molecular formula C14H12BrN B1589467 9-(2-Bromoethyl)-9H-carbazole CAS No. 75620-93-8

9-(2-Bromoethyl)-9H-carbazole

Cat. No.: B1589467
CAS No.: 75620-93-8
M. Wt: 274.15 g/mol
InChI Key: UMRDOLTVTDBBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Bromoethyl)-9H-carbazole is a useful research compound. Its molecular formula is C14H12BrN and its molecular weight is 274.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(2-bromoethyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRDOLTVTDBBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471454
Record name 9H-Carbazole, 9-(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75620-93-8
Record name 9H-Carbazole, 9-(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-Bromoethyl)carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 9-(2-Bromoethyl)-9H-carbazole: Properties, Synthesis, and Applications

This compound is a pivotal intermediate in the fields of medicinal chemistry and materials science.[1] As a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound, it possesses a unique combination of electronic, optical, and biological properties.[1] Its structure is characterized by a stable, electron-rich carbazole core functionalized at the nitrogen atom with a 2-bromoethyl group.[2][3] This bromoethyl moiety is not a passive substituent; rather, it serves as a highly versatile "reactive handle," enabling a wide array of subsequent chemical modifications.[3] The bromine atom's capacity to act as an excellent leaving group in nucleophilic substitution reactions allows for the strategic introduction of diverse functional groups.[3]

This adaptability makes this compound an invaluable building block for two primary, high-stakes research areas:

  • Drug Development: The carbazole scaffold is integral to numerous therapeutic agents, where it can enhance potency, improve bioavailability, or confer neuroprotective effects.[1] This intermediate provides a direct route to functionalize the core structure to create bespoke molecules with desired pharmacological profiles for targeting diseases like cancer and viral infections.[1]

  • Organic Optoelectronics: In the rapidly advancing field of organic electronics, carbazole derivatives are cornerstones for developing Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1][4] The compound's excellent charge transport properties, high thermal stability, and the ability to tune its electronic structure through the reactive bromoethyl group are critical for engineering next-generation materials with superior efficiency and longevity.[5]

This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the core chemical properties, synthesis, reactivity, and applications of this significant compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueReference
CAS Number 75620-93-8[2][6]
Molecular Formula C₁₄H₁₂BrN[7]
Molecular Weight 274.16 g/mol [7][8]
Appearance White to orange to green powder/crystal[6]
Melting Point 144 °C[2][6]
Boiling Point 402.4 ± 37.0 °C (Predicted)[2][6]
Density 1.40 ± 0.1 g/cm³ (Predicted)[2][6]
Storage Inert atmosphere, 2-8°C[8]
Molecular Structure Analysis

Single-crystal X-ray diffraction studies provide profound insight into the three-dimensional structure of this compound.[7] The analysis reveals that the fused, tricyclic carbazole ring system is not perfectly planar but is slightly buckled.[7] The two outer benzene rings are inclined to one another by a small angle of 3.41°.[7] This subtle deviation from planarity can have significant implications for solid-state packing, which in turn influences the material's bulk electronic properties—a key consideration in the design of organic semiconductors.[3]

Caption: Chemical structure of this compound.

Synthesis Protocol: N-Alkylation of Carbazole

The most common and efficient synthesis of this compound involves the N-alkylation of the carbazole starting material. The causality behind this protocol lies in the acidic nature of the N-H proton of the carbazole ring, which can be readily deprotonated by a suitable base to form a nucleophilic carbazolide anion. This anion then attacks an electrophilic alkylating agent.

Causality of Reagent Selection:

  • Starting Materials: Carbazole and 1,2-dibromoethane. Using a di-substituted alkane like 1,2-dibromoethane is a strategic choice. One bromine atom serves as the leaving group for the primary reaction, while the second remains on the ethyl chain of the product, available for subsequent functionalization.

  • Base: Potassium hydroxide (KOH) or sodium hydride (NaH) are commonly used. They are strong enough to deprotonate the carbazole nitrogen (pKa ≈ 19.9 in DMSO) to generate the reactive nucleophile.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal.[9] These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.

G Synthesis Workflow reagents Combine Carbazole, 1,2-Dibromoethane, Base (KOH) in DMF Solvent reaction Stir at Room Temperature or Slightly Elevated Temp (e.g., 60°C) reagents->reaction Initiate Reaction monitoring Monitor Reaction Progress (via TLC) reaction->monitoring Allow Reaction to Proceed workup Quench with Water/Brine & Extract with Organic Solvent (e.g., Dichloromethane) monitoring->workup Upon Completion purification Dry Organic Layer (e.g., MgSO₄), Evaporate Solvent workup->purification final_product Recrystallize Solid Residue (e.g., from Ethanol) to Yield Pure Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve carbazole in DMF.

  • Deprotonation: Add a strong base, such as powdered potassium hydroxide, to the solution portion-wise while stirring. The formation of the carbazolide anion may be observed.

  • Alkylation: Add an excess of 1,2-dibromoethane to the reaction mixture. This ensures the reaction favors the desired mono-alkylation product.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60°C) overnight or until thin-layer chromatography (TLC) indicates the consumption of the starting carbazole.[10]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water or brine. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[11]

  • Purification: Combine the organic extracts and dry them over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10][11] Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to yield this compound as a crystalline solid.[10]

Chemical Reactivity: The Nucleophilic Substitution Hub

The primary utility of this compound stems from the reactivity of its terminal bromine atom.[3] The carbon-bromine bond is polarized, rendering the carbon atom electrophilic. The bromide ion (Br⁻) is an excellent leaving group, making the compound an ideal substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions.[3]

In a typical Sₙ2 reaction, an electron-rich species (the nucleophile) attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide leaving group.[12] This single-step mechanism allows for the covalent attachment of a vast range of functional groups, transforming the bromo-intermediate into a more complex, functionalized carbazole derivative.

Sources

Introduction: The Strategic Importance of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 9-(2-Bromoethyl)-9H-carbazole (CAS: 75620-93-8)

This compound is a pivotal chemical intermediate that serves as a foundational building block in diverse fields of scientific endeavor. Belonging to the carbazole family of heterocyclic aromatic compounds, it is distinguished by a stable tricyclic core and a strategically positioned bromoethyl group at the N9 position.[1] This reactive handle is the key to its versatility, offering a gateway for extensive chemical modification and the synthesis of complex molecular architectures.

Carbazole and its derivatives have long been recognized for their significant pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The parent compound, 9H-carbazole, was first isolated from coal tar in 1872.[3][4] Today, synthetic derivatives like this compound are indispensable in modern drug discovery, enabling medicinal chemists to fine-tune molecular properties to enhance efficacy and reduce side effects.[2] Furthermore, the unique electronic properties of the carbazole scaffold have established its importance in the realm of materials science, particularly in the development of organic electronics such as Organic Light-Emitting Diodes (OLEDs).[4][5][6]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the synthesis, characterization, reactivity, and applications of this compound, offering field-proven insights and detailed protocols to support its effective utilization in the laboratory.

Physicochemical Properties and Structural Characterization

The utility of this compound is grounded in its distinct physical and chemical properties. A summary of its key characteristics is presented below.

PropertyValueReference(s)
CAS Number 75620-93-8[1]
Molecular Formula C₁₄H₁₂BrN[1]
Molecular Weight 274.16 g/mol [1][7]
Appearance White to orange or green powder/crystal[8]
Melting Point 142-146 °C[1][8]
Boiling Point 402.4 ± 37.0 °C (Predicted)[1][8]
Density 1.40 ± 0.1 g/cm³ (Predicted)[1][8]
Structural Analysis

The molecular structure consists of a planar carbazole ring system to which a flexible bromoethyl chain is attached at the nitrogen atom. X-ray crystallography studies reveal that the tricyclic carbazole system is slightly buckled.[9] This unique combination of a rigid, aromatic core and a reactive alkyl halide side chain dictates its chemical behavior and synthetic potential.

Spectroscopic Characterization

Confident identification and purity assessment of this compound rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Distinct signals are expected for the aromatic protons on the carbazole ring, typically in the range of 7.2-8.2 ppm. The ethyl linker gives rise to two characteristic triplets: one for the methylene group adjacent to the nitrogen (N-CH₂) and another for the methylene group attached to the bromine (Br-CH₂).

    • ¹³C NMR: The carbon spectrum will show characteristic signals for the twelve aromatic carbons of the carbazole core and two signals for the aliphatic carbons of the ethyl bridge.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N stretching.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, with the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) being a key diagnostic feature.

Synthesis and Mechanistic Insights

The most common and efficient method for preparing this compound is through the direct N-alkylation of 9H-carbazole using 1,2-dibromoethane.[10]

Reaction Mechanism

The synthesis proceeds via a classical nucleophilic substitution pathway:

  • Deprotonation: The reaction is initiated by a base (e.g., potassium hydroxide, sodium hydride) which abstracts the acidic proton from the nitrogen atom of the carbazole ring. This generates a highly nucleophilic carbazolide anion.

  • Nucleophilic Attack: The carbazolide anion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired N-C bond.

A critical consideration in this synthesis is the potential for a secondary reaction. The product, this compound, can react with another carbazolide anion, leading to the formation of an undesired dimer, 1,2-bis(9H-carbazol-9-yl)ethane. To minimize this side reaction, a significant excess of 1,2-dibromoethane is typically employed.[10]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Carbazole 9H-Carbazole Deprotonation 1. Deprotonation (Formation of Carbazolide Anion) Carbazole->Deprotonation Dibromoethane 1,2-Dibromoethane (Excess) Attack 2. Nucleophilic Attack (SN2 Reaction) Dibromoethane->Attack Base Base (e.g., KOH) Base->Deprotonation Deprotonation->Attack Workup 3. Aqueous Workup Attack->Workup SideProduct Side Product: 1,2-bis(9H-carbazol-9-yl)ethane (Minimized by excess reagent) Attack->SideProduct Secondary reaction Purification 4. Purification (Crystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct G cluster_nucleophiles Nucleophiles (Nu⁻) cluster_products Derivative Products (Carbazole-CH₂CH₂-Nu) Core This compound AzideProduct Azidoethyl Derivative Core->AzideProduct + N₃⁻ AmineProduct Aminoethyl Derivative Core->AmineProduct + R-NH₂ ThioetherProduct Thioether Derivative Core->ThioetherProduct + R-S⁻ NitrileProduct Propionitrile Derivative Core->NitrileProduct + CN⁻ EtherProduct Ether Derivative Core->EtherProduct + R-O⁻ N3 Azide (N₃⁻) RNH2 Amine (R-NH₂) RSH Thiol (R-S⁻) CN Cyanide (CN⁻) ROH Alkoxide (R-O⁻)

Sources

9-(2-Bromoethyl)-9H-carbazole molecular weight and formula.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 9-(2-Bromoethyl)-9H-carbazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the fields of materials science and medicinal chemistry. We delve into its fundamental molecular characteristics, detailed synthesis and purification protocols, and robust methods for structural characterization. The narrative emphasizes the causality behind experimental choices, reflecting a Senior Application Scientist's perspective. The guide further explores the compound's critical role as a versatile building block in the development of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), and as a scaffold in the synthesis of novel pharmaceutical agents. Each section is grounded in authoritative references, providing researchers, scientists, and drug development professionals with a reliable and in-depth resource.

Chapter 1: Molecular Profile and Physicochemical Properties

This compound belongs to the carbazole family, a class of nitrogen-containing heterocyclic aromatic compounds. The core structure is a tricyclic system featuring two benzene rings fused to a central pyrrole ring. This carbazole scaffold is renowned for its rigidity, thermal stability, and electron-donating nature, making it a privileged structure in various scientific domains.[1][2][3]

The defining feature of the title compound is the 2-bromoethyl group attached to the nitrogen atom at the 9-position. This functional group serves as a highly reactive handle, allowing for a wide range of subsequent chemical modifications. The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions, which is the cornerstone of its utility as a synthetic intermediate.[1][2]

The precise molecular formula of this compound is C₁₄H₁₂BrN.[4] Its molecular weight and other key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₂BrN[4]
Molecular Weight 274.16 g/mol [4][5][6]
CAS Number 75620-93-8[6][7]
Appearance White to orange/green powder or crystals[8]
Melting Point 144 °C[7][8]
Boiling Point (Predicted) 402.4 ± 37.0 °C[7][8]
Density (Predicted) 1.40 ± 0.1 g/cm³[7][8]
Crystal Structure Monoclinic[4]

Chapter 2: Synthesis and Purification

The most common and efficient synthesis of this compound involves the N-alkylation of the carbazole starting material. This reaction leverages the acidic nature of the N-H proton in the carbazole ring.

Expertise & Experience: The choice of reagents is critical for achieving high yield and purity. The reaction typically employs a strong base to deprotonate the carbazole nitrogen, creating a nucleophilic carbazolide anion. This anion then attacks one of the electrophilic carbon atoms of a 1,2-dihaloethane, such as 1,2-dibromoethane. Using a large excess of the dihaloalkane is crucial; it not only acts as the alkylating agent but can also serve as the solvent, ensuring that the desired mono-alkylated product is favored over the potential formation of a dimeric by-product (1,2-bis(9H-carbazol-9-yl)ethane). The addition of a phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), is a field-proven technique to enhance reaction rates and yields by facilitating the transport of the carbazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[9]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification Carbazole Carbazole Reaction N-Alkylation Reaction (Stirring, 45-60°C) Carbazole->Reaction Dibromoethane 1,2-Dibromoethane (Excess) Dibromoethane->Reaction Base Base (e.g., KOH, NaOH) Base->Reaction PTC Phase-Transfer Catalyst (TBAB) PTC->Reaction Solvent Solvent (e.g., Toluene, DMF) Solvent->Reaction Workup Aqueous Work-up (Wash with water & brine) Reaction->Workup Drying Drying Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purify Recrystallization or Column Chromatography Concentration->Purify Product Pure this compound Purify->Product OLED_Synthesis Start This compound Reaction1 Elimination Reaction (e.g., with t-BuOK) Start->Reaction1 Intermediate 9-Vinylcarbazole Monomer Reaction1->Intermediate Reaction2 Polymerization Intermediate->Reaction2 Reaction3 Coupling Reactions (e.g., Heck, Suzuki) Intermediate->Reaction3 Polymer Poly(N-vinylcarbazole) (PVK) (Host Material) Reaction2->Polymer SmallMolecule Functional Small Molecules (Hole-Transport Layer) Reaction3->SmallMolecule Device OLED Device Polymer->Device SmallMolecule->Device

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 9-(2-Bromoethyl)-9H-carbazole, a key intermediate in the synthesis of various functionalized carbazole derivatives with applications in medicinal chemistry and materials science. While a publicly available, fully assigned experimental spectrum for this specific compound is not readily accessible, this document, authored from the perspective of a Senior Application Scientist, offers a comprehensive, predicted interpretation based on fundamental NMR principles and extensive spectral data from analogous carbazole structures. This guide will delve into the theoretical underpinnings of the expected chemical shifts and coupling patterns, providing a robust framework for the characterization and quality control of this compound in a research and development setting.

Introduction: The Significance of Carbazole Moieties and the Role of NMR in Their Characterization

The carbazole nucleus is a privileged scaffold in drug discovery and materials science, owing to its unique electronic and photophysical properties. The functionalization of the carbazole nitrogen at the 9-position allows for the introduction of diverse side chains, leading to a wide array of compounds with potential biological activity or utility in organic electronics. This compound serves as a crucial building block, enabling further elaboration through nucleophilic substitution of the bromine atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. The chemical shift, integration, and multiplicity of the proton signals provide a detailed fingerprint of the molecular structure. For researchers working with this compound, a thorough understanding of its ¹H NMR spectrum is paramount for confirming its synthesis and for monitoring subsequent reactions.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound can be logically dissected into two main regions: the aromatic region, corresponding to the protons on the carbazole ring, and the aliphatic region, representing the protons of the 2-bromoethyl side chain. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

The Aliphatic Region: A Tale of Two Triplets

The 2-bromoethyl group (-CH₂-CH₂-Br) attached to the carbazole nitrogen is expected to give rise to two distinct signals in the upfield region of the spectrum. These signals will appear as triplets due to vicinal coupling (³J) between the adjacent methylene protons.

  • N-CH₂ Protons: The methylene group directly attached to the nitrogen atom (N-CH₂) is anticipated to resonate at a higher chemical shift compared to the other methylene group. The electron-withdrawing nature of the nitrogen atom deshields these protons. Furthermore, the proximity to the aromatic carbazole ring system will also contribute to a downfield shift. The signal is expected to be a triplet due to coupling with the adjacent CH₂-Br protons.

  • CH₂-Br Protons: The methylene group bonded to the bromine atom (CH₂-Br) will also be deshielded due to the electronegativity of bromine. However, the deshielding effect of nitrogen is generally stronger in this context. Therefore, this triplet is expected to appear slightly upfield from the N-CH₂ signal.

The coupling between these two methylene groups will result in a characteristic A₂B₂ spin system, which often manifests as two triplets of equal integration (2H each), provided the difference in their chemical shifts is sufficiently large.

The Aromatic Region: A Complex Multiplet Reflecting the Carbazole Core

The carbazole ring system possesses C₂ᵥ symmetry, which is maintained with the substitution at the 9-position. This results in four chemically distinct types of aromatic protons. The interpretation of this region is based on the characteristic chemical shifts and coupling patterns (ortho, meta, and para couplings) of the carbazole core.[1]

  • H-4 and H-5 Protons: These protons are located on the outermost benzene rings and are typically the most deshielded aromatic protons in the carbazole system. This is due to the anisotropic effect of the neighboring fused ring. They are expected to appear as doublets due to ortho-coupling with the H-3 and H-6 protons, respectively.

  • H-1 and H-8 Protons: These protons are adjacent to the nitrogen-bearing pyrrole ring. Their chemical environment is distinct from that of H-4 and H-5. They are also expected to appear as doublets due to ortho-coupling with H-2 and H-7.

  • H-2, H-3, H-6, and H-7 Protons: These protons are located in the middle of the benzene rings and are generally more shielded than the protons at the 1, 4, 5, and 8 positions. They will exhibit more complex splitting patterns, appearing as multiplets (often as triplets of doublets or doublet of doublets) due to both ortho and meta couplings.[1]

The introduction of the 2-bromoethyl group at the nitrogen atom will induce small changes in the chemical shifts of the aromatic protons compared to unsubstituted carbazole, but the overall pattern is expected to be preserved.

Tabulated Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of ¹H NMR data for carbazole and various 9-substituted carbazole derivatives.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4, H-5~8.10Doublet (d)Jortho ≈ 7.82H
H-1, H-8~7.50Doublet (d)Jortho ≈ 8.12H
H-2, H-7~7.40Multiplet (m)2H
H-3, H-6~7.20Multiplet (m)2H
N-CH₂~4.60Triplet (t)³J ≈ 6.52H
CH₂-Br~3.80Triplet (t)³J ≈ 6.52H

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for many organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Employ a standard single-pulse experiment.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Apply a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using ¹H NMR spectroscopy.

G cluster_0 ¹H NMR Spectrum Acquisition cluster_1 Spectral Analysis cluster_2 Structural Confirmation Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent with TMS) Data_Acq Data Acquisition (High-Field NMR Spectrometer) Sample_Prep->Data_Acq Data_Proc Data Processing (FT, Phasing, Referencing, Integration) Data_Acq->Data_Proc Chem_Shift Chemical Shift Analysis (Aromatic vs. Aliphatic Regions) Data_Proc->Chem_Shift Integration Integration Analysis (Proton Ratios) Data_Proc->Integration Multiplicity Multiplicity and Coupling Constant Analysis (Spin-Spin Splitting Patterns) Data_Proc->Multiplicity Structure_Assignment Assign Signals to Protons in the Molecule Chem_Shift->Structure_Assignment Integration->Structure_Assignment Multiplicity->Structure_Assignment Final_Confirmation Confirm Structure of this compound Structure_Assignment->Final_Confirmation

Figure 1. Workflow for the structural elucidation of this compound via ¹H NMR.

Causality Behind Experimental Choices and Self-Validation

The choice of a high-field NMR spectrometer is crucial for resolving the complex multiplets in the aromatic region of the carbazole core. Higher magnetic fields lead to greater chemical shift dispersion, reducing signal overlap and facilitating a more accurate analysis of coupling constants.

The use of a deuterated solvent is fundamental to NMR spectroscopy as it avoids overwhelming the spectrum with solvent protons. CDCl₃ is often a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

The addition of TMS as an internal standard provides a universally accepted reference point, ensuring the reproducibility and comparability of spectral data across different instruments and laboratories.

The entire protocol is a self-validating system. The integration of the signals should correspond to the number of protons in the molecule (12 in this case, excluding any exchangeable protons). The observed splitting patterns must be consistent with the predicted neighboring protons. For instance, the two triplets in the aliphatic region must have the same coupling constant, confirming their adjacent relationship.

Conclusion: A Predictive Yet Powerful Tool for Structural Verification

References

  • Iraqi Journal of Science. (2013). Synthesis of new 9H-Carbazole derivatives. [Link]

  • ResearchGate. (2010). 1 H-NMR spectrum of carbazole. [Link]

Sources

FTIR characterization of 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Characterization of 9-(2-Bromoethyl)-9H-carbazole

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of this compound. Designed for researchers, chemists, and material scientists, this document elucidates the correlation between the molecular structure of this versatile carbazole derivative and its infrared vibrational spectrum. We will explore the theoretical underpinnings of the key spectral features, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. The causality behind spectral assignments is emphasized, grounding the analysis in established spectroscopic principles and authoritative references.

Introduction: The Significance of this compound

This compound is a pivotal intermediate in synthetic organic chemistry. The carbazole moiety is a well-known photochemically active and electron-rich heterocyclic system, making it a foundational block for materials in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1] The introduction of the 2-bromoethyl group at the 9-position (the nitrogen atom) provides a reactive handle for further molecular elaboration.[1] The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups.

Accurate structural confirmation is paramount before employing this intermediate in multi-step syntheses. FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. This guide serves to demystify the FTIR spectrum of this compound, enabling scientists to confidently verify its identity and purity.

Foundational Principles of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the spectrum. The position, intensity, and shape of these absorption bands provide detailed information about the molecule's chemical structure.

The spectrum is typically divided into two main regions:

  • Functional Group Region (4000 - 1450 cm⁻¹): This region contains characteristic stretching vibrations for many common functional groups.[2] Absorptions here are generally well-defined and useful for identifying the presence of groups like C-H, C=C, and C-N.

  • Fingerprint Region (1450 - 500 cm⁻¹): This region is characterized by complex absorptions arising from bending vibrations and skeletal modes of the molecule as a whole.[2] The pattern in this region is unique to each compound, serving as a definitive fingerprint for identification.

Experimental Protocol: Data Acquisition

The following protocol describes a standard method for acquiring a high-quality FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is chosen for its reliability and ability to produce sharp, well-resolved spectra for solid samples.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Pellet press with die set

  • Infrared lamp (for drying)

  • Analytical balance

Reagents:

  • This compound (sample)

  • FTIR-grade Potassium Bromide (KBr), desiccated

Step-by-Step Methodology:

  • Sample Preparation (The "Why"): The goal is to disperse the sample uniformly in an IR-transparent matrix (KBr) to minimize light scattering and produce a clear spectrum.

    • Gently heat the agate mortar and pestle under an IR lamp to remove any adsorbed moisture, which would otherwise cause broad O-H absorption bands around 3400 cm⁻¹.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 150-200 mg of dry, FTIR-grade KBr. The high sample-to-matrix ratio ensures that intermolecular interactions of the analyte are minimized.

    • Combine the sample and KBr in the agate mortar. Grind the mixture gently at first to break up larger crystals, then more vigorously for 3-5 minutes until a fine, homogeneous powder with a consistency similar to flour is obtained. Proper grinding is critical to reduce particle size below the wavelength of the IR radiation, thereby minimizing scattering effects (Christiansen effect).

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for approximately 2 minutes. This pressure sinters the KBr into a semi-transparent or transparent disc.

    • Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A high-quality pellet should be transparent or translucent.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. This is a crucial self-validating step that accounts for absorptions from atmospheric CO₂ and water vapor, ensuring they are subtracted from the final sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

Spectral Interpretation and Analysis

The FTIR spectrum of this compound is a composite of signals from its three main structural components: the carbazole aromatic system, the aliphatic ethyl linker, and the terminal carbon-bromine bond.

Molecular_Vibrations M M V1 V1 M->V1 Originates from V3 V3 M->V3 Originates from V5 V5 M->V5 Originates from E E V2 V2 E->V2 Originates from V4 V4 E->V4 Originates from Br Br V6 V6 Br->V6 Originates from

Caption: Molecular structure and key vibrational modes of this compound.

The Aromatic Carbazole Core
  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of sp²-hybridized carbon atoms in the benzene rings of the carbazole nucleus gives rise to C-H stretching vibrations at wavenumbers above 3000 cm⁻¹.[3][4] Expect to see several weak to medium, sharp peaks in this region, characteristic of aromatic structures. For instance, the FTIR spectrum of 9-ethyl carbazole shows a strong band at 3051 cm⁻¹ for aromatic C-H stretching.[5]

  • Aromatic C=C Stretching (1620 - 1450 cm⁻¹): The in-ring carbon-carbon double bond stretches of the carbazole system produce a series of sharp absorptions in this region. Typically, two prominent bands are observed around 1600 cm⁻¹ and 1450 cm⁻¹.[5][6] These peaks are a strong indicator of the aromatic framework.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): The substitution pattern on the aromatic rings determines the exact position of these strong absorptions. For the carbazole moiety, a strong band around 750 cm⁻¹ is characteristic of the four adjacent hydrogen atoms on each of the outer benzene rings.[6]

  • C-N Stretching (1340 - 1250 cm⁻¹): The stretching of the carbon-nitrogen bond within the carbazole ring system is expected in this region. In studies of carbazole itself, an N-C aromatic stretching frequency was observed at 1327 cm⁻¹.[7]

The Aliphatic Bromoethyl Group
  • Aliphatic C-H Stretching (3000 - 2850 cm⁻¹): The sp³-hybridized C-H bonds of the two methylene (-CH₂) groups will produce sharp peaks just below 3000 cm⁻¹.[2] One can expect to see both asymmetric (~2925 cm⁻¹) and symmetric (~2855 cm⁻¹) stretching modes. The presence of these peaks, in conjunction with the aromatic C-H stretches above 3000 cm⁻¹, confirms the presence of both aliphatic and aromatic components in the molecule.

  • CH₂ Bending (Scissoring) (~1465 cm⁻¹): This is a characteristic bending vibration for methylene groups and typically appears as a medium-intensity peak.[8]

  • CH₂ Wagging (-CH₂X) (1300 - 1150 cm⁻¹): In terminal alkyl halides, the C-H wagging vibration of the methylene group attached to the halogen (in this case, -CH₂Br) is observed in this range.[3][9] This provides a useful diagnostic clue for the bromoethyl substituent.

The Carbon-Bromine Bond
  • C-Br Stretching (690 - 515 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected to appear in the low-frequency fingerprint region.[8][9] This absorption is often of medium to strong intensity. Its presence is a direct confirmation of the bromoethyl functionalization of the carbazole nitrogen. Due to its position in a complex region of the spectrum, careful comparison with the spectrum of a precursor like 9H-carbazole is advisable for unambiguous assignment.

Summary of Characteristic Vibrational Frequencies

The following table summarizes the expected key absorption bands for this compound, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Unit
3100 - 3000Weak-MediumAromatic C-H StretchCarbazole Ring
3000 - 2850MediumAliphatic C-H Stretch (Asymmetric & Symmetric)Ethyl Linker
1620 - 1580Medium-StrongAromatic C=C Ring StretchCarbazole Ring
1500 - 1450Medium-StrongAromatic C=C Ring StretchCarbazole Ring
~1465MediumAliphatic CH₂ Bending (Scissoring)Ethyl Linker
~1327MediumAromatic C-N StretchCarbazole Ring
1300 - 1150MediumCH₂ Wagging (adjacent to Br)Bromoethyl Group
~750StrongAromatic C-H Out-of-Plane BendingCarbazole Ring
690 - 515Medium-StrongC-Br StretchBromoethyl Group

Data compiled and interpreted from multiple sources.[3][4][5][7][8][9]

Conclusion

The provides a robust and definitive method for structural verification. By systematically analyzing the functional group and fingerprint regions of the spectrum, one can confirm the successful synthesis and integrity of this important chemical intermediate. The key diagnostic features are the simultaneous presence of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹), the characteristic aromatic C=C stretching bands, and the low-frequency C-Br stretching absorption. This guide provides the foundational knowledge and practical protocol for researchers to confidently apply FTIR spectroscopy in their work with carbazole derivatives, ensuring the quality and reliability of their scientific endeavors.

References

  • Mane, J. Y., Michaelian, K. H., Stoyanov, S. R., Billinghurst, B. E., & Zhao, J. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics, 23(14), 8652–8664. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. Retrieved from ResearchGate. [Link]

  • Bree, A., & Zwarich, R. (1968). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. The Journal of Chemical Physics, 49(8), 3344–3355. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Al-Amiery, A. A. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(3), 536-543. [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra (1600–800 cm⁻¹) of 3,6‐diphenyl‐9H‐carbazole (Red) and.... Retrieved from ResearchGate. [Link]

  • Bree, A., & Zwarich, R. (1968). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. The Journal of Chemical Physics. [Link]

  • ResearchGate. (n.d.). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Retrieved from ResearchGate. [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sci-Hub. (n.d.). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. Retrieved from [Link]

  • Zhao, B.-H., Zhu, X.-F., Guan, S., & Li, D.-F. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(7), o2026. [Link]

  • Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125-132. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Patel, R. B., Patel, M. R., & Patel, K. C. (2011). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 194-201. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Retrieved from ResearchGate. [Link]

  • InstaNANO. (2024). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Washington. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Jejurkar, V. P., et al. (2023). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research, 57(2s), s399-s404. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

Sources

The Structural Elucidation of 9-(2-Bromoethyl)-9H-carbazole: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Carbazole Scaffold

Carbazole and its derivatives represent a cornerstone in the architecture of functional organic materials and pharmacologically active agents.[1][2] This tricyclic aromatic heterocycle, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, possesses a unique set of electronic and photophysical properties.[2] Its rigid, planar structure and electron-rich nature make it an exceptional building block in materials science, particularly for organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive materials.[1][2] In the realm of medicinal chemistry, the carbazole nucleus is a "privileged scaffold," found in numerous natural alkaloids and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[3][4][5]

The functionalization of the carbazole core, particularly at the N-9 position, provides a powerful strategy to modulate its physicochemical characteristics. The introduction of an alkyl halide chain, as in 9-(2-Bromoethyl)-9H-carbazole, creates a versatile intermediate. The bromoethyl group serves as a reactive handle for subsequent chemical modifications, allowing for the facile construction of more complex molecular architectures. A precise understanding of the three-dimensional structure of this foundational building block is paramount, as its solid-state conformation and packing motifs dictate the macroscopic properties of any derived materials. This guide provides a detailed technical overview of the single-crystal X-ray diffraction analysis of this compound, offering researchers and drug development professionals a comprehensive reference for its molecular geometry and crystal packing.

Synthesis and Crystallization: From Precursor to Single Crystal

The successful determination of a crystal structure is critically dependent on the quality of the single crystal, which in turn relies on a robust synthetic and crystallization protocol.

Synthesis Protocol

The title compound, this compound, was synthesized following established literature procedures.[6] The specific methodology for the N-alkylation of the carbazole ring with a bromoethyl group was adapted from the work of Huang et al. (2004). This common synthetic route typically involves the deprotonation of the carbazole nitrogen with a suitable base, followed by nucleophilic substitution with a dihaloalkane, such as 1,2-dibromoethane.

Protocol: Single Crystal Growth

The causality behind the choice of crystallization method is to achieve slow, ordered molecular assembly, minimizing defects and yielding diffraction-quality single crystals. Slow evaporation is a proven technique for achieving this state.

Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.

Methodology:

  • Dissolution: A sample of purified this compound is dissolved in a minimal amount of dichloromethane at room temperature to create a saturated or near-saturated solution. Dichloromethane is selected for its ability to readily dissolve the compound and its appropriate volatility.

  • Environment: The resulting solution is placed in a vial covered with a perforated cap (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent.

  • Incubation: The vial is stored in a vibration-free environment at a constant room temperature (approximately 288 K).[6] This controlled environment is crucial to prevent rapid crystal formation or the growth of polycrystalline aggregates.

  • Crystal Formation: Over a period of several days to a week, as the solvent slowly evaporates, the solution becomes supersaturated, inducing the nucleation and growth of single crystals.[6]

  • Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor for mounting and analysis.

Crystal Structure Analysis: Decoding the Molecular Architecture

The core of this investigation lies in the precise determination of the atomic arrangement within the crystal lattice. Single-crystal X-ray diffraction provides an unambiguous map of the molecular structure and its intermolecular interactions.

Crystallographic Data

The fundamental parameters defining the crystal lattice and the data collection specifics are summarized in Table 1. The compound crystallizes in the monoclinic system with the space group P2₁/c, which is a common centrosymmetric space group for organic molecules.[6]

Parameter Value
Chemical FormulaC₁₄H₁₂BrN
Formula Weight274.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.417 (3)
b (Å)12.254 (6)
c (Å)17.505 (11)
β (°)96.46 (3)
Volume (ų)1154.0 (11)
Z4
Temperature (K)288
Radiation (Å)Mo Kα (λ = 0.71073)
Density (calculated) (Mg/m³)1.577
Absorption Coefficient (mm⁻¹)3.53
Final R indices [I>2σ(I)]R₁ = 0.032, wR₂ = 0.082
Table 1: Crystallographic data and structure refinement details for this compound. Data sourced from Zhao et al. (2012).[6]
Molecular Conformation

The molecular structure of this compound reveals a carbazole core that is not perfectly planar. The fused-ring system is slightly buckled, with the two benzene rings being inclined to one another by a dihedral angle of 3.41 (14)°.[6] This minor deviation from planarity is a common feature in substituted carbazoles. All observed bond lengths and angles within the molecule fall within standard, expected ranges.

Caption: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

In the solid state, the individual molecules of this compound are arranged in a highly ordered three-dimensional lattice. The primary force governing the crystal packing is van der Waals interactions.[6] Unlike carbazole itself or other derivatives with hydrogen bond donors, there are no strong, directional interactions like classical hydrogen bonds observed in this structure. The arrangement of molecules in the unit cell is dictated by the optimization of weaker, non-directional forces to achieve the most thermodynamically stable packing arrangement. The absence of strong π-π stacking or other specific short contacts suggests that the packing is primarily driven by steric considerations and the maximization of dispersion forces.

Experimental Workflow: From Crystal to Structure

The determination of a crystal structure follows a systematic and self-validating workflow. Each step is designed to ensure the integrity and accuracy of the final structural model.

Protocol: Single-Crystal X-ray Diffraction

Objective: To collect high-quality diffraction data and solve the crystal structure of this compound.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.

  • Data Collection:

    • The crystal is cooled to the data collection temperature of 288 K.

    • Data were collected on a Rigaku RAPID-AUTO diffractometer using graphite-monochromated Mo Kα radiation.[6]

    • A series of diffraction images are collected as the crystal is rotated through a range of angles, ensuring that all unique reflections are measured.

  • Data Reduction:

    • The raw diffraction images are processed using software such as CrystalClear.[6]

    • This step involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects), and merging redundant data to create a final reflection file.

  • Structure Solution and Refinement:

    • The phase problem is solved using direct methods to obtain an initial model of the molecular structure.

    • The structural model is then refined against the experimental data using full-matrix least-squares on F² with the SHELXL97 program.[6]

    • In this iterative process, atomic positions and displacement parameters are adjusted to minimize the difference between the calculated and observed structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

  • Validation: The final refined structure is validated using crystallographic metrics such as R-factors (R₁, wR₂) and by checking for residual electron density. The final R₁ value of 0.032 indicates a good agreement between the model and the experimental data.[6]

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-Ray Diffraction cluster_analysis Structure Determination synthesis N-Alkylation of Carbazole purification Purification synthesis->purification crystallization Slow Evaporation from CH2Cl2 purification->crystallization mounting Crystal Mounting crystallization->mounting data_acq Data Collection (Rigaku Diffractometer) mounting->data_acq reduction Data Reduction (CrystalClear) data_acq->reduction solution Structure Solution (Direct Methods) reduction->solution refinement Refinement (SHELXL97) solution->refinement validation Final Structural Model (Validation) refinement->validation

Caption: Workflow for the crystal structure determination of this compound.

Conclusion

The single-crystal X-ray analysis of this compound provides a definitive and high-resolution view of its molecular structure and solid-state packing. The molecule adopts a slightly buckled conformation, and its crystal lattice is stabilized by van der Waals forces. The detailed crystallographic data presented herein serves as an essential reference for computational modeling, structure-property relationship studies, and the rational design of novel carbazole-based materials and pharmaceuticals. This foundational structural knowledge is a critical asset for researchers aiming to leverage this versatile building block in advanced applications.

References

  • Burroughes, J. H., Jones, C. A., & Friend, R. H. (1988). New semiconductor device physics in polymer diodes and transistors. Nature, 335(6186), 137-141. Available at: [Link]

  • Huang, X. F., Zhong, S. Z., Yan, X. Z., Ke, X. J., Srisanit, N., & Wang, M. R. (2004). Synthetic Metals, 140, 79-86. (Note: A direct clickable link to the full text may require a subscription. The citation is provided as referenced in the primary crystallographic study).
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Department of Chemistry Teaching Labs. Available at: [Link]

  • Zhao, B.-H., Zhu, X.-F., Guan, S., & Li, D.-F. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(7), o2026. Available at: [Link]

Sources

A Technical Guide to the Solubility Profile of 9-(2-Bromoethyl)-9H-carbazole for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 9-(2-Bromoethyl)-9H-carbazole, a key intermediate in the synthesis of pharmaceuticals, dyes, and materials for organic electronics.[1] Given the general absence of publicly available quantitative solubility data for this specific compound, this document emphasizes predictive methodologies grounded in molecular structure analysis and provides a comprehensive, field-proven experimental protocol for accurate solubility determination. The content herein is designed to equip researchers, chemists, and drug development professionals with the theoretical knowledge and practical tools necessary to effectively utilize this compound in a variety of solvent systems.

Introduction and Strategic Importance

This compound is a versatile bifunctional molecule, featuring a large, rigid carbazole core and a reactive bromoethyl group.[1] The carbazole moiety is known for its unique electronic and photophysical properties, while the bromoethyl chain provides a convenient handle for further chemical modification.[1] Its utility as a building block in diverse fields, from medicinal chemistry to materials science, is well-established.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application. It directly impacts:

  • Reaction Kinetics: Ensuring reactants are in the same phase for optimal interaction.

  • Purification: Designing effective crystallization and chromatographic separation processes.

  • Formulation: Developing stable and bioavailable drug products or processable organic electronic materials.

  • Process Safety and Scalability: Selecting appropriate solvents to manage reaction exotherms and ensure process robustness.

This guide serves as a foundational resource, bridging the gap left by the absence of published quantitative data through expert analysis and validated experimental design.

Molecular Structure Analysis and Solubility Prediction

The fundamental principle of "like dissolves like" governs solubility, stating that substances with similar polarities are more likely to be soluble in one another.[2][3] An analysis of the this compound structure is the first step in predicting its behavior.

  • Carbazole Core: This large, tricyclic aromatic system is fundamentally nonpolar and hydrophobic. It consists of two benzene rings fused to a nitrogen-containing five-membered ring.[4] The extensive π-system leads to significant London dispersion forces, which are the dominant intermolecular interactions for this part of the molecule. The parent compound, carbazole, is known to be insoluble in water.[]

  • Bromoethyl Group (-CH₂CH₂Br): This alkyl halide chain introduces a degree of polarity. The carbon-bromine bond is polarized due to the difference in electronegativity between carbon and bromine, creating a dipole moment. However, this polar character is appended to a much larger, nonpolar scaffold.

Expert Prediction: Based on this hybrid structure, this compound is predicted to be a predominantly nonpolar to moderately polar compound. Its solubility will be dictated by a balance between the large nonpolar surface area of the carbazole ring and the smaller polar contribution of the bromoethyl group.

This profile suggests:

  • High solubility in nonpolar aromatic solvents (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform), which can effectively interact with the carbazole core. The observation that single crystals of this compound can be grown from a dichloromethane solution strongly supports this prediction.[6]

  • Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate, acetone) that can engage in dipole-dipole interactions with the bromoethyl group while also accommodating the nonpolar ring system.

  • Low to negligible solubility in highly polar protic solvents like water and short-chain alcohols (e.g., methanol, ethanol). The strong hydrogen-bonding network of these solvents would be disrupted without sufficient energetic payback from interactions with the solute.[7][8]

  • Low solubility in purely aliphatic nonpolar solvents (e.g., hexane, cyclohexane), which may interact well with the ethyl chain but less effectively with the large, flat aromatic core compared to aromatic or chlorinated solvents.

This predictive framework is further supported by studies on similar N-alkylated carbazoles, such as N-ethylcarbazole, which demonstrate good solubility in various organic solvents like alcohols and petroleum ether, with solubility increasing with temperature.[9][10]

Qualitative and Predicted Solubility Profile

While quantitative data is not publicly available, the following table summarizes the predicted qualitative solubility based on the structural analysis and comparison with analogous compounds. This table should be used as a starting point for solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aromatic Toluene, Benzene, XyleneHigh Strong van der Waals and π-stacking interactions with the carbazole core.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation for the large, somewhat polarizable aromatic system. Confirmed qualitatively by crystallography reports.[6]
Polar Aprotic Tetrahydrofuran (THF), Acetone, Ethyl AcetateModerate to High A good balance of polarity to interact with the C-Br bond and nonpolar character to dissolve the carbazole ring.
Polar Aprotic (High) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate Strong dipoles can solvate the polar group, but the large nonpolar region may limit overall solubility compared to less polar aprotics.
Alcohols (Protic) Methanol, EthanolLow The solute cannot effectively disrupt the strong hydrogen-bonding network of the solvent.
Nonpolar Aliphatic Hexane, Cyclohexane, HeptaneLow to Moderate Can interact with the alkyl chain, but less effective at solvating the large aromatic core compared to aromatic or chlorinated solvents.
Highly Polar (Protic) WaterInsoluble The large hydrophobic carbazole core dominates, making it immiscible with water. The parent compound, carbazole, is insoluble in water.[]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, an experimental determination is essential. The "shake-flask" method is the gold standard for measuring the thermodynamic solubility of a solid compound and is highly recommended.[11][12]

Principle of the Method

The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach thermodynamic equilibrium.[11] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is measured using a suitable analytical technique. This concentration represents the solubility of the compound at that temperature.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; enough solid must be added to ensure that a saturated solution is formed and undissolved solid remains visible at the end of the experiment. A starting point is to add ~10-20 mg of solid to 2-4 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them in a shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period.

    • Expert Insight: Equilibrium time is a critical parameter. For many organic compounds, 24 hours is sufficient, but 48 or even 72 hours may be necessary. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing, thus verifying that equilibrium has been reached.[11][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

    • Trustworthiness Check: Filtration is a crucial step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter material (e.g., PTFE) should be chemically compatible with the solvent and should not adsorb the solute.

  • Sample Dilution: Accurately dilute the filtered, saturated solution with the same solvent using calibrated volumetric glassware to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method.

    • HPLC-UV: This is the preferred method. Develop a calibration curve using standard solutions of this compound of known concentrations. The carbazole chromophore is strongly UV-active, making this a sensitive and specific detection method.

    • UV-Vis Spectroscopy: If an HPLC is unavailable, a UV-Vis spectrophotometer can be used. A calibration curve must be generated by measuring the absorbance of several standard solutions of known concentration at the wavelength of maximum absorbance (λ_max).

  • Calculation: Use the concentration of the diluted sample and the dilution factor to calculate the concentration of the original saturated solution. This value is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temperature (24-72h) A->B C 3. Settle & Filter Supernatant B->C D 4. Accurately Dilute Filtrate C->D E 5. Quantify Concentration (HPLC or UV-Vis) D->E F 6. Calculate Solubility (e.g., mg/mL) E->F

Caption: A flowchart of the standardized shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains uncatalogued in public literature, a robust solubility profile can be effectively predicted through careful analysis of its molecular structure. The compound is anticipated to be highly soluble in chlorinated and aromatic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in alcohols and water. For applications requiring precise data, the detailed shake-flask experimental protocol provided in this guide offers a reliable and validated method for determining thermodynamic solubility, empowering researchers to optimize their synthetic, purification, and formulation processes.

References

  • LookChem. This compound (CAS 75620-93-8) Chemical Properties. [Link]

  • Chemistry LibreTexts. Predicting the solubility of organic molecules. [Link]

  • Filo. Why haloalkanes are easily dissolved in organic solvent. [Link]

  • Zhao, B-H., et al. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), o2026. [Link]

  • Chemistry LibreTexts. (2015). Physical Properties of Haloalkanes. [Link]

  • CK-12 Foundation. (2024). Physical Properties of Haloalkanes and Haloarenes. [Link]

  • Wikipedia. Carbazole. [Link]

  • ResearchGate. Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. [Link]

  • ResearchGate. Solubility of N-ethylcarbazole in ethanol+petroleum ether mixtures at various temperatures. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

Sources

Electrochemical properties of 9-(2-Bromoethyl)-9H-carbazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrochemical Properties of 9-(2-Bromoethyl)-9H-carbazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives represent a cornerstone in the field of organic electronics and material science, prized for their unique photophysical and electrochemical characteristics.[1][2] This guide focuses on a particularly versatile precursor, this compound, and its derivatives. The bromoethyl group at the N-9 position serves as a highly reactive site for synthetic modification, allowing for the systematic tuning of the molecule's electronic properties. We will explore the fundamental electrochemical behavior of this class of compounds, detail the experimental methodologies for their characterization, and connect these intrinsic properties to their performance in advanced applications.

The Strategic Importance of the this compound Scaffold

The carbazole moiety is an electron-rich aromatic heterocycle known for its excellent hole-transporting capabilities, high thermal stability, and significant fluorescence quantum yield.[1][3] While the carbazole core itself offers robust properties, functionalization is key to tailoring these characteristics for specific applications. The introduction of a 2-bromoethyl chain at the nitrogen atom (N-9 position) is a strategic synthetic choice for several reasons:

  • Preservation of the Conjugated System: Modification at the N-9 position does not directly interfere with the π-conjugated system of the carbazole core, largely preserving its inherent electronic and optical properties.[2]

  • Reactive Handle for Derivatization: The terminal bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups (amines, azides, ethers, etc.), creating a diverse library of derivatives from a single precursor.

  • Solubility Enhancement: The ethyl chain can improve the solubility of the carbazole core in common organic solvents, which is a critical factor for solution-based processing and fabrication of thin-film devices.[4]

The synthesis of the core compound, this compound, is typically achieved through the N-alkylation of the carbazole anion with 1,2-dibromoethane.

Reaction Step Description
1. Deprotonation Carbazole is treated with a strong base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., THF, DMF) to generate the carbazolide anion.
2. N-Alkylation The nucleophilic carbazolide anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion.
3. Purification The crude product is purified using techniques like recrystallization or column chromatography to yield the final this compound product.[5]

This precursor opens a pathway to a vast array of new materials, as illustrated below.

G cluster_start Starting Materials cluster_derivatives Functional Derivatives Carbazole Carbazole Precursor This compound Carbazole->Precursor Base, Solvent Dibromoethane 1,2-Dibromoethane Dibromoethane->Precursor Amine_Deriv Amine Derivatives (e.g., for cross-linking) Precursor->Amine_Deriv R2NH Azide_Deriv Azide Derivatives (Click Chemistry) Precursor->Azide_Deriv NaN3 Thiol_Deriv Thiol Derivatives (Self-Assembled Monolayers) Precursor->Thiol_Deriv NaSH Phosphonium_Deriv Phosphonium Salts (Wittig Reagents) Precursor->Phosphonium_Deriv PPh3 G cluster_cell Electrochemical Cell WE Working Electrode (WE) (e.g., Glassy Carbon) RE Reference Electrode (RE) (e.g., Ag/AgCl) CE Counter Electrode (CE) (e.g., Pt wire) Potentiostat Potentiostat Potentiostat->WE Scans Potential Potentiostat->RE Measures E vs. RE Potentiostat->CE Supplies Current Solution Analyte + Supporting Electrolyte in Aprotic Solvent (under N2 atmosphere)

Diagram of a standard three-electrode cyclic voltammetry setup.
Step-by-Step Experimental Protocol for Cyclic Voltammetry
  • Solution Preparation: Prepare a ~1 mM solution of the this compound derivative in a high-purity aprotic solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., TBAPF6). [6]2. Deoxygenation: Purge the solution with dry nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry it.

  • Blank Scan: Assemble the three-electrode cell. First, run a CV scan of the solvent and electrolyte solution without the analyte. This is a crucial control step to ensure there are no interfering redox processes in the potential window of interest.

  • Analyte Scan: Add the analyte solution to the cell. Maintain a nitrogen/argon atmosphere over the solution. Scan the potential from an initial value (e.g., 0 V) towards a positive potential to observe oxidation.

  • Data Acquisition: Record the resulting voltammogram (current vs. potential). Key parameters to extract include the onset oxidation potential (E_onset_ox) and the peak oxidation potential (E_pa).

  • Stability Check: Perform multiple consecutive scans. If the peak currents decrease or new peaks appear, it indicates that the electrochemically generated species (the radical cation) is unstable and may be undergoing subsequent chemical reactions, such as polymerization. [6]

Interpreting Electrochemical Data: From Voltammograms to Molecular Properties

The oxidation of carbazole derivatives is typically a one-electron process that removes an electron from the nitrogen-centered highest occupied molecular orbital (HOMO), forming a radical cation. [7]

Estimating Frontier Molecular Orbital (FMO) Energies

The oxidation and reduction potentials obtained from CV are directly related to the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. [8]These values are critical for predicting how a material will perform in an electronic device. The empirical formulas developed by Bredas et al., using ferrocene/ferrocenium (Fc/Fc+) as an internal standard (E½ = +0.63 V vs. Ag/AgCl in acetonitrile), are widely used:

  • HOMO (eV) = -e [E_onset_ox vs Fc/Fc+ + 4.8]

  • LUMO (eV) = -e [E_onset_red vs Fc/Fc+ + 4.8]

Where E_onset_ox and E_onset_red are the onset potentials for oxidation and reduction, respectively. The electrochemical band gap (E_g) can then be estimated as the difference between the LUMO and HOMO levels. [9]

FMO_Diagram cluster_levels LUMO LUMO LUMO_level HOMO HOMO HOMO_level Vacuum Vacuum Level (0 eV) Vacuum->LUMO_level  Electron Affinity (EA) ≈ LUMO  ≈ -e[E_red + C]   Vacuum->HOMO_level  Ionization Potential (IP) ≈ HOMO  ≈ -e[E_ox + C] LUMO_level->HOMO_level  Electrochemical  Band Gap (Eg)  

Relationship between electrochemical potentials and frontier molecular orbital (FMO) energies.
The Influence of Substituents on Redox Potential

The versatility of the this compound scaffold allows for the introduction of various substituents, which systematically alters the electrochemical properties.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) pull electron density away from the carbazole core. [10]This makes it more difficult to remove an electron, thus increasing the oxidation potential and enhancing electrochemical stability. [11]* Electron-Donating Groups (EDGs): Groups like amines (-NR2) or ethers (-OR) push electron density into the carbazole core. This makes it easier to remove an electron, lowering the oxidation potential. [12]

    Carbazole Derivative Substituent Nature Typical Onset Oxidation Potential (E_ox vs Ag/AgCl) Effect on Stability
    Unsubstituted Carbazole Baseline ~1.14 V [11] Baseline
    9-Phenylcarbazole Weakly withdrawing/π-system ~1.10 V [11] Similar to baseline
    3,6-Dibromo-9H-carbazole Strong EWG ~1.42 V [11] Significantly Increased
    9-(4-Nitrophenyl)-9H-carbazole Strong EWG at N-9 Higher than unsubstituted carbazole [10] Increased

    | 3,6-Bis(dimethylamino)-carbazole | Strong EDG | Lower than unsubstituted carbazole [12] | Decreased |

Key Electrochemical Reaction: Oxidative Electropolymerization

One of the most significant electrochemical properties of carbazole derivatives is their ability to undergo electropolymerization. [13]Upon oxidation, the generated radical cation is highly reactive, particularly at the 3- and 6-positions of the carbazole ring. These radical cations can couple to form dimers, which are more easily oxidized than the monomer, leading to a chain reaction that deposits a conjugated polymer film directly onto the electrode surface. [7][10] This process is often observed during CV as an increase in the peak current with each successive scan, coupled with the appearance of new redox waves corresponding to the polymer film. [13]

Simplified mechanism of oxidative electropolymerization of carbazole.

The properties of the resulting polycarbazole film—such as its conductivity, color (electrochromism), and morphology—are highly dependent on the nature of the monomer, including the substituents attached via the 9-ethyl linker. [10]

Conclusion

This compound is a pivotal building block in materials science. Its electrochemical properties, governed by the electron-rich carbazole core, can be precisely investigated using cyclic voltammetry. This technique provides essential data on redox potentials and frontier orbital energy levels, which are direct indicators of a material's suitability for electronic applications. Furthermore, the reactive bromoethyl handle enables extensive derivatization, allowing for the fine-tuning of these electrochemical properties to meet the demands of next-generation organic electronics, from high-efficiency OLEDs to novel chemical sensors. The inherent tendency of these derivatives to form stable, conductive polymers via electropolymerization further expands their utility, offering a direct route to functional thin-film fabrication.

References

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science. Available at: [Link]

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. Available at: [Link]

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. ResearchGate. Available at: [Link]

  • Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. PubMed Central. Available at: [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. Available at: [Link]

  • Synthesis and electro-optical properties of carbazole derivatives for organic device applications. ScienceDirect. Available at: [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Available at: [Link]

  • The Role of Carbazole Derivatives in Organic Electronics. Boron Molecular. Available at: [Link]

  • Synthesis and Electropolymerization of 9H-Carbazol-9- Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. ResearchGate. Available at: [Link]

  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Electropolymerization of 9H-Carbazol-9-Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. International Journal of Electrochemical Science. Available at: [Link]

  • Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. Available at: [Link]

  • Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Wiley Online Library. Available at: [Link]

  • Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. ResearchGate. Available at: [Link]

  • Preparation and Electrochemical Properties of Conjugated Polymers with Carbazole Unit as Side Chain Terminal Group for Supercapa. International Journal of Electrochemical Science. Available at: [Link]

  • HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and... ResearchGate. Available at: [Link]

  • Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. Available at: [Link]

  • The calculated HOMO and LUMO energy levels for various carbazole-based... ResearchGate. Available at: [Link]

  • This compound. ResearchGate. Available at: [Link]

  • Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Indian Chemical Society. Available at: [Link]

  • Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. Kobe University Repository. Available at: [Link]

  • Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. MDPI. Available at: [Link]

  • Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation of 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal properties of 9-(2-Bromoethyl)-9H-carbazole (BrECz), a molecule of significant interest in materials science and pharmaceutical development. Understanding the thermal stability and degradation pathways of this compound is critical for defining its processing parameters, predicting its long-term stability, and ensuring its performance in various applications.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a wide range of functional organic materials. The carbazole moiety is known for its excellent hole-transporting properties and high photoluminescence quantum efficiency, making it a staple in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and photorefractive materials.[1] The bromoethyl group provides a reactive site for further molecular elaboration, allowing for the construction of complex polymers and small molecules with tailored properties.

In drug development, the carbazole nucleus is a recognized pharmacophore present in numerous biologically active compounds. The thermal stability of intermediates like BrECz is crucial for ensuring the integrity of the molecule during synthesis, purification, and storage, ultimately impacting the purity and efficacy of the final active pharmaceutical ingredient (API).

This document outlines the fundamental principles of thermal analysis and applies them to BrECz, detailing its degradation profile, the mechanisms that govern its decomposition, and standardized protocols for its evaluation.

Core Thermal Analysis Techniques

To rigorously characterize the thermal behavior of BrECz, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate.[3] It provides critical data on thermal stability, decomposition temperatures, and the composition of materials.[4] The output, a thermogram, plots mass percentage against temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions, which do not necessarily involve a change in mass.[6][7]

Thermal Profile of this compound

While specific, detailed TGA/DSC data for this compound is not extensively published in readily available literature, its thermal behavior can be reliably inferred from the well-documented properties of related N-alkylated carbazole derivatives and bromo-functionalized organic compounds.

Physical Properties:

  • Melting Point (Tm): Approximately 144 °C.[8] This is a key parameter typically observed as an endothermic peak in a DSC scan, representing the transition from a solid to a liquid state.[9]

Expected Thermal Stability: Carbazole-based compounds are generally known for their high thermal stability.[10] For instance, various carbazole derivatives exhibit decomposition temperatures (often defined at 5% weight loss, Td₅) ranging from 270 °C to over 460 °C.[2] The thermal stability of BrECz will be primarily dictated by the weakest bonds in its structure: the C-Br bond and the N-C bond of the ethyl linker.

Predicted Degradation Mechanism

The thermal decomposition of BrECz under an inert atmosphere (e.g., nitrogen) is expected to proceed through a multi-stage radical mechanism.[11]

  • Initial Decomposition (Weakest Bond Cleavage): The primary and most likely initial degradation step is the homolytic cleavage of the carbon-bromine (C-Br) bond. This bond is significantly weaker than the C-H, C-C, C-N, and aromatic C=C bonds within the molecule. This event would release a bromine radical and leave a carbazole-ethyl radical.

  • Secondary Fragmentation: Following the initial C-Br scission, the resulting radical can undergo further reactions. These may include hydrogen abstraction, elimination reactions leading to the formation of 9-vinylcarbazole, or cleavage of the ethyl group from the carbazole nitrogen.

  • Carbazole Core Degradation: At significantly higher temperatures (typically above 400 °C), the stable carbazole ring system itself will begin to decompose.[12] This process involves the cleavage of C-N and C-C bonds within the aromatic structure, leading to the evolution of gases like ammonia (NH₃), hydrogen cyanide (HCN), and various aromatic hydrocarbons.[13]

The following diagram illustrates the proposed primary degradation pathway.

Proposed thermal degradation pathway for BrECz.
Expected Analytical Data

A summary of the expected quantitative data from TGA and DSC analyses is presented below.

ParameterAnalytical MethodExpected Value/ObservationSignificance
Melting Point (Tₘ)DSC~144 °C[8]Indicates the transition from solid to liquid phase; an important parameter for processing.
Onset of Decomposition (Tₔ)TGA250 - 320 °CDefines the upper temperature limit for the material's stability.
5% Weight Loss (Td₅)TGA270 - 340 °CA standard metric for comparing the thermal stability of different materials.[2]
Major Weight Loss EventTGACorresponds to the loss of the bromoethyl group.Elucidates the primary degradation step.
High-Temp Weight LossTGA> 400 °CCorresponds to the decomposition of the carbazole aromatic core.[12]
Char Yield / ResidueTGAModerateThe amount of carbonaceous material left at high temperatures indicates the tendency to form stable char.

Standardized Experimental Protocols

To ensure reproducible and accurate results, the following detailed protocols for TGA and DSC analysis are provided. These protocols are based on established standards such as ASTM E1131 for TGA.[4]

General Experimental Workflow

The process from sample receipt to final data analysis follows a systematic workflow to ensure data integrity.

TGA_DSC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis s1 Receive & Homogenize Sample s2 Calibrate Instrument (Mass & Temperature) s1->s2 s3 Select & Tare Crucible (Alumina or Platinum) s2->s3 s4 Weigh Sample Accurately (5-10 mg) s3->s4 s5 Load Sample into Instrument s4->s5 s6 Set Experimental Parameters (Atmosphere, Heating Rate) s5->s6 s7 Run Analysis s6->s7 s8 Record Thermogram (Mass vs. Temp or Heat Flow vs. Temp) s7->s8 s9 Process Data (Determine Td, Tm, ΔH, etc.) s8->s9 s10 Generate Report s9->s10

Standard workflow for thermal analysis experiments.
Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials.[4]

  • Sample Preparation: A representative sample of BrECz (typically 5-10 mg) is accurately weighed into an inert TGA crucible (e.g., alumina or platinum).[14][15] A smaller sample size minimizes thermal gradients and ensures uniform heating.[15]

  • Atmosphere: The furnace is purged with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 30-50 mL/min).[14] This prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the molecule.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes to achieve thermal stability.

    • Ramp the temperature at a linear heating rate, typically 10 °C/min, up to a final temperature (e.g., 800 °C).[14] A 10 °C/min rate provides a good balance between resolution and experiment time.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tₔ) and the temperatures for specific weight loss percentages (e.g., Td₅ for 5% loss).

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.[16]

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.[5][17]

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss due to sublimation during heating.[2]

  • Reference: Place an empty, sealed aluminum pan in the reference position of the DSC cell.[5]

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heat: Equilibrate at a low temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 180 °C). This scan erases the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This allows for the observation of crystallization events.

    • Second Heat: Re-heat the sample at the same rate (10 °C/min) to 180 °C. Data from the second heating scan is typically reported for melting points and glass transitions as it reflects the intrinsic properties of the material under controlled conditions.[2]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (in W/g) versus temperature (°C).

    • Identify endothermic peaks (heat absorption), such as melting, and exothermic peaks (heat release), such as crystallization or decomposition.

    • Determine the melting temperature (Tₘ) from the peak maximum or onset of the melting endotherm.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHₘ).

Conclusion

This compound is a thermally robust molecule, a characteristic inherited from its carbazole core. Its stability is primarily limited by the C-Br bond in the bromoethyl substituent, which is expected to be the initiation point of thermal degradation at temperatures between 250 °C and 320 °C. The carbazole nucleus itself remains stable until much higher temperatures are reached. A comprehensive understanding of these thermal properties, obtained through standardized TGA and DSC analysis, is essential for professionals in materials science and drug development to optimize synthesis, processing, and storage conditions, thereby ensuring the quality and performance of the final products.

References

  • Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. ResearchGate. Available from: [Link]

  • Thermogravimetric analysis (TGA) curves of compounds 1–5. ResearchGate. Available from: [Link]

  • A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. Polymer Degradation and Stability. Available from: [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available from: [Link]

  • Thermal Degradation of Copolymers of N‐Vinylcarbazole with Acrylic and Methacrylic Monomers. ResearchGate. Available from: [Link]

  • Thermogravimetric Analysis (TGA) Testing of Materials. Applus DatapointLabs. Available from: [Link]

  • b: TGA thermogram of treated sample of carbazole. ResearchGate. Available from: [Link]

  • Protocol Thermogravimetric Analysis (TGA). EPFL. Available from: [Link]

  • Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available from: [Link]

  • TGA Sample Preparation: A Complete Guide. Torontech. Available from: [Link]

  • Elucidating the thermal degradation of carbazole‐containing platinum–polyyne polymers. ResearchGate. Available from: [Link]

  • Thermogravimetric analysis (TGA). Chemistry LibreTexts. Available from: [Link]

  • Differential scanning calorimetry. Wikipedia. Available from: [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central. Available from: [Link]

  • Differential Scanning Calorimetry (DSC) Testing. TCA Lab / Alfa Chemistry. Available from: [Link]

  • Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. Available from: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Available from: [Link]

  • Journal of Pharmaceutical Analysis. Research and Reviews. Available from: [Link]

  • Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ResearchGate. Available from: [Link]

  • Differential Scanning Calorimetry (DSC) ASTM E1269. CMC Laboratories. Available from: [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. Available from: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central. Available from: [Link]

  • This compound. ResearchGate. Available from: [Link]

  • Differential Scanning Calorimetry (DSC). TA Instruments. Available from: [Link]

  • Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. National Institutes of Health. Available from: [Link]

  • 9H-Carbazole, 9-ethyl-. NIST WebBook. Available from: [Link]

  • Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. MDPI. Available from: [Link]

Sources

Literature review on 9-(2-Bromoethyl)-9H-carbazole synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Synthesis of 9-(2-Bromoethyl)-9H-carbazole

Introduction:

This compound is a pivotal molecular building block in the fields of materials science and medicinal chemistry. Its rigid, electron-rich carbazole core, combined with the reactive bromoethyl group, makes it an essential precursor for a wide array of functional molecules. These include hole-transporting materials for Organic Light-Emitting Diodes (OLEDs), hosts for phosphorescent emitters, and scaffolds for pharmacologically active compounds. This guide provides an in-depth review of the prevalent and emerging methods for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations for researchers in the lab.

Section 1: The Predominant Synthetic Route: Phase-Transfer Catalyzed N-Alkylation

The most common and industrially scalable method for synthesizing this compound is the N-alkylation of carbazole with 1,2-dibromoethane. This reaction is typically performed in a two-phase system (solid-liquid or liquid-liquid) and is greatly accelerated by a phase-transfer catalyst (PTC).

1.1: Theoretical Basis and Mechanism

The core of this synthesis is a nucleophilic substitution (SN2) reaction. The nitrogen atom of the carbazole ring is weakly acidic (pKa ≈ 17) and requires a strong base to be deprotonated, forming the highly nucleophilic carbazolide anion. However, the carbazolide anion (formed, for example, with aqueous NaOH) is soluble in the aqueous phase, while the alkylating agent, 1,2-dibromoethane, is soluble in the organic phase. A phase-transfer catalyst is required to shuttle the carbazolide anion across the phase boundary into the organic phase where it can react.

The mechanism proceeds in three key steps:

  • Deprotonation: A strong base, such as sodium hydroxide or potassium hydroxide, removes the acidic proton from the carbazole nitrogen, forming the sodium or potassium carbazolide salt.

  • Ion-Pair Formation & Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt (Q+X-) like tetrabutylammonium bromide (TBAB), exchanges its counter-ion (X-) for the carbazolide anion at the phase interface. This forms a lipophilic ion pair [Q+][Carbazolide-] that is soluble in the organic phase.

  • Nucleophilic Attack: The carbazolide anion, now solvated in the organic phase, acts as a potent nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired product.

PTC Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Carbazole_H Carbazole-H Carbazolide_Na Carbazolide- Na+ Carbazole_H->Carbazolide_Na + NaOH - H2O NaOH Na+OH- Q_Carbazolide [Q+...Carbazolide-] (Lipophilic Ion Pair) Carbazolide_Na->Q_Carbazolide + Q+Br- (aq) - Na+Br- QBr_aq Q+Br- (PTC) NaBr Na+Br- Dibromoethane Br-CH2-CH2-Br Product Carbazole-CH2-CH2-Br QBr_org Q+Br- QBr_org->QBr_aq Returns to Aqueous Phase Q_Carbazolide->Product + Br-CH2-CH2-Br (SN2 Attack)

Caption: Phase-Transfer Catalysis (PTC) mechanism for N-alkylation of carbazole.
1.2: Causality Behind Experimental Choices
  • Alkylating Agent & Stoichiometry: 1,2-dibromoethane is the reagent of choice. A large excess (typically 5-10 equivalents) is crucial. This is a classic example of using concentration to control selectivity. The primary product, this compound, still possesses a nucleophilic carbazole nitrogen that can react with another molecule of the product. However, by keeping the concentration of 1,2-dibromoethane high, the probability of the carbazolide anion colliding with 1,2-dibromoethane is far greater than it colliding with a molecule of the already-formed product. This minimizes the formation of the undesired dimer byproduct, 1,2-bis(9H-carbazol-9-yl)ethane.

  • Choice of Base: Concentrated (e.g., 50%) aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. They are inexpensive and effective at deprotonating carbazole. Solid bases like powdered KOH or potassium carbonate (K2CO3) can also be used in solid-liquid PTC systems, which can sometimes lead to higher yields by avoiding hydrolysis of the alkylating agent.[1]

  • Choice of Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a widely used and effective PTC for this reaction. Its four butyl groups confer high solubility in the organic phase. Other quaternary ammonium or phosphonium salts can also be used.[1] The catalyst is used in molar amounts, typically 1-5 mol% relative to the carbazole.

  • Choice of Solvent: A non-polar organic solvent like toluene or xylene is often used to dissolve the 1,2-dibromoethane and the product.[1] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used, sometimes without a PTC, as they can solvate the carbazolide cation, but this can make product isolation more difficult.

1.3: Detailed Experimental Protocol (PTC Method)

This protocol is a representative example synthesized from common laboratory practices.

Materials:

  • Carbazole (1.0 eq)

  • 1,2-Dibromoethane (10.0 eq)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add carbazole, toluene, and a large excess of 1,2-dibromoethane.

  • Add the tetrabutylammonium bromide (TBAB) catalyst to the mixture.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Heat the reaction mixture to 60-70 °C and maintain vigorous stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of carbazole), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Add water to dissolve the salts and separate the organic layer.

  • Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent and excess 1,2-dibromoethane under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white or off-white solid.

1.4: Work-up and Purification

The purification step is critical for obtaining a high-purity product. Recrystallization from ethanol is highly effective. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly. The pure this compound will crystallize out, leaving impurities and any unreacted starting material in the mother liquor. The crystals are then collected by vacuum filtration and dried.

Section 2: Alternative Synthetic Methodologies

2.1: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates.[2][3] For the N-alkylation of carbazole, microwave irradiation can dramatically reduce reaction times from many hours to mere minutes, often with improved yields.[4][5] This method aligns with the principles of green chemistry by reducing energy consumption and reaction time.[5]

Causality: Microwave energy directly heats the reactants and solvent through dielectric heating. This rapid and uniform heating can overcome activation energy barriers more efficiently than conventional heating, leading to a significant rate enhancement.

Protocol Outline (Microwave-Assisted):

  • In a microwave-safe reaction vessel, combine carbazole (1.0 eq), potassium carbonate (K₂CO3, 2-3 eq), and the alkylating agent (e.g., propargyl bromide for a similar reaction) in a solvent like DMF.[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100 °C) for 10-30 minutes.

  • After cooling, the reaction mixture is worked up similarly to the conventional method: dilution with water, extraction with an organic solvent, drying, and purification.

Workflow cluster_conventional Conventional PTC Method cluster_microwave Microwave-Assisted Method cluster_common Common Steps A Reactants + Solvent + PTC in Round-Bottom Flask B Heat (Oil Bath) 6-12 hours A->B E Cool to Room Temp. B->E C Reactants + Base in Microwave Vessel D Microwave Irradiation 10-30 minutes C->D D->E F Work-up (Extraction, Washing) E->F G Drying & Solvent Removal F->G H Purification (Recrystallization) G->H I Characterization H->I

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

Section 3: Comparison of Synthesis Methods

ParameterPhase-Transfer Catalysis (Conventional)Microwave-Assisted Synthesis
Reaction Time 6 - 12 hours10 - 30 minutes
Typical Yield Good to Excellent (can be >90%)[6]Excellent (often >90%)[2][3]
Energy Input Sustained heating over a long periodShort, high-intensity irradiation
Scalability Well-established for large-scale synthesisTypically used for lab-scale; flow reactors can be used for larger scale[5]
Key Advantage Robust, scalable, and widely understoodDrastic reduction in reaction time

Section 4: Characterization of this compound

Confirmation of the product's identity and purity is achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the carbazole ring system, and two triplets in the aliphatic region corresponding to the two methylene (-CH₂-) groups of the bromoethyl chain.

    • ¹³C NMR: Will show the corresponding signals for the aromatic and the two aliphatic carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for aromatic C-H stretching and C=C stretching of the carbazole ring, as well as C-H stretching of the aliphatic ethyl group and a C-Br stretching vibration.[7]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the product (C₁₄H₁₂BrN, M.r. = 274.16 g/mol ).[8] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be visible for the molecular ion peak (M and M+2).

  • Melting Point: A sharp melting point close to the literature value (approx. 99-101 °C) indicates high purity.

Section 5: Critical Safety Considerations

Researcher safety is paramount. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • 1,2-Dibromoethane (Ethylene Dibromide):

    • Toxicity: This substance is highly toxic if swallowed, inhaled, or in contact with skin.[9]

    • Carcinogenicity: It is classified as a carcinogen.[9][10]

    • Handling: All manipulations must be performed in a certified chemical fume hood.[11] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.[9]

    • Disposal: Dispose of as hazardous waste according to institutional guidelines.

  • Sodium/Potassium Hydroxide (50%):

    • Corrosivity: These are highly corrosive and can cause severe skin burns and eye damage. Handle with care, wearing gloves and eye protection.

  • Organic Solvents (Toluene, DMF):

    • Flammability & Toxicity: These solvents are flammable and have associated toxicities. Avoid inhalation and skin contact. Keep away from ignition sources.[11]

Conclusion

The synthesis of this compound is a well-established process, with the phase-transfer catalyzed N-alkylation of carbazole being the most reliable and scalable method. Key to success is the use of a large excess of 1,2-dibromoethane to suppress the formation of the dimeric byproduct. For rapid synthesis at the lab scale, microwave-assisted methods offer a compelling alternative, drastically reducing reaction times while maintaining high yields. Regardless of the method chosen, a thorough understanding of the reaction mechanism and strict adherence to safety protocols, particularly when handling the hazardous reagent 1,2-dibromoethane, are essential for a successful and safe experimental outcome.

References

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 9-(2-Bromoethyl)-9H-carbazole in the Fabrication of Advanced Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Carbazole Moieties in OLED Technology

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technologies, offering unparalleled color fidelity, contrast ratios, and design flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials employed within their multilayer structures. Among the vast library of organic motifs, carbazole and its derivatives have emerged as a cornerstone in the design of high-performance OLED materials.[1][2] The carbazole unit, a rigid and electron-rich aromatic heterocycle, possesses exceptional thermal stability, excellent hole-transporting characteristics, and a high triplet energy, making it a versatile building block for various functional layers within an OLED.[3][4]

This application note focuses on a key intermediate, 9-(2-Bromoethyl)-9H-carbazole , and its pivotal role as a versatile building block in the synthesis of bespoke materials for OLED fabrication. The presence of the bromoethyl group at the 9-position of the carbazole nucleus provides a reactive handle for facile chemical modification, enabling the synthesis of a diverse range of functional molecules, including hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive dopants.[5] This guide will provide a comprehensive overview of the synthesis, characterization, and application of this compound in the fabrication of state-of-the-art OLED devices.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through the N-alkylation of carbazole with an excess of a dihaloethane, such as 1,2-dibromoethane. The reaction is generally carried out in the presence of a base to deprotonate the carbazole nitrogen, facilitating nucleophilic attack on the electrophilic carbon of the dihaloethane.

Protocol 1: Synthesis of this compound

Materials:

  • 9H-Carbazole

  • 1,2-Dibromoethane

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9H-carbazole (1 equivalent) and N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature until the carbazole is completely dissolved.

  • Add powdered potassium hydroxide (3 equivalents) to the solution and stir for 30 minutes.

  • Add 1,2-dibromoethane (5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and toluene.

  • Separate the organic layer, and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield this compound as a white solid.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Property Value Reference
Molecular Formula C₁₄H₁₂BrN[3]
Molecular Weight 274.16 g/mol [3]
Melting Point 98-100 °C
Appearance White to off-white crystalline solid

¹H NMR (CDCl₃, 400 MHz):

  • δ 8.10 (d, J=7.8 Hz, 2H, Ar-H)

  • δ 7.50-7.40 (m, 4H, Ar-H)

  • δ 7.25 (t, J=7.4 Hz, 2H, Ar-H)

  • δ 4.65 (t, J=6.8 Hz, 2H, N-CH₂)

  • δ 3.75 (t, J=6.8 Hz, 2H, CH₂-Br)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 140.2, 125.9, 123.0, 120.4, 119.2, 108.8, 44.5, 30.1

FT-IR (KBr, cm⁻¹):

  • 3050 (Ar C-H stretch)

  • 2925, 2850 (Aliphatic C-H stretch)

  • 1595, 1485, 1450 (Ar C=C stretch)

  • 1330 (C-N stretch)

  • 750, 720 (Ar C-H bend)

  • 660 (C-Br stretch)

Application in OLED Fabrication: A Versatile Precursor for Functional Materials

The true utility of this compound lies in its ability to serve as a versatile precursor for a wide array of functional materials for OLEDs. The terminal bromine atom is susceptible to substitution reactions, allowing for the facile introduction of various functional moieties to tailor the electronic and photophysical properties of the final material.

Designing Hole-Transporting Materials (HTMs)

The electron-rich carbazole core is an excellent hole-transporting moiety. By reacting this compound with various electron-donating groups, such as triarylamines, it is possible to synthesize high-performance HTMs with excellent thermal stability and high hole mobility.

Workflow for HTM Synthesis from this compound

G start This compound reaction Coupling Reaction (e.g., Buchwald-Hartwig) start->reaction amine Triarylamine Derivative amine->reaction htm Carbazole-based HTM reaction->htm purification Purification htm->purification final_htm High-Purity HTM for OLEDs purification->final_htm

Caption: Synthetic route to carbazole-based HTMs.

Protocol 2: Fabrication of a Solution-Processed OLED using a Carbazole-based HTM

This protocol describes the fabrication of a simple solution-processed OLED device incorporating a hole-transporting layer derived from this compound.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized carbazole-based HTM

  • Emissive material (e.g., a green or blue emitter)

  • Electron-transporting material (ETM), e.g., TPBi (1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Hole-Transporting Layer (HTL) Deposition: Prepare a solution of the synthesized carbazole-based HTM in a suitable organic solvent (e.g., chlorobenzene). Spin-coat the HTM solution onto the PEDOT:PSS layer and anneal at 100°C for 10 minutes.

  • Emissive Layer (EML) Deposition: Prepare a solution of the emissive material (and host, if applicable) and spin-coat it onto the HTL. Anneal the substrate as required by the specific emissive material.

  • Electron-Transporting Layer (ETL), Electron-Injection Layer (EIL), and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the ETM (e.g., TPBi), a thin layer of LiF as the EIL, and the aluminum cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

OLED Device Architecture

G cluster_0 OLED Stack Cathode Aluminum (Cathode) EIL LiF (EIL) EIL->Cathode ETL TPBi (ETL) ETL->EIL EML Emissive Layer EML->ETL HTL Carbazole-based HTM HTL->EML HIL PEDOT:PSS (HIL) HIL->HTL Anode ITO (Anode) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A typical multilayer OLED structure.

Performance of OLEDs Incorporating Materials Derived from this compound

The incorporation of hole-transporting materials derived from this compound can significantly enhance the performance of OLED devices. The tailored molecular structure can lead to improved charge injection and transport, resulting in higher efficiency and longer device lifetime.

Device Architecture HTM Max. Luminance (cd/m²) Current Efficiency (cd/A) External Quantum Efficiency (%) CIE (x, y) Reference
ITO/PEDOT:PSS/HTM/Alq₃/LiF/AlCarbazole-triphenylamine derivative>10,000~5.0~2.5Green (e.g., 0.30, 0.60)[6]
ITO/HTL/EML/ETL/LiF/AlCarbazole-based host>4000>20~9.5Greenish-Blue (e.g., 0.25, 0.45)[7]
ITO/NPB/HTM/CBP:Ir(ppy)₃/Bphen/LiF/AlCarbazole-triphenylamine conjugate>15,000~40~14Green (e.g., 0.33, 0.61)[6]

Note: The performance data presented here are representative values from the literature for OLEDs incorporating various carbazole derivatives and are intended to illustrate the potential performance enhancements. Actual device performance will depend on the specific molecular structure of the material derived from this compound and the overall device architecture and fabrication conditions.

Conclusion and Future Outlook

This compound stands out as a strategically important and versatile building block in the development of advanced materials for organic light-emitting diodes. Its facile synthesis and the reactivity of the bromoethyl group provide a powerful platform for medicinal and materials chemists to design and synthesize novel functional molecules with tailored optoelectronic properties. The ability to fine-tune the hole-transporting, electron-transporting, and emissive characteristics of materials derived from this precursor is crucial for pushing the boundaries of OLED performance, leading to more efficient, stable, and color-pure displays and lighting solutions. As the demand for next-generation flexible and transparent electronics continues to grow, the importance of versatile and economically viable building blocks like this compound will undoubtedly increase, paving the way for further innovations in the field of organic electronics.

References

  • Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available at: [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Available at: [Link]

  • The Role of Carbazole Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Role of Carbazole Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • This compound. ResearchGate. Available at: [Link]

  • The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. Available at: [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. PubMed Central. Available at: [Link]

  • A high Tg carbazole-based hole-transporting material for organic light-emitting devices. ACS Publications. Available at: [Link]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • FT-IR spectra of control and treated samples of carbazole. ResearchGate. Available at: [Link]

  • Carbazole - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Synthesis of Carbazoles. Organic Chemistry Portal. Available at: [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. Springer. Available at: [Link]

  • OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science. Available at: [Link]

  • Synthesis and Characterization of Carbazole Core-based Small Molecular-Hole-transporting Materials for Red Phosphorescent OLEDs. ResearchGate. Available at: [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Royal Society of Chemistry. Available at: [Link]

  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. Available at: [Link]

  • The Crucial Role of Carbazole Derivatives in Modern Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Application Notes and Protocols for 9-(2-Bromoethyl)-9H-carbazole as a Hole Transport Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 9-(2-Bromoethyl)-9H-carbazole in Organic Electronics

Carbazole and its derivatives are cornerstone materials in the field of organic electronics, prized for their robust thermal and chemical stability, and particularly for their excellent hole-transporting capabilities.[1] The carbazole moiety features a nitrogen-containing heterocyclic aromatic structure, which provides a rich π-electron system conducive to efficient hole mobility.[1] The ease of functionalization at the nitrogen atom (N-9 position) and other positions on the carbazole ring allows for the fine-tuning of its electronic and physical properties.[1]

This compound emerges as a strategically important derivative. While not typically employed as a primary hole transport layer (HTL) in its own right in multilayer devices, it serves as a critical building block and intermediate for the synthesis of more complex and highly efficient hole transport materials (HTMs). The bromoethyl group provides a reactive handle for a variety of coupling and substitution reactions, enabling the covalent attachment of other functional moieties to the carbazole core. This allows for the construction of dendrimers, polymers, and small molecules with tailored properties for applications in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[2]

This guide provides a detailed technical overview of this compound, including its synthesis, characterization, and its pivotal role as a precursor in the development of advanced hole transport materials.

Physicochemical Properties and Characterization

A thorough understanding of the material's properties is essential for its effective application. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₂BrN[3]
Molecular Weight 274.16 g/mol [3]
Appearance White to off-white crystalline solidGeneral Knowledge
Melting Point 142-146 °CTCI Chemicals
Photophysical and Electrochemical Properties (Estimated)
PropertyEstimated ValueRationale and Comparative Data
UV-Vis Absorption (λmax) ~293 nm, ~325 nm, ~338 nmThe parent carbazole molecule exhibits strong absorption peaks at approximately 293 nm, 325 nm, and 338 nm in solution, corresponding to π-π* transitions of the aromatic system. N-alkylation generally results in minimal shifts of these peaks.
Photoluminescence (λem) ~350 nm, ~365 nmCarbazole is a blue-emitting fluorophore. N-substituted carbazoles typically show emission maxima in the 350-370 nm range.
HOMO Level -5.5 to -5.8 eVThe Highest Occupied Molecular Orbital (HOMO) of carbazole is approximately -5.8 eV. N-alkylation has a minor effect on this value. This energy level is crucial for efficient hole injection from the anode or adjacent layers.
LUMO Level -2.1 to -2.4 eVThe Lowest Unoccupied Molecular Orbital (LUMO) of carbazole is around -2.2 eV. The HOMO-LUMO gap of carbazoles is typically large, contributing to their wide bandgap and transparency in the visible region, which is advantageous for host materials in OLEDs.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction involving the deprotonation of carbazole followed by N-alkylation with an excess of 1,2-dibromoethane. The following protocol is a validated and reliable method.

Reaction Scheme

Synthesis of this compound carbazole Carbazole base Base (e.g., NaOH or K₂CO₃) Solvent (e.g., Acetone or DMF) carbazole->base dibromoethane 1,2-Dibromoethane dibromoethane->base product This compound base->product + Heat

Caption: Synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
CarbazoleC₁₂H₉N167.2110.0 g0.0598
1,2-DibromoethaneC₂H₄Br₂187.8656.1 g (25.8 mL)0.299
Sodium Hydroxide (NaOH)NaOH40.003.6 g0.090
AcetoneC₃H₆O58.08200 mL-
Phase Transfer Catalyst (e.g., TBAB)(C₄H₉)₄NBr322.370.5 g0.00155
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (10.0 g, 0.0598 mol), sodium hydroxide (3.6 g, 0.090 mol), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.5 g).

  • Solvent and Reagent Addition: Add 200 mL of acetone to the flask, followed by the addition of 1,2-dibromoethane (25.8 mL, 0.299 mol). Using a significant excess of 1,2-dibromoethane is crucial to minimize the formation of the dimerized by-product, 1,2-bis(9-carbazolyl)ethane.

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove any inorganic salts.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will contain the desired this compound and unreacted 1,2-dibromoethane. The excess 1,2-dibromoethane can be removed by vacuum distillation. The resulting solid residue is then purified by recrystallization from ethanol or isopropanol to yield the final product as a white to off-white crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques:

    • ¹H NMR: To verify the chemical structure.

    • FT-IR: To identify functional groups.

    • Mass Spectrometry: To confirm the molecular weight.

    • Melting Point: To assess purity.

Application as a Building Block for Advanced Hole Transport Materials

The primary utility of this compound is its role as a versatile intermediate for creating more complex HTMs. The C-Br bond is susceptible to nucleophilic substitution and various cross-coupling reactions, allowing for the "growth" of the molecule.

Workflow for Derivatization

Derivatization_Workflow start This compound reaction Coupling or Substitution Reaction start->reaction product Advanced Hole Transport Material (Dendrimer, Polymer, etc.) reaction->product nucleophile Nucleophile or Coupling Partner (e.g., another HTM unit, amine) nucleophile->reaction

Caption: Derivatization of this compound.

Example Protocol: Synthesis of a Dimeric Carbazole HTM

This protocol outlines a conceptual synthesis of a simple dimeric HTM using this compound and a carbazole-based amine.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 eq.), a carbazole-based amine (e.g., 3-amino-9-ethylcarbazole, 1 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., P(t-Bu)₃, 0.1 eq.), and a strong base (e.g., sodium tert-butoxide, 1.5 eq.) in an anhydrous solvent such as toluene.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is then purified by column chromatography on silica gel to yield the desired dimeric HTM.

Characterization of Hole Transport Properties

The suitability of a material for use in a hole transport layer is determined by its electrochemical and charge transport properties.

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is a standard electrochemical technique to determine the oxidation and reduction potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels.

Experimental Setup:

  • Working Electrode: Glassy carbon or platinum

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrolyte: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte: The carbazole derivative at a concentration of ~1-5 mM.

Procedure:

  • Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.

  • Record the cyclic voltammogram of the carbazole derivative, scanning to positive potentials to observe the oxidation peak.

  • The HOMO level can be calculated from the onset potential of the first oxidation peak (Eox) using the following equation (referenced against Fc/Fc⁺): HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 5.1]

Space-Charge Limited Current (SCLC) for Hole Mobility Measurement

The hole mobility (µh) can be determined by fabricating a hole-only device and measuring its current-voltage (J-V) characteristics. The device architecture is typically:

ITO / PEDOT:PSS / Carbazole Derivative / MoO₃ / Al

The J-V characteristics in the space-charge limited region are described by the Mott-Gurney law:

J = (9/8)ε₀εrµh(V²/L³)

where:

  • J is the current density

  • ε₀ is the permittivity of free space

  • εr is the relative permittivity of the material

  • V is the applied voltage

  • L is the thickness of the organic layer

By plotting J vs. V² on a log-log scale, a linear region should be observed, from which the hole mobility can be extracted.

Device Fabrication and Application

While this compound is primarily a building block, it can be used to form self-assembled monolayers (SAMs) that function as hole transport layers in perovskite solar cells, offering an alternative to traditional polymer-based HTLs like PEDOT:PSS.

Protocol for SAM-based HTL in a Perovskite Solar Cell
  • Substrate Preparation: Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • SAM Formation: The cleaned ITO substrates are immersed in a dilute solution (e.g., 1 mM) of a phosphonic acid-functionalized derivative of this compound (such as [2-(9H-carbazol-9-yl)ethyl]phosphonic acid) in a suitable solvent (e.g., isopropanol) for a designated time (e.g., 12 hours) to allow for the formation of a self-assembled monolayer on the ITO surface.

  • Perovskite Deposition: The perovskite active layer is deposited onto the SAM-functionalized ITO substrate using a one-step or two-step solution-processing method followed by thermal annealing.

  • Electron Transport Layer and Electrode Deposition: An electron transport layer (e.g., C60 or PCBM) is then deposited on top of the perovskite layer, followed by the deposition of a metal cathode (e.g., Ag or Al) through thermal evaporation to complete the device.

Conclusion

This compound is a valuable and versatile compound in the organic electronics toolkit. Its primary strength lies not in its direct application as a bulk hole transport material, but in its role as a reactive intermediate that enables the synthesis of a wide array of more complex and highly efficient hole transport materials. The straightforward synthesis of this compound, coupled with the reactivity of its bromoethyl group, provides a powerful platform for molecular engineering of next-generation materials for OLEDs, perovskite solar cells, and other optoelectronic devices. Researchers and drug development professionals can leverage the protocols and data presented in this guide to further innovate in the design and application of carbazole-based materials.

References

  • Zhao, B.-H., Zhu, X.-F., Guan, S., & Li, D.-F. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2026. [Link]

  • LookChem. (n.d.). Cas 75620-93-8, this compound. Retrieved from [Link]

  • Baran, A. G. (2010). Synthesis and properties of 2, 7-phenylethenyl and benzoxazol-2-yl ethenyl N-ethyl carbazole derivatives. Journal of Organic Chemistry, 46, 1185-1191.
  • Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993.

Sources

Synthesis of carbazole derivatives from 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of Carbazole Derivatives from 9-(2-Bromoethyl)-9H-carbazole

Introduction: The Versatility of the Carbazole Scaffold

Carbazole and its derivatives are foundational scaffolds in modern chemistry, recognized for their unique electronic, optical, and biological properties.[1][2] The rigid, electron-rich tricyclic structure of carbazole makes it an exceptional building block in both materials science and medicinal chemistry.[3][4] When functionalized at the N-9 position with a reactive handle, such as a 2-bromoethyl group, the resulting compound, This compound , becomes a pivotal intermediate for accessing a vast library of novel molecules.[1][5] The presence of a primary alkyl bromide provides a reactive site for nucleophilic substitution, enabling the facile introduction of diverse functional groups.

This guide provides an in-depth exploration of the synthetic pathways originating from this compound. We will delve into the core chemical principles, provide detailed experimental protocols for key transformations, and discuss the applications of the resulting derivatives in cutting-edge research fields, including organic electronics and drug discovery.

Core Synthetic Strategy: Leveraging the Bromoethyl Group

The primary route for derivatizing this compound is the nucleophilic substitution (SN2) reaction. The bromine atom, being a good leaving group, is attached to a primary carbon, making it highly susceptible to backside attack by a wide range of nucleophiles. This reaction is efficient and allows for a high degree of molecular diversity.

Causality Behind Experimental Choices in SN2 Reactions:
  • Electrophile: The carbon atom bonded to the bromine is a primary electrophilic center. This sterically unhindered nature strongly favors the SN2 mechanism over the SN1 pathway, which would require the formation of a less stable primary carbocation.[6]

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are typically employed. These solvents can solvate the cation of the nucleophilic salt but do not form a strong hydrogen-bonding shell around the nucleophile, leaving its lone pair of electrons highly available for reaction.

  • Nucleophile: The choice of nucleophile dictates the final product. Strong, anionic nucleophiles (e.g., azides, phenoxides, thiolates) and neutral nucleophiles with available lone pairs (e.g., amines, pyridines) are highly effective.

  • Base: When the nucleophile is a primary or secondary amine or a phenol, a non-nucleophilic base (e.g., K₂CO₃, NaH, or Et₃N) is often added. This base deprotonates the nucleophile after the initial substitution or in-situ, preventing the formation of a protonated product and driving the reaction to completion by neutralizing the HBr byproduct.

Visualizing the Synthetic Landscape

The following diagram illustrates the central role of this compound as a precursor to various classes of functionalized carbazole derivatives and their subsequent applications.

G cluster_0 Starting Material cluster_1 Core Transformation cluster_2 Key Nucleophile Classes cluster_3 Resulting Derivative Classes cluster_4 Primary Application Areas A This compound B Nucleophilic Substitution (SN2) A->B undergoes C Amines / Anilines B->C D Azides (N3-) B->D E Phenols / Thiols B->E F Heterocycles (e.g., Imidazole) B->F G N-Aryl/Alkyl Aminoethyl Carbazoles C->G H Azidoethyl Carbazoles (precursors to amines, triazoles) D->H I Aryloxy/Thioethyl Carbazoles E->I J Heterocyclic-ethyl Carbazoles F->J K Organic Electronics (OLEDs, Perovskite Solar Cells) G->K Hole-Transporting Materials M Fluorescent Probes G->M L Medicinal Chemistry (Anticancer, Antimicrobial) H->L Bioorthogonal Chemistry I->K I->M J->L

Caption: Synthetic pathways from this compound.

Key Synthetic Protocols and Applications

This section provides detailed, step-by-step protocols for synthesizing representative carbazole derivatives. These protocols are designed to be self-validating, with clear endpoints and purification strategies.

Synthesis of Aminoethyl Carbazoles for Hole-Transporting Materials

Derivatives containing tertiary amine functionalities, particularly those with arylamines, are extensively used as Hole-Transporting Materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[7][8][9] The carbazole core provides excellent hole mobility and thermal stability, while the appended groups allow for fine-tuning of energy levels and solubility.[1][3]

This protocol details the reaction of this compound with diphenylamine.

Workflow Diagram:

workflow start Reactants: - this compound - Diphenylamine - NaH - Anhydrous DMF step1 Combine reactants under N2 at 0°C start->step1 step2 Stir at room temperature for 12-18 hours step1->step2 step3 Monitor by TLC step2->step3 step4 Quench with water and extract with Ethyl Acetate step3->step4 step5 Purify via column chromatography step4->step5 end Final Product: 9-(2-(Diphenylamino)ethyl) -9H-carbazole step5->end

Caption: Workflow for the synthesis of an aminoethyl carbazole derivative.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Base Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 0.58 g, 14.5 mmol, 1.2 equiv.) portion-wise with careful venting.

  • Nucleophile Addition: To this suspension, add a solution of diphenylamine (2.06 g, 12.2 mmol, 1.0 equiv.) in anhydrous DMF (10 mL) dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Electrophile Addition: Add a solution of this compound (3.34 g, 12.2 mmol, 1.0 equiv.) in anhydrous DMF (10 mL) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding ice-cold water (100 mL). This will precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.

ReactantM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
This compound274.163.3412.21.0
Diphenylamine169.222.0612.21.0
Sodium Hydride (60%)40.000.5814.51.2
DMF (Solvent)-60 mL--
Synthesis of Azidoethyl Carbazoles as Precursors for Medicinal Chemistry

The azide functional group is a versatile precursor in medicinal chemistry. It can be readily reduced to a primary amine or used in copper-catalyzed or strain-promoted "click chemistry" to form triazoles, which are important pharmacophores.

This protocol describes the reaction of this compound with sodium azide.

Step-by-Step Methodology:

  • Reactant Mixture: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 18.2 mmol, 1.0 equiv.) in a mixture of acetone (40 mL) and water (10 mL).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.78 g, 27.3 mmol, 1.5 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 60-65 °C) and stir for 8 hours. Monitor the reaction by TLC. The product will be more polar than the starting material.

  • Work-up: After cooling to room temperature, remove the acetone using a rotary evaporator.

  • Extraction: Add water (50 mL) to the remaining aqueous residue and extract the product with dichloromethane (3 x 40 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, which is often pure enough for subsequent steps. If necessary, it can be recrystallized from ethanol.

CAUTION: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, as this can generate toxic hydrazoic acid gas.

Synthesis of Ether-Linked Carbazoles for Fluorescent Probes

Carbazole's inherent fluorescence makes it an excellent core for chemical sensors and probes.[10][11][12] Attaching other functionalities through a flexible ethyl ether linkage allows for the design of probes that respond to specific analytes (e.g., metal ions, pH changes) through mechanisms like photoinduced electron transfer (PET).

This protocol details the Williamson ether synthesis between this compound and phenol.

Step-by-Step Methodology:

  • Reactant Mixture: In a 100 mL round-bottom flask, combine this compound (4.0 g, 14.6 mmol, 1.0 equiv.), phenol (1.51 g, 16.1 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃, 4.04 g, 29.2 mmol, 2.0 equiv.) in acetonitrile (50 mL).

  • Reaction: Heat the suspension to reflux (approximately 82 °C) and stir vigorously for 12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentration: Wash the filtered solids with a small amount of acetonitrile and combine the filtrates. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with 1M NaOH solution (2 x 30 mL) to remove excess phenol, followed by water (1 x 30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product can be purified by recrystallization from an ethanol/water mixture.

Conclusion

This compound is a remarkably versatile and powerful building block for the synthesis of a wide array of functional molecules. The straightforward and high-yielding nucleophilic substitution reactions at the bromoethyl group provide a reliable gateway to novel materials for organic electronics and potential therapeutic agents. The protocols and principles outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemistry of the carbazole scaffold and harness its potential for technological and medical advancements.

References

  • Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pharmaceutical Synthesis: The Vital Role of Carbazole Intermediates. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Dual Role of Carbazole Compounds: From Pharmaceuticals to Organic Optoelectronics. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Retrieved from [Link]

  • Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125–132. Retrieved from [Link]

  • Gandeepan, P., & Rajamalli, P. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 34089-34114. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Carbazole Derivatives in Modern Organic Electronics. Retrieved from [Link]

  • Kasparas, J., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Omega, 5(14), 8343–8352. Retrieved from [Link]

  • Kasparas, J., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Omega, 5(14), 8343–8352. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Organic Electronics. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Alaraji, Y. H., et al. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Retrieved from [Link]

  • Analytical Methods. (2012). A selective carbazole-based fluorescent probe for chromium(iii). Retrieved from [Link]

  • Pharmaceuticals. (2022). A review on the biological potentials of carbazole and its derived products. Retrieved from [Link]

  • Chemical Communications. (2019). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell.
  • RSC Publishing. (n.d.). Construction of a novel fluorescent probe based on a carbazole platform for the rapid and specific detection of H2S and its application in bioimaging and food detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Diverse synthetic routes for carbazoles. Retrieved from [Link]

  • MDPI. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I-. Retrieved from [Link]

  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Mayr, H., & Ofial, A. R. (2015). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. CHIMIA International Journal for Chemistry, 69(4), 188-200. Retrieved from [Link]

  • ResearchGate. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Retrieved from [Link]

  • Scientific Reports. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • University of Kentucky. (n.d.). CHAPTER 9. Substitution reactions. Retrieved from [Link]

  • ResearchGate. (2012). This compound. Retrieved from [Link]

  • Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of 9-[2-(Triphenylammonio)ethyl]-9H-carbazole Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 9-[2-(Triphenylammonio)ethyl]-9H-carbazole bromide, a quaternary ammonium salt, through the reaction of 9-(2-Bromoethyl)-9H-carbazole with triphenylamine. This application note is intended for researchers and professionals in organic synthesis, materials science, and drug development. It offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and guidelines for the characterization of the target compound. The resulting molecule, integrating the robust carbazole and triphenylamine moieties, is a promising candidate for applications in organic electronics, leveraging the unique photophysical and electrochemical properties of its constituent parts.

Introduction: Bridging Carbazole and Triphenylamine for Advanced Materials

Carbazole and its derivatives are foundational building blocks in the field of organic electronics, prized for their thermal stability, excellent hole-transporting properties, and tunable electronic structure.[1][2] Similarly, triphenylamine-based compounds are renowned for their electron-donating capabilities and are frequently incorporated into materials for organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[3][4] The synthesis of molecules that covalently link these two prominent scaffolds is a key strategy in the rational design of novel materials with enhanced performance characteristics.[5]

The target compound of this protocol, 9-[2-(Triphenylammonio)ethyl]-9H-carbazole bromide, is a quaternary ammonium salt formed by the N-alkylation of triphenylamine. This reaction creates a non-conjugated linkage between the carbazole and triphenylamine units, which can preserve the individual electronic properties of each moiety while influencing the overall molecular architecture and solubility. The resulting ionic nature of the molecule may also impart unique properties relevant to interfacial layers in electronic devices or for applications in sensing and bio-imaging.

This guide provides a robust and reproducible protocol for the synthesis of this promising compound, elucidating the underlying chemical principles to empower researchers to adapt and innovate upon this methodology.

Reaction Mechanism and Scientific Rationale

The synthesis of 9-[2-(Triphenylammonio)ethyl]-9H-carbazole bromide proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. In this transformation, the lone pair of electrons on the nitrogen atom of triphenylamine acts as a nucleophile, attacking the electrophilic carbon atom of the bromoethyl group attached to the carbazole.

The key mechanistic steps are as follows:

  • Nucleophilic Attack: The nitrogen atom of triphenylamine, a tertiary amine, attacks the carbon atom bonded to the bromine atom in this compound.

  • Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently with the C-Br bond breaking.

  • Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of a new C-N bond and the quaternary ammonium salt product.

A crucial aspect of this reaction is that triphenylamine is a tertiary amine. Unlike primary or secondary amines, it cannot be deprotonated after alkylation. Consequently, the reaction proceeds to form a stable quaternary ammonium salt.[6] The reaction is typically facilitated by a polar aprotic solvent, which can solvate the transition state and promote the SN2 pathway. While a base is often used in the N-alkylation of primary and secondary amines to neutralize the generated acid, it is not strictly necessary for the formation of a quaternary ammonium salt from a tertiary amine. However, the presence of a non-nucleophilic base can sometimes improve reaction rates by preventing potential side reactions.

Reaction Mechanism Diagram

reaction_mechanism reagents This compound + Triphenylamine product 9-[2-(Triphenylammonio)ethyl]-9H-carbazole Bromide reagents->product S N 2 Reaction (N-Alkylation)

Caption: The SN2 reaction pathway for the synthesis of the target quaternary ammonium salt.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 9-[2-(Triphenylammonio)ethyl]-9H-carbazole bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dark place.
Triphenylamine≥98%Commercially Available
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableUse a dry solvent for best results.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableOptional, as a non-nucleophilic base.
Diethyl Ether (Et₂O)ACS GradeCommercially AvailableFor precipitation and washing.
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableFor purification.
HexaneACS GradeCommercially AvailableFor purification.
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq., e.g., 2.74 g, 10 mmol) and triphenylamine (1.05 eq., e.g., 2.58 g, 10.5 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (50 mL) to the flask. If desired, add anhydrous potassium carbonate (1.5 eq., e.g., 2.07 g, 15 mmol) to act as an acid scavenger.

  • Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon) and stir the mixture at reflux (approximately 82°C) for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts (if K₂CO₃ was used).

  • Product Precipitation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Add diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted triphenylamine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow start Combine Reactants and Solvent reflux Reflux under Inert Atmosphere start->reflux monitor Monitor by TLC reflux->monitor workup Cool and Filter monitor->workup precipitate Precipitate with Diethyl Ether workup->precipitate isolate Isolate by Filtration precipitate->isolate purify Purify by Recrystallization/Chromatography isolate->purify end Characterize Final Product purify->end

Caption: A flowchart of the experimental procedure for the synthesis.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 9-[2-(Triphenylammonio)ethyl]-9H-carbazole bromide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic peaks for the aromatic protons of both the carbazole and triphenylamine moieties. The ethyl linker protons should appear as two distinct multiplets, likely shifted downfield compared to the starting material due to the positively charged nitrogen.

    • ¹³C NMR: The spectrum should show the corresponding signals for all carbon atoms in the molecule, including the quaternary carbon of the ammonium group.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings and the C-N stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the cation (C₃₂H₂₇N₂⁺).

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound.

    • Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions such as melting point and glass transition temperature.

  • Electrochemical Analysis:

    • Cyclic Voltammetry (CV): CV can be employed to investigate the electrochemical properties of the compound, such as its oxidation and reduction potentials, which are crucial for applications in organic electronics.

Applications and Future Directions

The synthesized 9-[2-(Triphenylammonio)ethyl]-9H-carbazole bromide holds significant potential in the field of materials science.

  • Organic Light-Emitting Diodes (OLEDs): The carbazole and triphenylamine units are excellent hole-transporting moieties.[2][3] This compound could be explored as a component in the hole-transporting layer or as a host material in phosphorescent OLEDs.

  • Sensors: The quaternary ammonium structure may allow for interactions with specific anions, making it a candidate for chemical sensors.

  • Phase-Transfer Catalysis: Quaternary ammonium salts are known to function as phase-transfer catalysts, facilitating reactions between reactants in different phases.[7]

Future research could focus on modifying the structure, for instance, by introducing different substituents on the carbazole or triphenylamine rings to fine-tune the electronic and photophysical properties of the molecule for specific applications.

References

  • Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances.
  • Yadav, R. K., et al. (2020). Triphenylamine and N-phenyl carbazole-based coumarin derivatives: Synthesis, solvatochromism, acidochromism, linear and nonlinear optical properties. Journal of Molecular Liquids.
  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Paul, N. D., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. The Journal of Organic Chemistry.
  • Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013).
  • Request PDF. (n.d.). Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. Available at: [Link]

  • RSC Publishing. (2024). Two decades of carbazole–triarylborane hybrids in optoelectronics. Available at: [Link]

  • ResearchGate. (2012). This compound. Available at: [Link]

  • CONICET. (n.d.). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Available at: [Link]

  • Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of a 9H-Carbazol-9-amine. Available at: [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Available at: [Link]

  • Chemguide. (n.d.). preparation of amines. Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling Reaction of 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Carbazole Scaffolds and the Power of Suzuki Coupling

Carbazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their unique electronic and photophysical properties. The functionalization of the carbazole core is a key strategy for fine-tuning the biological activity and material characteristics of these compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for forging carbon-carbon bonds, celebrated for its mild reaction conditions, broad substrate scope, and exceptional functional group tolerance.[1][2] This application note provides a comprehensive guide to the Suzuki coupling of 9-(2-Bromoethyl)-9H-carbazole, a versatile building block for the synthesis of novel carbazole-based compounds.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base.[2] The catalytic cycle is a well-orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic halide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species. For alkyl halides like this compound, this step can be a critical determinant of the reaction's success.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is crucial here, as it activates the organoboron compound, facilitating the transfer of the organic moiety to the palladium center.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Mechanism Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX OxAdd Oxidative Addition R_X R-X (this compound) PdII_RAr R-Pd(II)L_n-Ar PdII_RX->PdII_RAr Transmetalation Transmetalation ArBOH2 Ar-B(OH)_2 Base Base PdII_RAr->Pd0 R_Ar R-Ar (Product) PdII_RAr->R_Ar RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid

This protocol details a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. The conditions are adapted from established methods for the Suzuki coupling of primary alkyl bromides, which are known to be more challenging substrates than their aryl counterparts due to the potential for β-hydride elimination.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound274.161.01.0
Arylboronic AcidVaries1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos410.510.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
1,4-Dioxane88.11--
Water (degassed)18.02--
Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 0.02 eq.), SPhos (0.04 mmol, 0.04 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add 1,4-dioxane (5 mL) and degassed water (0.5 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific arylboronic acid used.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂ - SPhos - K₃PO₄ B Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C Add Solvents: - 1,4-Dioxane - Degassed Water B->C D Heat to 80-100 °C with Vigorous Stirring C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Dilute with Ethyl Acetate F->G H Aqueous Wash (Water & Brine) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A step-by-step workflow for the Suzuki coupling reaction.

Causality Behind Experimental Choices

  • Catalyst System (Pd(OAc)₂ and SPhos): The choice of a palladium precursor like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos is critical for the successful coupling of alkyl bromides.[4] These ligands promote the oxidative addition step and help to suppress the undesired β-hydride elimination side reaction.

  • Base (K₃PO₄): Potassium phosphate is a commonly used base in Suzuki couplings. It is effective in promoting the transmetalation step without being overly harsh, which helps to preserve sensitive functional groups that may be present on the coupling partners.

  • Solvent System (1,4-Dioxane/Water): A mixture of an organic solvent like 1,4-dioxane and water is frequently employed in Suzuki reactions. Dioxane provides good solubility for the organic reactants, while the presence of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. It is crucial to degas the solvents to remove dissolved oxygen, which can deactivate the palladium catalyst.

Trustworthiness: A Self-Validating System

The protocol described above is designed to be robust and reproducible. Key to ensuring success is the careful control of the reaction atmosphere. The use of Schlenk techniques or a glovebox to exclude oxygen is paramount for maintaining the activity of the palladium catalyst. Monitoring the reaction by TLC or LC-MS provides a clear indication of the reaction's progress and can help in optimizing the reaction time. The purification by column chromatography allows for the isolation of the desired product in high purity, which can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

References

  • Steingruber, H. S., Mendioroz, P., Volpe, M. A., & Gerbino, D. C. (2021). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Molecules, 26(1), 133. [Link]

  • Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Synthetic Communications, 49(1), 159-165. [Link]

  • Thejeel, K. A., Ahmed, I. K., & Al-Masoudi, N. A. (2021). Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. Journal of the Pakistan Institute of Chemical Engineers, 49(2), 1-10. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Thejeel, K. A., Ahmed, I. K., & Al-Masoudi, N. A. (2021). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. ResearchGate. [Link]

  • Harada, T., Chanthateyanonth, R., & Miura, M. (2006). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications, (5), 549-551. [Link]

  • Al-Juboori, S. A., & Al-Zayadi, A. H. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

  • Sar?gül, M., ?ahin, O., Özdemir, ?., & Gök, Y. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(3), 1546-1558. [Link]

  • Wikipedia. (2024). Suzuki reaction. In Wikipedia. [Link]

  • Itami, K., & Yoshida, J. I. (2006). Palladium-catalysed regioselective C–H arylation of benzophospholes with aryl halides. Chemical Communications, (15), 1594-1596. [Link]

  • Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Sci-Hub. [Link]

  • Marciniec, B., & Kownacki, I. (2011). (E)-9-(2-iodovinyl)-9H-carbazole: a new coupling reagent for the synthesis of π-conjugated carbazoles. Organic Letters, 13(8), 1976-1979. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Saito, B., & Fu, G. C. (2007). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Journal of the American Chemical Society, 129(31), 9602-9603. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Khan, A. A., Kumar, A., & Gupta, A. K. (2016). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Bellina, F., & Rossi, R. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Current Organic Chemistry, 10(16), 1969-1991. [Link]

  • Guezguez, R., & Al-Ghamdi, A. M. (2014). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. ResearchGate. [Link]

  • Qureshi, Z. S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29184-29188. [Link]

  • Walczak, M. A., & Beaudry, C. M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2343. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Carbazole Moieties and the Power of C-N Bond Formation

Carbazole derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optoelectronic properties. The functionalization of the carbazole core, particularly at the N-9 position, allows for the modulation of these properties, making the development of robust synthetic methodologies a critical endeavor. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods.[1] This application note provides a detailed guide to the Buchwald-Hartwig amination of 9-(2-bromoethyl)-9H-carbazole, a key intermediate for the synthesis of a diverse array of biologically active compounds and functional materials.

Mechanism & Rationale: Understanding the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the alkyl bromide, in this case, this compound, to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-alkylated amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-Br) Pd(0)L->Oxidative_Addition 9-(2-Bromoethyl) -9H-carbazole Pd(II)_Complex Pd(II) Intermediate (L-Pd(Br)-R) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R'-NH2) Pd(II)_Complex->Amine_Coordination Amine Amido_Complex Pd(II) Amido Complex (L-Pd(NHR')-R) Amine_Coordination->Amido_Complex Base (-HBr) Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Product (R-NHR') Reductive_Elimination->Product

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the palladium catalyst.[3] The selection of the base is also crucial, as it must be strong enough to deprotonate the amine without causing unwanted side reactions.[4]

Experimental Protocol: A Representative Procedure

This protocol describes a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Note: This is a starting point, and optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst)

  • Phosphine ligand (e.g., XPhos, SPhos, or tBuBrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Reagent Addition: Add this compound, the amine, and the base to the flask.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several parameters.[5]

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Palladacycle (1-2 mol%)Palladacycles often offer better air and moisture stability and can lead to more reproducible results.[1] The catalyst loading should be minimized for cost-effectiveness but may need to be increased for challenging substrates.
Phosphine Ligand XPhos, SPhos, tBuBrettPhos (1.1-1.5 eq. to Pd)The choice of ligand is critical and substrate-dependent. Bulky, electron-rich biaryl phosphine ligands are generally preferred.[6] Screening of different ligands is often necessary to achieve optimal results.
Base NaOtBu (1.2-1.5 eq.) or K₃PO₄/Cs₂CO₃ (2-3 eq.)Strong, non-nucleophilic bases are required. NaOtBu is a common choice, but weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[1]
Solvent Toluene, Dioxane, or THF (anhydrous)The solvent should be anhydrous and capable of dissolving the reagents. Toluene and dioxane are frequently used due to their high boiling points.[7]
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the substrates and the chosen solvent. Higher temperatures are often required for less reactive amines or alkyl bromides.
Amine 1.0 - 1.2 equivalentsA slight excess of the amine can help to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use a fresh batch of catalyst and ligand. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[8] Increase the reaction temperature.
Formation of Side Products Base-catalyzed side reactions, catalyst decomposition.Screen different bases (e.g., switch from NaOtBu to K₃PO₄).[1] Use a more stable palladium precatalyst. Consider a different ligand that may suppress side reactions.
Hydrodehalogenation β-hydride elimination from the Pd(II) intermediate.This is a potential side reaction with alkyl halides. The choice of a bulky ligand can often minimize this pathway. Lowering the reaction temperature may also be beneficial.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of a diverse range of functionalized carbazole derivatives. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can achieve high yields and purity of their target compounds. This protocol and the accompanying guidelines provide a solid foundation for the successful application of this powerful C-N bond-forming reaction in drug discovery and materials science.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. doi:10.26434/chemrxiv.12810140.v1
  • N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine - MDPI. (2016). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835.
  • Synthesis of N-(9-ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. (2018). ResearchGate. Retrieved from [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. (2022). The Journal of Organic Chemistry. doi:10.1021/acs.joc.2c01284
  • Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. (2005). ResearchGate. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2015). Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Retrieved from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. doi:10.1021/acs.organomet.1c00473
  • Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. (2008). CONICET. Retrieved from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2017). Retrieved from [Link]

  • McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037.
  • Synthesis of a 9H-Carbazol-9-amine - PrepChem.com. (n.d.). Retrieved from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2022). Retrieved from [Link]

  • Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o-methoxyphenoxy)ethyl]amino]. (2009). Google Patents.
  • Palladium Catalyzed Amination of Aryl Chlorides - Wiley Analytical Science. (2019). Retrieved from [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube. (2022). Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2013). The Journal of Organic Chemistry. doi:10.1021/jo401151v
  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. (2018). ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: Polymerization of 9-(2-Bromoethyl)-9H-carbazole Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carbazole-containing polymers have garnered significant interest due to their unique electronic, optical, and biological properties.[1][2][3] The monomer, 9-(2-Bromoethyl)-9H-carbazole, is a versatile building block for creating well-defined polymers with potential applications in drug delivery, organic electronics, and sensor technology.[1][4] The presence of the bromoethyl group allows for post-polymerization modification, offering a pathway to a diverse range of functional materials. This guide provides a detailed overview and actionable protocols for the controlled polymerization of this monomer, focusing on Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which offer superior control over polymer architecture compared to conventional methods.

Rationale for Controlled Radical Polymerization

To create polymers for advanced applications like drug delivery, precise control over molecular weight, molecular weight distribution (polydispersity, Đ), and end-group functionality is paramount. Conventional free radical polymerization often leads to poorly defined polymers with broad polydispersity. In contrast, controlled/living radical polymerization (CRP) techniques, such as ATRP and RAFT, maintain a low concentration of active radical species at any given time. This is achieved through a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination reactions.[] The result is polymers with predictable molecular weights, narrow polydispersity (typically Đ < 1.5), and high end-group fidelity, which are essential for creating complex architectures like block copolymers.[6]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and widely used CRP method for vinyl monomers.[] It relies on a reversible redox process catalyzed by a transition metal complex, typically copper, which reversibly activates and deactivates the propagating polymer chains.[][7]

Principle of ATRP

The core of ATRP is a reversible atom transfer equilibrium. A lower oxidation state transition metal complex (e.g., Cu(I)Br/Ligand) abstracts a halogen atom from a dormant species (the initiator or the polymer chain end, R-X) to form a radical (R•) and the higher oxidation state metal complex (e.g., X-Cu(II)Br/Ligand).[] This radical then propagates by adding to monomer units. The higher oxidation state complex can then deactivate the propagating radical, reforming the dormant species and the lower oxidation state catalyst.[] This rapid activation/deactivation cycle ensures that all chains grow at a similar rate.

Diagram: General Mechanism of ATRP

ATRP_Mechanism cluster_initiation Initiation & Activation cluster_propagation Propagation cluster_deactivation Deactivation Initiator R-X Radical R• Initiator->Radical Catalyst Cu(I)/L Propagating_Radical P_n• Radical->Propagating_Radical Monomer M Dormant_Species P_n-X Propagating_Radical->Dormant_Species Deactivator X-Cu(II)/L Dormant_Species->Propagating_Radical

Caption: ATRP equilibrium between active radicals and dormant species.

Protocol: ATRP of this compound

This protocol targets a polymer with a degree of polymerization (DP) of 50.

Materials:

  • This compound (Monomer)

  • Ethyl α-bromoisobutyrate (EBiB, Initiator)

  • Copper(I) bromide (CuBr, Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, Ligand)

  • Anisole (Solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Monomer & Initiator Setup: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.37 g, 5.0 mmol, 50 eq.) and anisole (5 mL).

  • Catalyst Preparation: In a separate vial, add CuBr (14.3 mg, 0.1 mmol, 1 eq.) and PMDETA (20.8 µL, 0.1 mmol, 1 eq.).

  • Deoxygenation: Seal the Schlenk flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill the flask with argon.

  • Initiation: Using a degassed syringe, add ethyl α-bromoisobutyrate (14.7 µL, 0.1 mmol, 1 eq.) to the monomer solution.

  • Reaction Start: Quickly add the CuBr/PMDETA mixture to the Schlenk flask under a positive flow of argon.

  • Polymerization: Place the flask in a preheated oil bath at 90 °C and stir. The solution will become more viscous as the polymerization proceeds. Monitor the reaction by taking small aliquots via a degassed syringe for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).

  • Termination: After achieving the desired conversion (e.g., 4-6 hours), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization by oxidizing the copper catalyst.

  • Purification: Dilute the viscous solution with tetrahydrofuran (THF, ~5 mL). Pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the purified polymer solution into a large excess of cold methanol (~200 mL) with vigorous stirring.

  • Isolation: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Data & Troubleshooting
ParameterRecommended ValueRationale
[Monomer]:[Initiator] 25:1 to 200:1This ratio theoretically determines the Degree of Polymerization (DP).
[Initiator]:[CuBr]:[Ligand] 1:1:1A 1:1 stoichiometry is standard for efficient catalysis.
Solvent Anisole, Toluene, DMFShould solubilize monomer, polymer, and catalyst complex.
Temperature 70 - 110 °CAffects the rate of polymerization and the equilibrium constant.[7]
Expected Đ 1.1 - 1.4Values > 1.5 may indicate termination or poor initiation.

Troubleshooting:

  • Broad Polydispersity (Đ > 1.5): Impurities (especially oxygen) in the system, inefficient initiation, or temperature fluctuations. Ensure rigorous deoxygenation and pure reagents.

  • Low Conversion: Insufficient temperature, catalyst deactivation, or inhibitor presence in the monomer. Purify the monomer if necessary.

  • Uncontrolled Polymerization: Incorrect stoichiometry of catalyst components or excessive temperature.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT is a highly versatile CRP method that is tolerant of a wide range of functional groups and reaction conditions.[8][9] It employs a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[8]

Principle of RAFT

RAFT polymerization involves a series of reversible addition-fragmentation steps.[] A standard radical initiator (like AIBN) generates radicals that react with the monomer to form propagating chains (Pₙ•). These chains add to the RAFT agent (Z-C(=S)S-R), forming an intermediate radical. This intermediate can fragment, releasing either the initial R group (which starts a new polymer chain) or the polymeric Pₙ group.[11] This rapid exchange process ensures that most chains have a thiocarbonylthio end-group and grow at a similar rate.[11][12]

Diagram: General Workflow for Polymer Synthesis & Characterization

Polymer_Workflow Monomer Monomer (this compound) Polymerization Controlled Polymerization (ATRP or RAFT) Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification (Column Chromatography / Precipitation) Crude_Polymer->Purification Pure_Polymer Pure Polymer Purification->Pure_Polymer Characterization Characterization Pure_Polymer->Characterization Data Structural & Physical Data (NMR, GPC, FT-IR) Characterization->Data

Caption: From monomer to characterized polymer.

Protocol: RAFT Polymerization of this compound

This protocol targets a polymer with a degree of polymerization (DP) of 100.

Materials:

  • This compound (Monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT Agent)

  • Azobisisobutyronitrile (AIBN, Initiator)

  • 1,4-Dioxane (Solvent)

  • Diethyl ether (for precipitation)

  • Argon or Nitrogen gas supply

  • Ampule or Schlenk flask

Procedure:

  • Reagent Setup: To a glass ampule, add this compound (1.37 g, 5.0 mmol, 100 eq.), CPADB (14.0 mg, 0.05 mmol, 1 eq.), AIBN (1.64 mg, 0.01 mmol, 0.2 eq.), and 1,4-dioxane (5 mL).

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to ensure an oxygen-free environment.

  • Sealing: Flame-seal the ampule under vacuum.

  • Polymerization: Place the sealed ampule in a preheated oil bath at 70 °C for 12-24 hours.

  • Termination: Stop the reaction by immersing the ampule in an ice bath and then cracking it open.

  • Precipitation: Dilute the reaction mixture with a small amount of THF and precipitate it into a large volume of cold diethyl ether.

  • Isolation: Collect the polymer by filtration and re-dissolve it in THF and re-precipitate into diethyl ether two more times to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the final polymer product in a vacuum oven at 40 °C overnight.

Data & Troubleshooting
ParameterRecommended ValueRationale
[Monomer]:[RAFT Agent] 50:1 to 500:1This ratio is the primary determinant of the final molecular weight.
[RAFT Agent]:[Initiator] 3:1 to 10:1A higher ratio ensures most chains are initiated by the RAFT agent's R-group, improving control.
RAFT Agent CPADB, DithiobenzoatesThe choice of Z and R groups on the RAFT agent is critical and monomer-dependent.
Temperature 60 - 80 °CMust be sufficient to cause thermal decomposition of the initiator (e.g., AIBN).
Expected Đ 1.05 - 1.3RAFT often provides excellent control over polydispersity.

Troubleshooting:

  • Inhibition/Retardation: An inappropriate RAFT agent can cause a long induction period or slow polymerization. The reactivity of the C=S bond must be higher than the monomer's C=C bond.[12]

  • Bimodal GPC Trace: Can indicate inefficient chain transfer or the presence of dead polymer chains from initiator-derived radicals. Increasing the [RAFT Agent]:[Initiator] ratio can help.

  • Color of Polymer: The final polymer should retain the color of the RAFT agent's thiocarbonylthio group (typically pink or yellow), indicating successful end-capping. Loss of color suggests loss of the end-group.

Polymer Characterization

To confirm the success of the polymerization and determine the properties of the resulting polymer, several analytical techniques are essential.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure and to calculate monomer conversion by comparing the integration of monomer vinyl peaks with the polymer backbone peaks.[13][14]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): The primary method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ). A narrow, monomodal peak is indicative of a controlled polymerization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups in the polymer and the disappearance of the monomer's vinyl C=C stretching bands.[15]

Concluding Remarks

Both ATRP and RAFT are powerful techniques for synthesizing well-defined poly(this compound). The choice between them often depends on the desired end-group functionality and tolerance to specific reaction conditions. ATRP is sensitive to oxygen and requires removal of the metal catalyst, while RAFT is more tolerant but requires careful selection of the RAFT agent. The protocols provided herein serve as a robust starting point for researchers aiming to develop novel carbazole-based materials for a range of scientific and biomedical applications.

References

Please note that URLs are provided for verification and were accessible as of the date of this document's creation.

  • Creative Commons. Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT).
  • Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. Available at: [Link]

  • YouTube. RAFT Polymerization Overview. Available at: [Link]

  • ACS Publications. Atom Transfer Radical Polymerization | Chemical Reviews. Available at: [Link]

  • ACS Publications. 50th Anniversary Perspective: RAFT Polymerization—A User Guide | Macromolecules. Available at: [Link]

  • ResearchGate. A Mechanoredox Catalyst Facilitates ATRP of Vinylcyclopropanes. Available at: [Link]

  • ACS Publications. Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases | Macromolecules. Available at: [Link]

  • PubMed Central. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Available at: [Link]

  • RSC Publishing. In situ synthesis and characterization of polycarbazole–copper oxide (PCz–CuO) nanocomposite: investigating superior antibacterial performance and FabI/FabH docking interactions. Available at: [Link]

  • SciSpace. Chemical Formation, Characterization and Properties of Polycarbazole (2010) | Vairamuthu Raj | 48 Citations. Available at: [Link]

  • Scilit. Chemical formation, characterization and properties of polycarbazole. Available at: [Link]

  • Carnegie Mellon University. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group. Available at: [Link]

  • Wiley Online Library. Reverse Atom Transfer Radical Polymerization of Vinyl Monomers with Fe[SC(S)NEt2]3 Alone as the Catalyst. Available at: [Link]

  • PubMed Central. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Available at: [Link]

  • NPTEL. 7. Reversible Addition-Fragmentation Chain Transfer (RAFT). Available at: [Link]

  • ResearchGate. Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Poly(ethylmethacrylate) with Pendant Carbazole Groups | Request PDF. Available at: [Link]

  • MDPI. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Available at: [Link]

  • ResearchGate. Chemical Formation, Characterization and Properties of Polycarbazole. Available at: [Link]

  • MDPI. Carbazole Derivatives as STAT Inhibitors: An Overview. Available at: [Link]

  • ResearchGate. Reversible Addition–Fragmentation Chain Transfer Polymerization | Request PDF. Available at: [Link]

  • ScienceDirect. Functional polymers by atom transfer radical polymerization. Available at: [Link]

  • ResearchGate. Carbazole-Containing Polymers: Synthesis, Properties and Applications | Request PDF. Available at: [Link]

  • Carnegie Mellon University. ATRP in Protic Media - Matyjaszewski Polymer Group. Available at: [Link]

  • OSTI.GOV. ATRP Enhances Structural Correlations In Polymerization‐Induced Phase Separation**. Available at: [Link]

  • ResearchGate. Atom Transfer Radical Polymerization (ATRP). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD.. Exploring Novel Carbazole Derivatives for Material Science Applications. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of High-Performance TADF Emitters Using 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Carbazole Derivatives in Next-Generation OLEDs

The field of Organic Light-Emitting Diodes (OLEDs) has been revolutionized by the advent of Thermally Activated Delayed Fluorescence (TADF) emitters. These materials are capable of harvesting both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%.[1][2] A cornerstone of high-performance TADF emitter design is the use of a donor-acceptor (D-A) architecture, which spatially separates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] This separation is crucial for minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a key prerequisite for efficient reverse intersystem crossing (RISC).[1][3][4]

Carbazole is a highly versatile and widely used electron-donating moiety in the construction of TADF emitters.[3][4][5] Its electron-rich nature, high thermal stability, and excellent hole-transporting properties make it an ideal building block.[5] Furthermore, the carbazole unit can be readily functionalized to tune the photophysical properties of the final emitter.[5][6] This application note provides a detailed guide to the synthesis of TADF emitters utilizing 9-(2-Bromoethyl)-9H-carbazole, a key intermediate that allows for the flexible introduction of the carbazole donor unit onto various acceptor cores.

Molecular Design Principles for Carbazole-Based TADF Emitters

The efficacy of a TADF emitter is fundamentally governed by its molecular structure. The primary design principle is to create a molecule with a small ΔEST (typically < 0.2 eV) to facilitate the thermal upconversion of triplet excitons to the singlet state.[4] In D-A type TADF molecules, this is achieved by ensuring a significant spatial separation of the HOMO and LUMO.[3][7]

  • Donor Moiety (Carbazole): The carbazole group serves as the electron donor, localizing the HOMO. The ethyl linker in this compound provides synthetic flexibility without significantly altering the electronic properties of the carbazole core.

  • Acceptor Moiety: A wide range of electron-accepting units can be employed, including triazines, benzophenones, sulfones, and cyano-substituted aromatic rings.[3][4] The choice of acceptor is critical for tuning the emission color and ensuring a sufficiently low LUMO energy level.

  • Steric Hindrance: A twisted geometry between the donor and acceptor units is often desirable to minimize the exchange energy between the HOMO and LUMO, further reducing ΔEST.[1][8] Bulky substituents can be introduced to enforce this twisted conformation.[9][10]

The following protocols will demonstrate how this compound can be effectively used to synthesize a D-A type TADF emitter through a Williamson ether synthesis, a robust and reliable method for forming ether linkages.[11][12][13]

Experimental Protocols

Protocol 1: Synthesis of a Carbazole-Triazine Core TADF Emitter

This protocol details the synthesis of a representative blue TADF emitter where a carbazole donor is linked to a 2,4-diphenyl-1,3,5-triazine acceptor via an ethyl ether bridge.

Causality Behind Experimental Choices:

  • Reaction: The Williamson ether synthesis is an SN2 reaction that is ideal for coupling a primary alkyl halide like this compound with a phenoxide nucleophile.[11][14]

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the hydroxyl group of the triazine precursor to form the reactive phenoxide. It is also easily removed during workup.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[12][14]

  • Temperature: An elevated temperature (80-90 °C) is used to increase the reaction rate without promoting significant side reactions.

Materials:

  • This compound

  • 4-(2,4-diphenyl-1,3,5-triazin-6-yl)phenol (Acceptor Core)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Reactant Preparation: To a 100 mL round-bottom flask, add 4-(2,4-diphenyl-1,3,5-triazin-6-yl)phenol (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add 40 mL of anhydrous DMF to the flask.

  • Reaction: Stir the mixture at 90 °C under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water. A precipitate will form.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water, followed by a small amount of cold methanol to remove residual DMF.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting white solid in a vacuum oven.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_output Product & Analysis A This compound E Combine Reactants in DMF A->E B Triazine-Phenol Acceptor B->E C K₂CO₃ (Base) C->E D DMF (Solvent) D->E F Heat at 90°C, 12-16h (Williamson Ether Synthesis) E->F Stir under N₂ G Precipitation in Water F->G Cool & Quench H Filtration & Washing G->H I Column Chromatography H->I Crude Product J Pure TADF Emitter I->J K Characterization (NMR, Mass Spec) J->K

Caption: Synthetic workflow for a carbazole-triazine TADF emitter.

Data Presentation and Characterization

The synthesized TADF emitters should be thoroughly characterized to evaluate their potential for use in OLEDs. The following table summarizes key photophysical properties for a hypothetical series of emitters based on the described synthetic route.

Emitter IDAcceptor Coreλem (nm)PLQY (%)τp / τd (ns / µs)ΔEST (eV)
CZ-T1 2,4-Diphenyl-1,3,5-triazine4758828 / 4.50.15
CZ-T2 2,4-Bis(4-biphenyl)-1,3,5-triazine4908532 / 5.10.13
CZ-BP1 Benzophenone5109225 / 3.80.10
  • λem : Emission wavelength.

  • PLQY : Photoluminescence Quantum Yield.

  • τp / τd : Prompt and delayed fluorescence lifetimes.

  • ΔEST : Singlet-triplet energy gap.

These properties are typically measured in a suitable solvent or as a thin film. A small ΔEST and a high PLQY are indicative of a promising TADF emitter.

Visualization of a Donor-Acceptor TADF Emitter

Caption: Spatial separation of HOMO and LUMO in a D-A TADF emitter.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following self-validating steps are essential:

  • Purity of Starting Materials: The purity of this compound and the acceptor core should be confirmed by NMR or melting point analysis before starting the synthesis. Impurities can lead to side reactions and complicate purification.

  • In-Process Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the point of completion and to identify the formation of any significant byproducts.

  • Thorough Purification: Column chromatography is often necessary to separate the desired product from unreacted starting materials and byproducts. Purity should be confirmed by TLC of the combined fractions.

  • Comprehensive Characterization: The final product must be unambiguously identified and its purity confirmed. ¹H and ¹³C NMR spectroscopy are essential for structural elucidation, while high-resolution mass spectrometry confirms the molecular weight.

By adhering to these principles, researchers can confidently synthesize and validate novel TADF emitters for advanced OLED applications.

References

Sources

Application Notes and Protocols: The Strategic Role of 9-(2-Bromoethyl)-9H-carbazole in Advancing Perovskite Solar Cell Technology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing Interfacial Challenges in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a frontier in photovoltaic research, demonstrating power conversion efficiencies (PCEs) that rival those of conventional silicon-based technologies.[1] However, the long-term operational stability and the mitigation of interfacial energy losses remain critical hurdles for commercialization.[2] The interfaces between the perovskite absorber and the charge-transporting layers are particularly susceptible to defect formation, leading to non-radiative recombination of charge carriers and, consequently, a reduction in open-circuit voltage (Voc) and overall device performance.

Carbazole-based organic molecules have garnered significant attention as highly effective hole-transporting materials (HTMs) due to their excellent thermal stability, high hole mobility, and appropriate energy level alignment with perovskite absorbers.[3][4][5] This application note focuses on the pivotal role of 9-(2-Bromoethyl)-9H-carbazole , not as a direct component in the final solar cell stack, but as a crucial and versatile precursor for the synthesis of advanced, functional materials that significantly enhance PSC performance and stability. Specifically, we will provide a detailed guide on its application in synthesizing [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) , a benchmark self-assembled monolayer (SAM) that has become a cornerstone for achieving highly efficient and stable inverted (p-i-n) perovskite solar cells.[6][7]

Physicochemical Properties of this compound

Understanding the properties of this precursor is essential for its effective use in synthesis.

PropertyValueReference
Chemical Formula C₁₄H₁₂BrN[8]
Molecular Weight 274.16 g/mol [8]
Appearance White to off-white crystalline solid
Key Functional Groups - Carbazole moiety: Electron-rich, provides the core for hole transport. - Bromoethyl group: A reactive site for further chemical modification.

The bromoethyl group is the key to the utility of this compound, providing a reactive handle for introducing anchoring groups, such as phosphonic acids, which are essential for forming self-assembled monolayers on metal oxide surfaces like indium tin oxide (ITO).[6][9]

Core Application: Synthesis of the Self-Assembled Monolayer (SAM) 2PACz

The primary and most impactful application of this compound in the context of perovskite solar cells is its use as the starting material for the synthesis of 2PACz. This SAM forms a robust hole-selective contact, mitigating interfacial recombination and improving energy level alignment.[10][11]

Causality of the Synthetic Strategy

The synthesis of 2PACz from this compound involves a two-step process. First, a Michaelis-Arbuzov reaction is employed to convert the bromoethyl group into a diethyl phosphonate ester. This reaction is a reliable and high-yielding method for forming carbon-phosphorus bonds. The subsequent step involves the hydrolysis of the phosphonate ester to the corresponding phosphonic acid, which serves as the anchoring group to the ITO surface.

Synthesis_of_2PACz cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Hydrolysis start_material This compound intermediate Diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate start_material->intermediate 160 °C reagent1 P(OEt)₃ (Triethyl phosphite) reagent1->intermediate final_product [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) intermediate->final_product reagent2 1. Bromotrimethylsilane (TMSBr) 2. Methanol/Water reagent2->final_product caption Synthesis pathway of 2PACz from this compound.

Synthesis of 2PACz from its precursor.
Detailed Synthesis Protocol for 2PACz

This protocol is based on established literature procedures.[12]

Step 1: Synthesis of Diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent, e.g., 4.0 g, 14.6 mmol).

  • Reagent Addition: Add an excess of triethyl phosphite (e.g., 45 mL).

  • Reaction Conditions: Under a nitrogen atmosphere, heat the mixture to 160 °C in an oil bath and stir for 20 hours.

  • Work-up: After cooling to room temperature, remove the excess triethyl phosphite under vacuum at 100 °C. The resulting pale yellow liquid is the diethyl phosphonate intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz)

  • Reaction Setup: Dissolve the diethyl phosphonate intermediate (1 equivalent, e.g., 4.8 g, 14.5 mmol) in dry dichloromethane (DCM, e.g., 80 mL) in a flask under a nitrogen atmosphere.

  • Reagent Addition: Add bromotrimethylsilane (TMSBr) (an excess, e.g., 12.0 mL, 90.9 mmol) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 19 hours.

  • Work-up:

    • Remove the solvent and excess TMSBr under reduced pressure to obtain a colorless amorphous solid.

    • Add methanol (e.g., 30 mL) and stir for 30 minutes.

    • Add water (e.g., 100 mL) to the methanol solution.

    • Concentrate the mixture under reduced pressure to yield 2PACz as a white solid. The product can be further purified by recrystallization if necessary.

Application of 2PACz in Perovskite Solar Cell Fabrication

2PACz is applied as a self-assembled monolayer on the transparent conductive oxide (typically ITO) in an inverted (p-i-n) device architecture. This layer serves as the hole-transporting layer (HTL).

PSC_Device_Architecture Glass Glass Substrate ITO ITO (Transparent Conductor) Glass->ITO SAM 2PACz SAM (Hole-Transport Layer) ITO->SAM Perovskite Perovskite (Absorber Layer) SAM->Perovskite ETL ETL (e.g., C60/BCP) Perovskite->ETL Metal Metal Contact (e.g., Ag/Au) ETL->Metal caption Inverted (p-i-n) perovskite solar cell architecture with 2PACz.

Device architecture featuring a 2PACz SAM.
Protocol for 2PACz SAM Deposition and Device Fabrication
  • Substrate Preparation:

    • Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to enhance surface wettability.

  • 2PACz Solution Preparation:

    • Prepare a dilute solution of 2PACz in a suitable solvent such as ethanol or isopropanol. A typical concentration is around 1 mM (approximately 0.275 mg/mL).[7]

  • SAM Deposition:

    • Deposit the 2PACz solution onto the cleaned ITO substrate using spin-coating (e.g., 3000 rpm for 30 seconds).[7]

    • Anneal the substrate at a moderate temperature (e.g., 100-150 °C) for about 10 minutes to promote the formation of a well-ordered monolayer and remove residual solvent.[7][13]

  • Perovskite Layer Deposition:

    • Deposit the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation) onto the 2PACz-coated substrate via spin-coating.

    • Employ an anti-solvent quenching step during spinning to induce rapid crystallization, followed by thermal annealing to form the final perovskite film.

  • Deposition of Subsequent Layers:

    • Sequentially deposit the electron-transport layer (ETL), such as C60 or PCBM, followed by a buffer layer like BCP (bathocuproine).

    • Complete the device by thermally evaporating a metal back contact (e.g., silver or gold).

Mechanism of Action and Performance Enhancement

The use of a 2PACz SAM, derived from this compound, enhances PSC performance through several key mechanisms:

  • Improved Energy Level Alignment: The carbazole moiety helps to align the work function of the ITO with the valence band of the perovskite, facilitating efficient hole extraction and reducing the energy barrier at the interface.[10]

  • Defect Passivation: The phosphonic acid anchor group strongly binds to the ITO surface, while the carbazole "body" provides a uniform surface that can passivate defects on the perovskite underside, suppressing non-radiative recombination.[14][15]

  • Enhanced Film Quality: The hydrophobic nature of the carbazole-based SAM can promote the growth of higher-quality perovskite films with larger grain sizes and fewer defects.

  • Blocking Electron Recombination: The SAM acts as an effective hole-selective contact, blocking electrons from reaching the anode and thus reducing recombination losses.

The application of 2PACz has led to significant improvements in the performance of perovskite solar cells, with efficiencies exceeding 20% being regularly reported for single-junction devices and even higher for tandem cells.[10][13][16]

Photovoltaic ParameterTypical Improvement with 2PACzRationale
Power Conversion Efficiency (PCE) Significant IncreaseA cumulative result of improvements in Voc, Jsc, and FF.
Open-Circuit Voltage (Voc) Notable IncreasePrimarily due to the reduction of non-radiative recombination at the HTL/perovskite interface.[16]
Fill Factor (FF) ImprovementBetter charge extraction and reduced series resistance contribute to a higher FF.[17]
Long-Term Stability EnhancedThe robust SAM layer can protect the perovskite from moisture ingress and ion migration, improving device longevity.[18]

Conclusion

This compound is a critically important building block in the field of perovskite photovoltaics. While not used directly in the device stack, its role as a precursor for the synthesis of the high-performance self-assembled monolayer, 2PACz, is indispensable. The protocols detailed herein provide a comprehensive guide for the synthesis of 2PACz and its application in fabricating highly efficient and stable inverted perovskite solar cells. The strategic use of this precursor enables the creation of a nearly ideal hole-selective contact, addressing key interfacial challenges and paving the way for the continued advancement of perovskite solar cell technology.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 9-Ethyl-9H-carbazole-2-carbaldehyde.
  • Chemical Communications (RSC Publishing). (n.d.). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Retrieved from [Link]

  • Marčinskas, M. (n.d.). [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid self-assembled monolayer alternatives for application in optoelectronics. Kaunas University of Technology. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. Retrieved from [Link]

  • PubMed. (2022, December 19). π-Expanded Carbazoles as Hole-Selective Self-Assembled Monolayers for High-Performance Perovskite Solar Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbazole-based spiro[fluorene-9,9'-xanthene] as efficient hole-transporting material for perovskite solar cells. Retrieved from [Link]

  • RSC Publishing. (2023, October 16). Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid.... Retrieved from [Link]

  • ACS Publications. (2020, April 3). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) this compound. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (n.d.). Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. Retrieved from [Link]

  • ResearchGate. (2025, October 1). (PDF) Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. Retrieved from [Link]

  • Google Patents. (n.d.). CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell.
  • ResearchGate. (2023, March 3). (PDF) Physical Effects of 2PACz Layers as Hole-Transport Material on the Performance of Perovskite Solar Cell. Retrieved from [Link]

  • ACS Publications. (2025, October 21). Organic Solar Cells with 20.12% Efficiency Enabled by Monosubstituted Carbazole-Based Self-Assembled Monolayers. ACS Energy Letters. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Engineering the passivation routes of perovskite films towards high performance solar cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of 2PACz annealing temperature on perovskite and.... Retrieved from [Link]

  • ResearchGate. (2026, January 14). (PDF) Carbazole‐Based Self‐Assembled Monolayers for Hole Transport in Photovoltaics: A Molecular Engineering Perspective. Retrieved from [Link]

  • PubMed Central. (n.d.). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. Retrieved from [Link]

  • TUE Research portal - Eindhoven University of Technology. (2022, March 17). Monolithic All‐Perovskite Tandem Solar Cells with Minimized Optical and Energetic Losses. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Progress of Surface Passivation Molecules for Perovskite Solar Cell Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Device performances of 1, 10, 50, and 100 nm evaporated 2PACz.... Retrieved from [Link]

  • ACS Publications. (2025, May 15). Solvent and Deposition Method-Driven Optimization of Carbazole Phosphonic Acid Monolayers for Controlled Perovskite Growth on ITO Substrates. The Journal of Physical Chemistry C. Retrieved from [Link]

  • PubMed Central. (2025, January 3). Multifunctional Organic Molecule for Defect Passivation of Perovskite for High-Performance Indoor Solar Cells. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Perovskite Tandem Solar Cells. Retrieved from [Link]

  • ResearchGate. (2023, October 20). (PDF) Defect Passivation in Perovskite Solar Cells by Cyano-Based π-Conjugated Molecules for Improved Performance and Stability. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 9-(2-Bromoethyl)-9H-carbazole by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 9-(2-Bromoethyl)-9H-carbazole. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during its purification by recrystallization. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

I. Troubleshooting Guide: Common Issues and Solutions

Recrystallization is a powerful technique for purifying solid organic compounds. However, its success is contingent on a variety of factors, from solvent choice to cooling rate. Below are common problems encountered during the recrystallization of this compound, along with their causes and our recommended solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Description: Upon cooling the hot, saturated solution, an oily layer separates instead of solid crystals.

Probable Causes:

  • High concentration of impurities: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as a liquid.

  • Supersaturation at a temperature above the melting point: The solution becomes supersaturated while it is still too hot, and the compound comes out of solution as a liquid because it is above its melting point (144 °C)[1][2].

  • Inappropriate solvent choice: The solvent may have a boiling point that is too high, leading to the compound precipitating out at a temperature above its melting point.

Solutions:

  • Re-heat and add more solvent: Return the flask to the heat source and add a small amount of additional solvent to dissolve the oil. This reduces the saturation point to a lower temperature. Slow cooling is then crucial to allow for proper crystal lattice formation[3].

  • Optimize the solvent system: If oiling out persists, a different solvent or a mixed solvent system may be necessary. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures[4]. For carbazole derivatives, ethanol, isopropanol, and acetone are often effective[5]. A mixture of hexane and ethyl acetate has also been used for similar compounds[6].

  • Perform a pre-purification step: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities that may be inhibiting crystallization[7].

Issue 2: No crystals form upon cooling.

Description: The solution remains clear even after prolonged cooling, and no solid precipitates.

Probable Causes:

  • Insufficient concentration: The solution is not saturated or supersaturated, meaning too much solvent was used initially.

  • Slow nucleation: The formation of initial seed crystals (nucleation) is kinetically slow.

Solutions:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites[3].

    • Seed crystals: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth[3].

    • Evaporation: Partially evaporate some of the solvent to increase the concentration of the solute. This can be done by gently heating the solution or by leaving it in a fume hood to allow for slow evaporation[3].

  • Concentrate the solution: If inducing crystallization is unsuccessful, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again slowly[3].

Issue 3: The recrystallized product has a low melting point and/or appears discolored.

Description: The final product has a melting point significantly lower than the literature value (144 °C) or retains a colored tint.

Probable Causes:

  • Inclusion of impurities: Rapid crystallization can trap impurities within the crystal lattice.

  • Presence of colored impurities: Even small amounts of highly colored impurities can discolor the final product.

  • Solvent inclusion: Solvent molecules can become trapped in the crystal lattice, depressing the melting point.

Solutions:

  • Slow down the crystallization process: Ensure the solution cools slowly and undisturbed. Rapid cooling leads to the formation of small, less pure crystals[3][4]. Insulating the flask can promote slow cooling.

  • Use activated charcoal: If the hot solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool[3].

  • Wash the crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities[4].

  • Thoroughly dry the product: Ensure the crystals are completely dry to remove any residual solvent. This can be achieved by air drying, using a vacuum oven, or a desiccator.

Troubleshooting Workflow Diagram

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe oiling_out Issue: Oiling Out observe->oiling_out Oily Layer no_crystals Issue: No Crystals Form observe->no_crystals Clear Solution impure_product Issue: Low Purity/ Discoloration observe->impure_product Impure/Colored Crystals success Pure Crystals Formed observe->success Good Crystals solution1 Re-heat, Add More Solvent, Cool Slowly oiling_out->solution1 solution2 Induce Crystallization: - Scratch - Seed Crystal - Evaporate Solvent no_crystals->solution2 solution3 Slow Cooling, Use Charcoal, Wash & Dry Crystals impure_product->solution3 end Collect & Dry Pure Product success->end solution1->cool solution2->cool solution3->dissolve Re-dissolve

Caption: Troubleshooting workflow for recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. For carbazole derivatives, common and often effective solvents include ethanol, isopropanol, and acetone[5]. A literature report on the crystal structure of this compound mentions that single crystals were obtained by the slow evaporation of a dichloromethane solution[8]. It is always recommended to perform small-scale solubility tests with a few potential solvents to determine the best option for your specific crude product.

Q2: My yield is very low. What are the common causes and how can I improve it?

A2: A low yield can result from several factors:

  • Using too much solvent: This is a very common cause, as a significant amount of the product will remain dissolved in the mother liquor even after cooling[3]. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure your filtration apparatus is pre-heated[4].

  • Incomplete crystallization: Cooling the solution for a longer period or to a lower temperature (e.g., in an ice bath) can help maximize the recovery of the crystalline product[4].

  • Washing with too much cold solvent: While washing the collected crystals is important, using an excessive amount of cold solvent will dissolve some of your product. Use only a minimal amount to rinse the crystals.

Q3: How can I be sure my final product is pure?

A3: Several analytical techniques can be used to assess the purity of your recrystallized this compound:

  • Melting Point Analysis: A sharp melting point that is close to the literature value (144 °C) is a good indicator of purity[1][2]. Impurities will typically cause the melting point to be depressed and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system. Compare the TLC of your recrystallized product with that of the crude material.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the chemical structure and identify the presence of any remaining impurities.

Q4: What are the potential impurities in a synthesis of this compound?

A4: The synthesis of this compound typically involves the reaction of carbazole with 1,2-dibromoethane. Potential impurities could include:

  • Unreacted carbazole: This is a likely impurity if the reaction did not go to completion.

  • 1,2-bis(9H-carbazol-9-yl)ethane: This is a common byproduct formed when a second molecule of carbazole reacts with the product.

  • 9-Vinyl-9H-carbazole: This can form via elimination of HBr from the product, especially if the reaction is heated for an extended period or in the presence of a base[9].

Recrystallization is often effective at removing these types of impurities due to differences in their solubility profiles.

III. Standard Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. It may need to be optimized based on the purity of your crude material and the chosen solvent.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or dichloromethane)

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask (for vacuum filtration)

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions only if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven or desiccator can be used.

  • Analysis: Determine the mass and melting point of the purified product. Assess purity by TLC or other spectroscopic methods as needed.

Quantitative Data Summary
ParameterValueReference
Melting Point 144 °C[1][2]
Molecular Formula C₁₄H₁₂BrN[8]
Molecular Weight 274.16 g/mol [8]
Appearance White to orange to green powder/crystal[1]

IV. References

  • Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]

  • LookChem. (n.d.). Cas 75620-93-8,this compound. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. Retrieved from [Link]

  • Zhao, B.-H., Zhu, X.-F., Guan, S., & Li, D.-F. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2026. [Link]

Sources

Technical Support Center: Removing Impurities from 9-(2-Bromoethyl)-9H-carbazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis and purification of 9-(2-Bromoethyl)-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered during this N-alkylation reaction. Our focus is on not just the "how," but the critical "why" behind each step, ensuring a robust and reproducible methodology.

Part 1: Diagnosis of Common Impurities (FAQs)

This section addresses the initial identification of impurities typically observed post-reaction. Accurate diagnosis is the cornerstone of an effective purification strategy.

Question 1: My initial TLC of the crude organic extract shows three spots. One at the baseline (Rf ≈ 0), one major product spot (Rf ≈ 0.4 in 1:4 Ethyl Acetate/Hexane), and a faint spot near the solvent front (Rf ≈ 0.9). What are these species?

Answer: This is a very common TLC profile for this reaction.

  • Baseline Spot (Rf ≈ 0): This is typically the unreacted carbazolide anion (the deprotonated carbazole) or inorganic salts (e.g., KOH, K₂CO₃) that have been carried over into the organic extract. These highly polar species have a strong affinity for the silica gel and do not migrate with a non-polar eluent.

  • Product Spot (Rf ≈ 0.4): This is your desired product, this compound. Its polarity is moderate, allowing it to travel up the TLC plate.

  • Solvent Front Spot (Rf ≈ 0.9): This is almost certainly the excess 1,2-dibromoethane used in the reaction. Being very non-polar, it has minimal interaction with the silica and travels with the solvent front.

Question 2: After workup, my ¹H NMR spectrum shows the expected product peaks, but also a persistent singlet around 11.2-11.6 ppm and aromatic signals corresponding to unsubstituted carbazole. What is this and why is it there?

Answer: The singlet at high chemical shift (δ > 11 ppm) is the characteristic N-H proton of unreacted 9H-carbazole.[1] Its presence indicates that the reaction did not go to completion. This can be due to several factors:

  • Insufficient Base: The molar equivalent of the base was not enough to deprotonate all the starting carbazole.

  • Reaction Time/Temperature: The reaction may not have been heated long enough or at a high enough temperature for the alkylation to be completed.

  • Moisture: Water in the reaction solvent (like DMF) can quench the carbazolide anion, regenerating the starting material. It is crucial to use anhydrous solvents.[2]

Question 3: I've noticed a significant impurity with an Rf value slightly lower than my product, which is difficult to separate. My mass spectrum shows a peak corresponding to a mass of ~420. What is this side product?

Answer: This is the classic and most troublesome impurity in this synthesis: 1,2-bis(9H-carbazol-9-yl)ethane . It forms when the already synthesized this compound (your product) acts as an alkylating agent itself and reacts with another molecule of the carbazolide anion. Because it contains two carbazole units, it is slightly more polar than your mono-substituted product, hence the slightly lower Rf. Its formation is a common issue, especially if the reaction is run for extended periods or if there is a high concentration of the carbazolide anion.

Part 2: Troubleshooting Guides & Purification Protocols

This section provides detailed, step-by-step protocols for removing the impurities identified above.

Guide 1: Foundational Purification - The Aqueous Workup

Objective: To remove unreacted carbazole, inorganic salts, and the bulk of the high-polarity solvent (e.g., DMF).

Causality: The workup is not just a washing step; it's a liquid-liquid extraction designed to exploit vast differences in polarity. By adding water, we quench the reaction and force the organic product into a non-polar solvent (like ethyl acetate or dichloromethane), while water-soluble components (salts, DMF) remain in the aqueous phase. Washing with brine (saturated NaCl solution) decreases the solubility of organic compounds in the aqueous layer, pushing more of your product into the organic phase and helping to break any emulsions.

Detailed Protocol:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water (approximately 3-5 times the volume of the reaction solvent).

  • Extract the aqueous mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x volume of the reaction solvent).

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • Deionized water (2x) to remove residual DMF.

    • Saturated aqueous NaCl (brine) (1x) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation).

Guide 2: Intermediate Purification - Recrystallization

Objective: To remove the primary side product, 1,2-bis(9H-carbazol-9-yl)ethane, and residual starting carbazole.

Causality: Recrystallization is a powerful technique that relies on the subtle differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[3][4] The ideal solvent will dissolve your product and the impurity when hot but will allow only your desired product to crystallize upon cooling, leaving the impurity behind in the solution (or vice-versa). For this system, ethanol or a mixture of hexane and ethyl acetate often works well. This compound is typically less soluble than the bis-substituted impurity in hot ethanol.

Detailed Protocol:

  • Transfer the crude solid obtained from the workup into an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (see Table 1) to the flask, just enough to create a slurry.

  • Heat the mixture gently on a hot plate with stirring until it reaches a boil.

  • Continue to add small portions of the hot solvent until all the solid just dissolves. Do not add a large excess of solvent, as this will reduce your final yield.

  • If there are any insoluble impurities (like dust or residual salts), perform a hot filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.[3]

  • Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the purified product.

Solvent System Rationale & Observations
Ethanol (EtOH) A common choice. The product has good solubility in hot EtOH and lower solubility when cold.[5]
Isopropanol (IPA) Similar properties to ethanol, can be a good alternative.
Hexane:Ethyl Acetate A mixed-solvent system can be fine-tuned. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy (the point of saturation). Re-heat to clarify and then cool slowly.[6]

Table 1: Recommended Solvent Systems for Recrystallization.

Guide 3: High-Purity Purification - Flash Column Chromatography

Objective: To achieve the highest possible purity by separating the product from all other impurities, particularly when recrystallization is insufficient.

Causality: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (the eluent).[7] Non-polar compounds (like excess 1,2-dibromoethane) travel quickly through the column, while more polar compounds (like the bis-substituted impurity and carbazole) are retained longer. Our desired product has an intermediate polarity, allowing it to be cleanly eluted between these impurities.

Detailed Protocol:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial eluent (e.g., 100% hexane).

  • Prepare the Sample: Dissolve a small amount of your crude product in a minimal volume of DCM or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This prevents band broadening.

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Elute: Begin elution with a low-polarity solvent system (e.g., Hexane) and gradually increase the polarity by adding Ethyl Acetate (see Table 2). Use positive pressure (air or nitrogen) to achieve a fast flow rate.

  • Collect Fractions: Collect the eluting solvent in small fractions (e.g., 10-20 mL test tubes).

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.

Eluent System (v/v) Compound Eluted
100% Hexane 1,2-dibromoethane
2-5% EtOAc in Hexane This compound (Product)
10-20% EtOAc in Hexane 1,2-bis(9H-carbazol-9-yl)ethane
30-50% EtOAc in Hexane Unreacted Carbazole

Table 2: Typical Elution Profile for Flash Chromatography.

Part 3: Mechanistic Insight & Impurity Prevention

Understanding the reaction mechanism is key to preventing impurity formation from the outset. The primary side reaction is the subsequent alkylation of the product.

G Carbazole Carbazole Anion mid1 Carbazole->mid1 mid2 Carbazole->mid2  [Carbazole Anion] Dibromoethane 1,2-Dibromoethane (Large Excess) Dibromoethane->mid1 Product This compound (Desired Product) Product->mid2 SideProduct 1,2-bis(9H-carbazol-9-yl)ethane (Impurity) mid1->Product  Desired SN2 Reaction mid2->SideProduct  Side Reaction (SN2)

Caption: Reaction pathways in the synthesis.

Question 4: How can I adjust my reaction conditions to minimize the formation of the 1,2-bis(9H-carbazol-9-yl)ethane impurity?

Answer: Minimizing this impurity is a matter of controlling the relative concentrations and reactivity of the species involved.

  • Use a Large Excess of the Alkylating Agent: Employing a significant excess (5-10 equivalents) of 1,2-dibromoethane ensures that the carbazolide anion is statistically more likely to react with a molecule of 1,2-dibromoethane rather than a molecule of the product.

  • Control the Rate of Addition: Instead of adding the base all at once, consider a slow, portion-wise addition. This keeps the instantaneous concentration of the highly reactive carbazolide anion low, disfavoring the second alkylation step. Alternatively, slowly adding the dissolved carbazole to a mixture of the base and 1,2-dibromoethane can achieve the same effect.

  • Monitor Reaction Progress: Over-running the reaction can lead to increased formation of the side product. Monitor the reaction by TLC and stop it once the starting carbazole is consumed.

By implementing these diagnostic and procedural controls, you can significantly improve the purity of your crude this compound, simplifying its final purification and leading to higher overall yields.

G Crude Crude Reaction Mixture Workup Aqueous Workup (H2O, EtOAc, Brine) Crude->Workup CrudeSolid Crude Solid Workup->CrudeSolid Analysis Analyze Purity (TLC, NMR) CrudeSolid->Analysis Recryst Recrystallization (e.g., from Ethanol) Analysis->Recryst If minor impurities (e.g., bis-adduct) Column Flash Column Chromatography (Hexane/EtOAc Gradient) Analysis->Column If multiple or close-running impurities SufficientlyPure Sufficiently Pure Product (>95%) Recryst->SufficientlyPure Pure Pure Product (>99%) Column->Pure

Caption: General purification workflow decision tree.

References

  • PTC Organics, Inc. PTC N-Alkylation of Carbazole Derivative. Available from: [Link]

  • Tyagi, A., et al. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. PubMed Central. Available from: [Link]

  • Bogdal, D. (2001). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for [Journal Article]. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available from: [Link]

  • Reddy, et al. Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • Sakai, H., et al. (2021). Organic persistent room temperature phosphorescence enabled by carbazole impurity. Frontiers in Chemistry. Available from: [Link]

  • Zhao, B-H., et al. (2012). This compound. ResearchGate. Available from: [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Available from: [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • ResearchGate. Can anyone help me regarding N-alkylation of 3-bromo carbazole??. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Experiment 9 — Recrystallization. Available from: [Link]

  • MDPI. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Available from: [Link]

Sources

Optimizing reaction conditions for 9-(2-Bromoethyl)-9H-carbazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-(2-Bromoethyl)-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) regarding this important synthetic transformation.

Overview of the Synthesis

The N-alkylation of carbazole with 1,2-dibromoethane is the most direct route to synthesize this compound. This reaction involves the deprotonation of the carbazole nitrogen, followed by a nucleophilic substitution (SN2) reaction. While seemingly straightforward, this synthesis is often plagued by challenges, including low yields and the formation of a significant side product, 1,2-bis(9H-carbazol-9-yl)ethane. This guide provides the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism?

The synthesis proceeds via a two-step mechanism. First, a base is used to deprotonate the nitrogen of carbazole (pKa ≈ 17), forming the highly nucleophilic carbazolide anion.[1][2] This anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion to form the desired product.

Q2: Why is a phase-transfer catalyst (PTC) often recommended for this reaction?

A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for reactions involving a solid or aqueous inorganic base (like KOH or K₂CO₃) and an organic solvent (like toluene). The carbazolide anion, formed in the solid or aqueous phase, is insoluble in the organic phase where 1,2-dibromoethane resides. The PTC acts as a shuttle, forming a lipophilic ion pair with the carbazolide anion, which can then migrate into the organic phase to react.[3] This dramatically increases the reaction rate and allows for the use of milder, less expensive bases and greener solvents.[3][4]

Q3: What are the typical yields for this synthesis?

Yields can vary widely, from poor (<30%) to excellent (>85%), depending entirely on the reaction conditions.[5] Key factors influencing yield are the choice of base, solvent, reaction temperature, and, most importantly, the molar ratio of the reactants. Sub-optimal conditions often lead to the formation of the dimer side product, which significantly reduces the yield of the desired product.

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the synthesis, providing explanations and actionable solutions.

Issue 1: My reaction yield is low, and I've isolated a high-melting point white solid that is not my product.

  • Question: What is this side product and how can I prevent its formation?

  • Root Cause Analysis: The high-melting white solid is almost certainly 1,2-bis(9H-carbazol-9-yl)ethane . This dimer forms when a molecule of the desired product, this compound, reacts with a second molecule of the carbazolide anion. This is a competing SN2 reaction where your product acts as the electrophile.

  • Authoritative Solution: The most effective strategy to suppress dimer formation is to use a large excess of 1,2-dibromoethane .[6] By maintaining a high concentration of the primary alkylating agent, the probability of the carbazolide anion reacting with 1,2-dibromoethane is much higher than its probability of reacting with the already-formed product. A molar ratio of 10-20 equivalents of 1,2-dibromoethane to 1 equivalent of carbazole is common. The unreacted excess can be removed later via distillation or during workup.

Issue 2: The reaction is very slow or fails to proceed to completion.

  • Question: I've been stirring my reaction for hours with little to no conversion of the carbazole starting material. What's wrong?

  • Root Cause Analysis: This issue typically points to one of three problems:

    • Inadequate Deprotonation: The base is not strong enough or is of poor quality (e.g., hydrated KOH). Carbazole's N-H bond must be broken to form the necessary nucleophile.[1]

    • Poor Solubility/Mass Transfer: The reagents are not mixing effectively. This is common in biphasic systems (solid-liquid or liquid-liquid) without a phase-transfer catalyst.[3][7]

    • Insufficient Temperature: The activation energy for the SN2 reaction is not being met.

  • Authoritative Solutions:

    • Base Selection: For aprotic polar solvents like DMF, a strong base like sodium hydride (NaH) is effective as it irreversibly deprotonates the carbazole.[8] For systems using toluene or acetone, powdered KOH or K₂CO₃ with a catalytic amount of TBAB is a robust combination.[9] Ensure the base is anhydrous.

    • Solvent & Catalyst: If using a non-polar solvent like toluene, the addition of a phase-transfer catalyst is essential. Alternatively, switching to a polar aprotic solvent like DMF or acetonitrile can improve the solubility of the carbazolide salt and increase the rate, though this may also increase the rate of side product formation if the concentration of 1,2-dibromoethane is not sufficiently high.[10]

    • Temperature Control: The reaction is often performed at elevated temperatures, typically between 60-80 °C, to ensure a reasonable reaction rate.[5][11] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to avoid prolonged heating that could lead to degradation.

Issue 3: Purification of the final product is difficult.

  • Question: How can I effectively separate this compound from the starting material and the dimer?

  • Root Cause Analysis: The product, starting material, and dimer have similar polarities, which can make separation by column chromatography challenging if the reaction has not gone to completion or has produced a large amount of the dimer.

  • Authoritative Solutions:

    • Reaction Optimization: The best purification strategy is to optimize the reaction to minimize impurities. A high-conversion reaction with minimal dimer formation is the ideal starting point.

    • Crystallization: The desired product can often be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[5][11] The dimer is typically much less soluble and may precipitate out of the reaction mixture or crude product first.

    • Chromatography: If column chromatography is necessary, use a non-polar eluent system, such as a gradient of ethyl acetate in hexane. The less polar carbazole will elute first, followed by the product, and then the more polar dimer. Careful fraction collection guided by TLC is critical.

Data Summary and Visualization

Comparison of Reaction Conditions
BaseSolventCatalystTemp (°C)Time (h)Yield (%)Reference
KOHDMFNone60Overnight85.6[5]
K₂CO₃Dry MediaNone (MW)MWMinsHigh[9]
NaHDMFNoneRT24Variable[1]
KOHTolueneTBABReflux8>80General PTC Principle[3]
Reaction Mechanism: Desired vs. Side Reaction

G carbazole Carbazole Anion (Nucleophile) product This compound (Desired Product) carbazole->product Desired SN2 Reaction (Favored by high [DBE]) dimer 1,2-bis(9H-carbazol-9-yl)ethane (Side Product) dbe 1,2-Dibromoethane (Excess Electrophile) product->dimer Competing SN2 Reaction (Product acts as electrophile)

Caption: Key reaction pathways in the synthesis.

Optimized Experimental Workflow

G reactants 1. Combine Carbazole, KOH, TBAB in Toluene add_dbe 2. Add large excess of 1,2-Dibromoethane reactants->add_dbe reflux 3. Heat to Reflux (e.g., 80°C) Monitor by TLC add_dbe->reflux workup 4. Quench with H₂O, Separate Layers reflux->workup extract 5. Extract Aqueous Layer with Toluene/EtOAc workup->extract dry 6. Dry Combined Organics (e.g., Na₂SO₄) & Filter extract->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify by Recrystallization (Ethanol) concentrate->purify product Final Product purify->product

Caption: Step-by-step optimized experimental workflow.

Optimized Experimental Protocol (Phase-Transfer Catalysis Method)

This protocol is designed to maximize yield and minimize side-product formation.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add carbazole (1.0 eq), powdered potassium hydroxide (KOH, 3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add toluene to the flask (approx. 10 mL per gram of carbazole).

  • Reagent Addition: Add a large excess of 1,2-dibromoethane (15.0 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 8-12 hours. Monitor the consumption of carbazole using TLC (e.g., 10% Ethyl Acetate/Hexane).

  • Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with toluene or ethyl acetate. Combine all organic layers.

  • Washing & Drying: Wash the combined organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from hot ethanol to yield this compound as a white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

References

  • PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Musale, S. S., et al. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. ACS Infectious Diseases, 9(2), 336-352. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). Phase Transfer Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Retrieved from [Link]

  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics, Inc. Retrieved from [Link]

  • Reddit. (2018). Problematic N-Alkylation. r/chemistry. Retrieved from [Link]

  • Bogdal, D. (2015). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. [Link]

  • Khrustalev, D., et al. (2022). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. CoLab. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Reddit. (2019). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • Bezuglyi, M., Bagdziunas, G., & Grazulevicius, J. V. (2016). 1,3,6-Tribromo-9-ethyl-9H-carbazole. IUCrData, 1(6), x160708. [Link]

  • Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement 4), 983-993. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Catalyst-controlled site-selective N–H and C3-arylation of carbazole via carbene transfer reactions. Retrieved from [Link]

  • Görgün, N., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]

  • Fan, X., et al. (2001). Rapid n-alkylation of carbazole, phenothiazlne and acridone under microwave irradiation. Synthetic Communications, 31(15), 2335-2339. [Link]

  • Smith, A. B., et al. (2021). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 19(4), 841-845. [Link]

  • Zhao, B.-H., et al. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(7), o2129. [Link]

  • Alaraji, S. M. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

Sources

Common side reactions in the synthesis of 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-(2-Bromoethyl)-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this common N-alkylation reaction. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively optimize your synthetic route for higher yield and purity.

I. Understanding the Reaction: The N-Alkylation of Carbazole

The synthesis of this compound is typically achieved through the N-alkylation of carbazole with a suitable two-carbon electrophile, most commonly 1,2-dibromoethane. The reaction proceeds via the deprotonation of the carbazole nitrogen by a base to form the carbazolide anion, a potent nucleophile. This anion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a nucleophilic substitution reaction (SN2), displacing a bromide ion and forming the desired product.

However, as with many chemical transformations, this seemingly straightforward reaction is often accompanied by side reactions that can significantly impact the yield and purity of the desired product. Understanding these potential pitfalls is the first step toward successful and reproducible synthesis.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis of this compound.

Q1: What are the most common impurities I am likely to see in my crude product?

A1: The most frequently observed impurities are unreacted carbazole, the elimination product 9-vinylcarbazole, the dialkylation product 1,2-bis(9H-carbazol-9-yl)ethane, and the hydrolysis product 9-(2-hydroxyethyl)-9H-carbazole.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors. Incomplete deprotonation of carbazole, competing side reactions such as elimination and dialkylation, or suboptimal reaction conditions (temperature, solvent, reaction time) are the primary culprits. Careful control of stoichiometry and reaction parameters is crucial.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[1] A suitable eluent system (e.g., hexane:ethyl acetate mixtures) will allow you to visualize the consumption of the carbazole starting material and the formation of the product and major byproducts. The product, being more polar than carbazole, will have a lower Rf value.

Q4: What is the best way to purify the crude product?

A4: Flash column chromatography on silica gel is the most common and effective method for purifying this compound from the common side products.[2][3] Recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and hexane, can also be employed for further purification.[4][5]

III. Troubleshooting Guide: From Observation to Solution

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiment.

Table 1: Troubleshooting Common Issues in the Synthesis of this compound
Observation Potential Cause Proposed Solution(s)
TLC shows a significant amount of starting material (carbazole) remaining. 1. Insufficient base. 2. Incomplete reaction.1. Ensure you are using at least one equivalent of a suitable base (e.g., KOH, NaOH, NaH). 2. Increase the reaction time or temperature moderately. Monitor by TLC.
A new, less polar spot appears on TLC, and the yield of the desired product is low. Formation of 9-vinylcarbazole via an E2 elimination reaction. This is favored by strong, sterically hindered bases and higher temperatures.1. Use a less sterically hindered base (e.g., NaOH or KOH instead of potassium tert-butoxide). 2. Maintain a lower reaction temperature. 3. Use a slight excess of 1,2-dibromoethane.
A very non-polar byproduct is observed, often as a white precipitate. Formation of the dialkylation product, 1,2-bis(9H-carbazol-9-yl)ethane. This is favored when the concentration of the carbazolide anion is high relative to 1,2-dibromoethane.1. Use a larger excess of 1,2-dibromoethane (e.g., 3-5 equivalents). 2. Add the carbazole/base mixture slowly to the solution of 1,2-dibromoethane.
The product appears to have a higher polarity than expected on TLC or NMR shows unexpected peaks in the 3-4 ppm region. Hydrolysis of the bromoethyl group to a hydroxyethyl group, forming 9-(2-hydroxyethyl)-9H-carbazole. This can occur during aqueous workup, especially under basic conditions.1. Neutralize the reaction mixture carefully before or during the aqueous workup. 2. Minimize the time the product is in contact with aqueous base. 3. Perform the workup at a lower temperature.

IV. Experimental Protocol: A Validated Method

This detailed protocol provides a reliable method for the synthesis of this compound, incorporating best practices to minimize side reactions.

Materials:

  • Carbazole

  • Potassium hydroxide (KOH)

  • 1,2-Dibromoethane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methylene chloride

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve carbazole (1 equivalent) in anhydrous DMF.

  • Deprotonation: Add finely ground potassium hydroxide (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the potassium salt of carbazole.

  • Alkylation: To the stirred suspension, add 1,2-dibromoethane (3-5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water and methylene chloride.

  • Extraction: Extract the aqueous layer with methylene chloride (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

V. Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired reaction and the common side reactions.

Reaction Pathways Carbazole Carbazole Carbazolide Carbazolide Anion Carbazole->Carbazolide + Base Product This compound Carbazolide->Product + 1,2-Dibromoethane (SN2) Dibromoethane 1,2-Dibromoethane Vinylcarbazole 9-Vinylcarbazole (Elimination Product) Product->Vinylcarbazole - HBr (Elimination) Dialkylation 1,2-bis(9H-carbazol-9-yl)ethane (Dialkylation Product) Product->Dialkylation + Carbazolide Anion (SN2) Hydrolysis 9-(2-Hydroxyethyl)-9H-carbazole (Hydrolysis Product) Product->Hydrolysis + H2O (Hydrolysis)

Caption: Main reaction and common side reaction pathways.

VI. Troubleshooting Logic Flowchart

This flowchart provides a systematic approach to troubleshooting based on your experimental observations.

Troubleshooting Flowchart Start Reaction Complete Analyze Crude Product (TLC/NMR) LowYield Low Yield of Desired Product? Start->LowYield UnreactedSM Significant Unreacted Carbazole? LowYield->UnreactedSM Yes SideProduct Presence of Major Side Product(s)? LowYield->SideProduct No UnreactedSM->SideProduct No CheckBase Increase Base Stoichiometry and/or Reaction Time/Temp UnreactedSM->CheckBase Yes IdentifySideProduct Identify Side Product by NMR/MS SideProduct->IdentifySideProduct Yes OptimizeAlkylation Optimize Alkylation Conditions Elimination Elimination Product (9-Vinylcarbazole) IdentifySideProduct->Elimination Vinyl Protons in NMR Dialkylation Dialkylation Product IdentifySideProduct->Dialkylation Symmetrical Ethane Bridge in NMR Hydrolysis Hydrolysis Product IdentifySideProduct->Hydrolysis -OH peak in IR/NMR SolutionElimination Use Milder Base Lower Temperature Elimination->SolutionElimination SolutionDialkylation Increase Excess of 1,2-Dibromoethane Dialkylation->SolutionDialkylation SolutionHydrolysis Careful Aqueous Workup (Neutralization, Low Temp) Hydrolysis->SolutionHydrolysis

Caption: A logical guide to troubleshooting the synthesis.

VII. Spectral Data for Identification

Accurate identification of the product and byproducts is critical. The following table summarizes the key ¹H NMR signals for the relevant compounds.

Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
Compound -NCH₂- -CH₂Br / -CH₂OH / =CH₂ Aromatic Protons Other
This compound ~4.6 ppm (t)~3.8 ppm (t)~7.2-8.1 ppm (m)-
9-Vinylcarbazole -~5.0 ppm (dd), ~5.5 ppm (dd), ~7.1 ppm (dd, vinylic CH)~7.2-8.1 ppm (m)-
1,2-bis(9H-carbazol-9-yl)ethane ~4.6 ppm (s)-~7.2-8.1 ppm (m)-
9-(2-Hydroxyethyl)-9H-carbazole ~4.4 ppm (t)~4.0 ppm (t)~7.2-8.1 ppm (m)~1.5-2.0 ppm (br s, -OH)
Carbazole --~7.2-8.1 ppm (m)~8.1 ppm (br s, -NH)[6]

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer.

VIII. References

  • Zhao, B.-H., Zhu, X.-F., Guan, S., & Li, D.-F. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2026. [Link]

  • Al-Araji, S. M., Naser, A. W., & Al-Soultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993. [Link]

  • Rehman, S., et al. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Molecules, 27(23), 8259. [Link]

  • Patel, D. R., et al. (2014). Method for synthesis of N-alkyl carbazole and derivatives thereof. US Patent 8,604,219.

  • Barbera, J., et al. (2019). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Dyes and Pigments, 162, 89-97. [Link]

  • Al-Araji, S. M., Naser, A. W., & Al-Soultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993. [Link]

  • Bogdal, D., & Pielichowski, J. (1998). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 28(17), 3029-3039. [Link]

  • Bogdal, D., & Pielichowski, J. (1998). RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. Heterocyclic Communications, 4(1), 69-72. [Link]

  • Eurtivong, C., et al. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. ACS Omega, 8(4), 4059-4075. [Link]

  • Al-Masoudi, N. A., et al. (2021). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Molbank, 2021(2), M1212. [Link]

  • Lee, J., et al. (2014). Supporting Information for: High Triplet Energy and High Bipolar Charge Transporting Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. The Royal Society of Chemistry. [Link]

  • Mars, J., et al. (2021). Indolocarbazole-Based Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Organic Electronics, 93, 106141. [Link]

  • Al-Masoudi, N. A., et al. (2016). 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. [Link]

  • Smith, K., & Roberts, G. (1999). Nitration of carbazole and N-alkylcarbazoles. The Journal of Organic Chemistry, 64(25), 9278-9283. [Link]

  • SpectraBase. (n.d.). N-Vinylcarbazole. SpectraBase. [Link]

  • Kumar, S., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 12(55), 35833-35847. [Link]

  • Senzer, B. D., et al. (2022). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 99, 276-302. [Link]

  • Audran, G., et al. (2013). (E)-9-(2-iodovinyl)-9H-carbazole: a new coupling reagent for the synthesis of π-conjugated carbazole derivatives. Tetrahedron Letters, 54(33), 4440-4443. [Link]

  • SpectraBase. (n.d.). 9-(1-butoxyethyl)-9H-carbazole. SpectraBase. [Link]

  • Kosareva, A. A., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079-2087. [Link]

  • Li, J., et al. (2024). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters. [Link]

Sources

Technical Support Center: Suzuki Coupling with Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving carbazole derivatives. This guide is designed for researchers, medicinal chemists, and material scientists who encounter challenges with this powerful yet nuanced transformation. Carbazole moieties, being electron-rich and possessing a potentially reactive N-H group, introduce specific challenges not always seen with simpler aryl halides. This document provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.

Section 1: Low or No Conversion - Diagnosing a Stalled Reaction

This is the most common issue. When your TLC or LC-MS shows only starting materials, a systematic diagnosis of the catalytic cycle is necessary. The electron-rich nature of the carbazole ring can make the initial oxidative addition step sluggish.[1][2]

Q1: My reaction shows no product formation. I see only my starting carbazole halide and boronic acid. Where should I start troubleshooting?

A1: When a Suzuki coupling fails to initiate, the problem almost always lies with the catalyst activation or the first step of the catalytic cycle: oxidative addition.

Causality: The palladium catalyst must be in the Pd(0) oxidation state to react with the aryl halide.[3] While some precatalysts are already Pd(0), common Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an in-situ reduction step.[3][4] Furthermore, the electron-rich carbazole ring can slow down the oxidative addition of the palladium into the Carbon-Halide bond.[1]

Troubleshooting Steps:

  • Evaluate Your Catalyst-Ligand System: For electron-rich systems like carbazoles, standard catalysts like Pd(PPh₃)₄ may be insufficient. You need a system that is both electron-rich (to facilitate oxidative addition) and sterically bulky (to promote reductive elimination).[2]

    • Recommended Ligands: Switch to modern biarylphosphine ligands. SPhos, XPhos, and RuPhos are excellent starting points.[1][2] They are designed to create a highly active, monoligated Pd(0) species in solution.

    • Use a Precatalyst: To ensure reliable generation of the active Pd(0) species, use a well-defined precatalyst, such as an XPhos-palladacycle (e.g., XPhos Pd G3/G4).[5][6] These are often more stable and provide more consistent results than mixing a palladium salt and ligand in situ.

  • Ensure Rigorous Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or promote boronic acid homocoupling, effectively killing your reaction.[4][7]

    • Degassing is Critical: Do not just bubble argon or nitrogen through your solvent. For best results, use a "freeze-pump-thaw" method (at least three cycles) to remove dissolved oxygen thoroughly.

    • Maintain a Positive Inert Gas Pressure: Use a balloon or a gas bubbler to ensure the reaction flask is always under a slight positive pressure of inert gas.

  • Increase Temperature: Oxidative addition is often the rate-limiting step and is highly temperature-dependent.[1] If you are running the reaction at a moderate temperature (e.g., 60-80 °C), consider increasing it to the reflux temperature of the solvent (e.g., Toluene at 110 °C or Dioxane at 100 °C).

Q2: I've switched to a modern catalyst (XPhos Pd G3) and rigorously degassed, but my yield is still below 20%. What's the next parameter to investigate?

A2: If the catalyst system is appropriate, the next most influential parameters are the base and solvent. Their roles are deeply interconnected, affecting both catalyst activity and the crucial transmetalation step.[8][9][10]

Causality: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation to the palladium center.[11] The solvent must solubilize all components (the often nonpolar carbazole, the polar boronic acid, and the inorganic base) and can influence catalyst speciation.[9][10]

Troubleshooting & Optimization Protocol:

  • Base Selection: The choice of base is critical.

    • Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often require aqueous conditions to be effective. While common, the water can promote unwanted protodeboronation (see Section 2).[2]

    • Stronger, Non-Aqueous Bases (e.g., K₃PO₄, Cs₂CO₃): These are frequently superior for challenging couplings.[1][7] K₃PO₄ is an excellent, moderately strong base that works well in anhydrous polar aprotic solvents like dioxane or THF. Cs₂CO₃ is more soluble and can be effective but is also more expensive.

  • Solvent System:

    • Polar Aprotic Solvents: Dioxane, THF, and 2-MeTHF are excellent choices.[2][12] They are generally good at solubilizing the organic components and work well with phosphate or carbonate bases. 2-MeTHF is a greener alternative to THF with a higher boiling point.[2]

    • Biphasic Systems: A common combination is Toluene/Water or Dioxane/Water.[8][13] The water helps dissolve the inorganic base, but as mentioned, it can be a double-edged sword. If you see significant protodeboronation, switch to an anhydrous single-solvent system.

    • Solubility Issues: If your carbazole derivative is poorly soluble, you may need to use DMF or Toluene at high temperatures.[14][15] However, be aware that DMF can decompose at high temperatures to generate dimethylamine, which can act as a catalyst poison.

ParameterRecommendationRationale & Key Considerations
Carbazole Halide Bromo- or Iodo-carbazoleC-Cl bonds are less reactive and require more specialized, highly active catalysts.[2][16]
Palladium Source XPhos Pd G3 or SPhos Pd G3Provides reliable in-situ generation of the active monoligated Pd(0) catalyst.[5][6]
Catalyst Loading 1-3 mol%Lower loadings may be possible after optimization, but start here to ensure reaction initiation.[1]
Boronic Acid/Ester 1.2 - 1.5 equivalentsUsing a slight excess drives the reaction to completion. A large excess can lead to side reactions.
Base K₃PO₄ (3 equivalents)Strong, effective base for anhydrous conditions, minimizing protodeboronation.[1]
Solvent Dioxane or 2-MeTHFGood balance of polarity for solubilizing reagents under anhydrous conditions.[2][12]
Temperature 90 - 110 °CEnsures sufficient energy for the potentially slow oxidative addition step.
Degassing 3x Freeze-Pump-Thaw cyclesThe most effective method for removing dissolved oxygen to protect the catalyst.

Section 2: Common Side Products and How to Mitigate Them

Even when the reaction proceeds, yields can be compromised by the formation of characteristic byproducts. Identifying these impurities provides clear clues for targeted optimization.

Q3: My main byproduct is my starting carbazole (dehalogenation) and/or the protonated boronic acid partner (protodeboronation). What is causing this and how can I stop it?

A3: This is a classic sign of boronic acid instability.[17] The Carbon-Boron bond is susceptible to cleavage by proton sources, a side reaction known as protodeboronation.[14][17]

Causality & Mechanism: Protodeboronation (Ar-B(OH)₂ → Ar-H) is often base-catalyzed and accelerated by protic solvents like water or alcohols.[17] While the base is necessary to activate the boronic acid for the desired transmetalation, it can also promote this destructive pathway. The longer the boronic acid is exposed to these conditions before it can transmetalate, the more byproduct you will form.

Mitigation Strategies:

  • Switch to a Boronate Ester: This is the most robust solution. Boronic acids can be easily converted to their corresponding pinacol esters (Bpin). These esters are significantly more stable to protodeboronation but are still sufficiently reactive for the Suzuki coupling.[17][18]

  • Use Anhydrous Conditions: As discussed in Q2, eliminate water from the reaction. Use a solvent like dry dioxane or THF with an anhydrous base like K₃PO₄.[2]

  • Choose a Milder Base: If your substrate is sensitive, a milder base like potassium fluoride (KF) can be effective, as it activates the boronic acid without strongly promoting protodeboronation.[11]

  • Control Reagent Addition: If using an unstable boronic acid is unavoidable, consider adding it slowly over the course of the reaction via syringe pump. This keeps the instantaneous concentration low, favoring coupling over decomposition.

Boronic_Acid_Decomposition cluster_desired Desired Suzuki Cycle cluster_side Side Reactions BA Ar-B(OH)₂ Pd_Complex L-Pd(II)-Ar' BA->Pd_Complex Transmetalation (Base-Mediated) Protonated Ar-H (Protodeboronation) BA->Protonated H⁺ Source (H₂O, Alcohol) Homocoupled Ar-Ar (Homocoupling) BA->Homocoupled O₂ / Base Product Ar-Ar'

Caption: Key reaction pathways for boronic acids in Suzuki couplings.

Q4: I am observing significant amounts of homocoupled byproducts (carbazole-carbazole and/or boronic acid dimer). How do I prevent this?

A4: Homocoupling is another common side reaction with two primary causes: oxygen in the reaction mixture and side reactions of the palladium catalyst.[19][20]

Causality & Mechanism:

  • Oxygen-Mediated: Dissolved oxygen can promote the oxidative homocoupling of boronic acids.[4]

  • Catalyst-Mediated: If the transmetalation step is slow relative to oxidative addition, the Ar-Pd(II)-X intermediate can sometimes react with a second molecule of itself or undergo other pathways that lead to homocoupling of the halide partner.

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. As stated in A1, use freeze-pump-thaw cycles.[4]

  • Optimize Stoichiometry: Use only a slight excess (1.1-1.2 eq.) of the boronic acid partner. A large excess can increase the rate of boronic acid homocoupling.

  • Choose the Right Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) not only accelerate the overall catalytic cycle but also help prevent the formation of palladium species that can lead to homocoupling.[2] They favor the desired reductive elimination step.

  • Control Temperature: Sometimes, running the reaction at a slightly lower temperature can disfavor side reactions relative to the desired product formation, though this may require longer reaction times.

Section 3: Experimental Protocols & Workflows

A reliable protocol is the foundation of a successful experiment. The following is a general, robust starting point for the Suzuki coupling of an N-protected bromo-carbazole derivative.

General Protocol: Suzuki Coupling of 3-Bromo-9-(phenylsulfonyl)carbazole

This protocol provides a reliable starting point for coupling a protected carbazole halide with a generic arylboronic acid.

Reagents & Equipment:

  • 3-Bromo-9-(phenylsulfonyl)carbazole (1.0 eq)

  • Arylboronic Acid (1.3 eq)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or similar reaction vessel with a reflux condenser

  • Inert gas line (Argon or Nitrogen)

  • Stir plate and magnetic stir bar

Procedure:

  • Preparation: To the Schlenk flask, add the 3-bromo-9-(phenylsulfonyl)carbazole, arylboronic acid, K₃PO₄, and XPhos Pd G3 catalyst under a counterflow of inert gas.

  • Degassing: Seal the flask, and perform three "freeze-pump-thaw" cycles to ensure all dissolved oxygen is removed.

    • Freeze the solvent with liquid nitrogen until solid.

    • Apply high vacuum for 5-10 minutes.

    • Close the vacuum line and thaw the mixture, backfilling with inert gas.

  • Reaction: After the final cycle, backfill the flask with inert gas. Add anhydrous dioxane via syringe. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) q_catalyst Using modern ligand/precatalyst? (e.g., XPhos G3) start->q_catalyst s_catalyst ACTION: Switch to XPhos/SPhos precatalyst. q_catalyst->s_catalyst No q_conditions Reaction degassed rigorously? (Freeze-Pump-Thaw) q_catalyst->q_conditions Yes end Successful Coupling s_catalyst->end s_degas ACTION: Improve degassing procedure. q_conditions->s_degas No q_byproducts What are the main byproducts? q_conditions->q_byproducts Yes s_degas->end s_homocoupling Homocoupling: • Re-check degassing • Optimize stoichiometry q_byproducts->s_homocoupling Homocoupling s_deboronation Protodeboronation: • Use boronate ester (Bpin) • Switch to anhydrous  conditions (K₃PO₄/Dioxane) q_byproducts->s_deboronation Deboronation s_no_reaction No Reaction: • Increase temperature • Screen bases/solvents  (K₃PO₄, Cs₂CO₃) q_byproducts->s_no_reaction Mainly SM s_homocoupling->end s_deboronation->end s_no_reaction->end

Caption: A decision-making workflow for troubleshooting failed Suzuki reactions.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Walker, S. D., et al. (2004). A New SPhos-Based Palladacycle Catalyst for C-C and C-N Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Bai, L., et al. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Ghaffari, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • Organic Chemistry Division, ACS. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link] (Note: Link is to a general resource page, specific document may need searching).

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. [Link]

  • Gande, M. E., et al. (2018). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Catalysis, 8(11), 10595-10605. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • Kelly, C. B., et al. (2018). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 37(20), 3647-3657. [Link]

  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?[Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines...[Link]

  • National Center for Biotechnology Information. (n.d.). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions...[Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles...[Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings...[Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. [Link]

Sources

Technical Support Center: Degradation of Carbazole-Based Materials

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for carbazole-based materials. Carbazole derivatives are cornerstone materials in modern organic electronics and pharmaceutical development due to their excellent hole-transporting properties, high thermal stability, and versatile functionalization.[1][2][3] However, their susceptibility to various degradation pathways can pose significant challenges during research and application, leading to diminished performance and inconsistent results.

This guide is designed to provide you, our fellow researchers and developers, with practical, field-proven insights into identifying, troubleshooting, and mitigating the common degradation issues encountered with these materials. We will move beyond simple procedural lists to explain the underlying chemical and physical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations that suggest material degradation.

Q1: My carbazole solution/film is changing color (e.g., yellowing) and its fluorescence is decreasing under ambient lab conditions. What is happening?

This is a classic sign of photodegradation , often through photo-oxidation. The carbazole moiety is electron-rich and can be susceptible to attack by atmospheric oxygen, especially when in an excited state induced by absorbing ambient UV or even high-energy visible light.[4][5]

  • Causality: When a carbazole molecule absorbs a photon, it enters an excited state. This excited molecule can then transfer energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), or it can form a radical cation. These reactive species can attack a neutral carbazole molecule. The most common degradation pathway involves oxidation, potentially at the C3, C6, or N positions, leading to the formation of carbazolone or other oxidized species.[5][6] These new structures often have lower energy gaps, causing a red-shift in absorption (yellowing) and are typically non-emissive or weakly emissive, which quenches the material's original fluorescence.

  • Troubleshooting Steps:

    • Minimize Light Exposure: Work under yellow or red light conditions, which lack the high-energy photons that initiate degradation. Store all solutions and films in the dark, preferably in amber vials or wrapped in aluminum foil.

    • Inert Atmosphere: Prepare solutions and spin-coat films inside a nitrogen or argon-filled glovebox to eliminate oxygen. If a glovebox is unavailable, use solvents that have been thoroughly deoxygenated by sparging with N₂ or Ar gas.

    • Solvent Purity: Use high-purity, anhydrous solvents. Trace impurities or water can participate in or catalyze degradation reactions.

Q2: The efficiency and lifetime of my OLED, which uses a carbazole-based host, are significantly lower than expected. What degradation mechanisms are at play during device operation?

This points towards electrochemical degradation and exciton-induced degradation . During device operation, the material is subjected to both electrical stress (charge injection/transport) and a high concentration of excitons.

  • Causality:

    • Electrochemical Instability: The carbazole radical cation, formed when a hole is injected or transported, can be unstable. If the molecule's structure is not robust, these radical cations can undergo irreversible reactions, such as dimerization (forming C-C or C-N bonds between units) or reacting with other device components.[6] This often occurs at the C3 and C6 positions, which have high electron density.[6] These new species can act as charge traps or non-emissive centers, crippling device efficiency.[7][8]

    • Exciton-Induced Bond Cleavage: The energy of excitons formed on the host material, particularly in blue phosphorescent OLEDs (PhOLEDs), can be high enough to break weak chemical bonds within the molecule. Studies have shown that the C-N bond in some carbazole derivatives is susceptible to homolytic cleavage under electrical aging, creating radical fragments that degrade the material.[8][9]

    • Morphological Changes: Under electrical stress, molecular aggregation can occur, leading to the formation of new emissive states like electroplexes, which cause a shift in the emission spectrum and a decrease in the desired emission.[7]

  • Troubleshooting & Mitigation:

    • Assess Electrochemical Stability: Before device fabrication, run cyclic voltammetry (CV) on your material for multiple cycles. An ideal material will show reversible redox waves. The appearance of new peaks or a decrease in peak current with each cycle indicates electrochemical instability and degradation.[10][11]

    • Molecular Design: The most effective mitigation is proactive molecular design. Introducing bulky substituents (e.g., tert-butyl groups) at the reactive C3 and C6 positions can sterically hinder dimerization. Fusing the carbazole unit into a more rigid, planar structure can also enhance both thermal and electrochemical stability.[2]

    • Device Architecture: Optimize the device stack to ensure balanced charge injection and transport. An imbalance can lead to an accumulation of charge carriers (and thus radical ions) in one layer, accelerating its degradation.

Q3: My material is decomposing during thermal vacuum deposition, even at temperatures below its TGA decomposition point. What's the issue?

While Thermogravimetric Analysis (TGA) is a good measure of bulk thermal stability (the temperature of 5% weight loss, Td), it doesn't always predict stability under high vacuum deposition conditions.

  • Causality:

    • Sublimation vs. Decomposition: TGA is typically run at atmospheric pressure in an inert gas flow. Under high vacuum, the temperature required for sublimation may be close to or overlap with the onset of decomposition. The material may begin to break down before it can evaporate cleanly.

    • Weak Bonds: Certain bonds, like long alkyl chains or some C-N linkages, can be weaker than the core carbazole structure and may cleave at lower temperatures than the main decomposition event captured by TGA.[9]

    • Purity: Impurities can act as catalysts for decomposition at lower temperatures.

  • Troubleshooting & Mitigation:

    • Purification: Ensure the highest possible purity of your material. Gradient sublimation is the gold standard for purifying organic electronic materials before deposition.

    • Deposition Rate: Try lowering the deposition temperature and accepting a slower deposition rate. This can often provide enough energy for sublimation without triggering decomposition.

    • Differential Scanning Calorimetry (DSC): Use DSC to check for a clean melting point (Tm) and a high glass transition temperature (Tg). A high Tg (often >100 °C) is indicative of good morphological stability in the amorphous thin film state, which is crucial for device lifetime.[12][13] Materials with high thermal stability can exhibit Td values ranging from 300 °C to over 500 °C.[1][12][13]

Part 2: Troubleshooting Guides & Protocols

Guide 1: Assessing Electrochemical Stability with Cyclic Voltammetry (CV)

This protocol allows you to probe the stability of your material under the redox cycling it would experience in a device. An unstable material will show changes in its CV trace over multiple scans.

Objective: To determine the reversibility and stability of the oxidation and reduction processes of a carbazole-based material.

Methodology:

  • Preparation of the Electrolyte Solution:

    • Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a high-purity, anhydrous, and deoxygenated electrochemical solvent (e.g., dichloromethane, acetonitrile, or THF).

    • Prepare a ~1 mM solution of your carbazole compound in this electrolyte solution.

    • Rationale: The supporting electrolyte is essential to ensure conductivity and minimize solution resistance.[14] Deoxygenation is critical as O₂ can react with the radical ions formed.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver pseudo-reference), and a counter electrode (e.g., platinum wire).[15]

    • Purge the cell with an inert gas (N₂ or Ar) for 10-15 minutes before the experiment and maintain a blanket of inert gas over the solution during the measurement.

  • Experimental Execution:

    • Record a background scan of the electrolyte solution alone to identify any solvent or electrolyte redox features.

    • Introduce the analyte solution. Set the potential window to scan through the first oxidation wave of your carbazole material.

    • Run 10-50 consecutive cycles at a scan rate of 100 mV/s.

    • Rationale: Repetitive cycling simulates the repeated charging and discharging the material would undergo in a device.[16]

  • Data Interpretation:

    • Stable Material: The voltammogram will show perfectly overlapping oxidation and reduction peaks over all cycles. The peak currents will remain constant.

    • Unstable Material (Degradation): You will observe a decrease in the peak current of the primary redox couple and/or the appearance of new redox peaks at different potentials. This indicates that the radical ion is reacting to form a new, electroactive species.[10]

Guide 2: Protocol for Assessing Photostability

This protocol provides a standardized method to evaluate how a material in a thin-film state degrades under controlled light exposure, simulating its operational environment.

Objective: To quantify the rate of photodegradation by monitoring changes in absorbance and photoluminescence.

Methodology:

  • Sample Preparation:

    • Prepare a thin film of the carbazole material on a quartz substrate by spin-coating or vacuum deposition.

    • Prepare an identical "dark control" sample and wrap it completely in aluminum foil.[17]

    • Rationale: The quartz substrate is transparent to UV-Vis light, allowing for spectroscopic analysis. The dark control helps differentiate between photodegradation and any potential thermal degradation occurring during the experiment.[17]

  • Initial Characterization:

    • Measure the initial UV-Vis absorption spectrum and the photoluminescence (PL) spectrum (at a fixed excitation wavelength) of the exposed sample.

  • Controlled Light Exposure:

    • Place the sample and the dark control inside a photostability chamber or a xenon arc weathering instrument.

    • Expose the sample to a controlled, calibrated light source that mimics the solar spectrum or the specific wavelength of concern. The ICH Q1B guideline is a common standard, specifying an integrated near-UV energy exposure of at least 200 watt-hours/m² and a visible light exposure of at least 1.2 million lux-hours.[17][18]

    • Rationale: Using a calibrated light source ensures reproducibility and allows for quantitative comparison between different materials.[18]

  • Time-Resolved Measurements:

    • At set time intervals (e.g., 0, 1, 2, 5, 10 hours), remove the sample from the chamber and re-measure its UV-Vis and PL spectra.

    • Measure the spectra of the dark control at the end of the experiment to confirm no thermal degradation has occurred.

  • Data Analysis:

    • Plot the absorbance at the main peak (λ_max) and the integrated PL intensity as a function of exposure time.

    • A rapid decrease in these values indicates poor photostability. The "half-life" (time for the PL intensity to drop by 50%) can be used as a metric for comparison.

    • Look for the appearance of new absorption bands at longer wavelengths, which can indicate the formation of degradation products.

Part 3: Data & Diagrams

Comparative Thermal Stability of Common Carbazole Hosts

The following table summarizes typical thermal properties for widely used carbazole-based host materials, providing a baseline for comparison. Note that exact values can vary based on measurement conditions and purity.

Material AbbreviationFull NameTypical Td (5% loss)Typical Tg
CBP 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl~390 °C~110 °C
mCP 1,3-Bis(N-carbazolyl)benzene~315 °C~62 °C
TCTA Tris(4-carbazoyl-9-ylphenyl)amine~488 °C~151 °C
DCzPh 1,4-bis(N-carbazolyl)benzene~349 °C>150 °C[1]

Data compiled from various sources and representative values.[1][13]

Visualizing Degradation Pathways & Troubleshooting

Diagram 1: Generalized Photodegradation Pathway of Carbazole

This diagram illustrates the key steps involved when a carbazole derivative degrades under the influence of light and oxygen.

G Carbazole Carbazole Ground State (S0) Excited Excited Singlet State (S1) Carbazole->Excited  Light (hν)   Excited->Carbazole Fluorescence Radical Carbazole Radical Cation Excited->Radical  + O2 / e- acceptor Degraded Oxidized/Dimerized Products (e.g., Carbazolone, Bicarbazole) - Non-emissive - Color Shift Radical->Degraded Irreversible Reaction Oxygen Molecular Oxygen (O2)

Caption: Key steps in the photo-oxidative degradation of a carbazole molecule.

Diagram 2: Troubleshooting Workflow for Reduced Device Performance

This decision tree provides a logical workflow to diagnose the root cause of poor performance in a carbazole-based organic electronic device.

G Start Issue: Reduced Device Performance (Low EQE / Short Lifetime) CheckStorage Was material handled/stored in air and light? Start->CheckStorage CheckOperation Does degradation occur rapidly during operation? CheckStorage->CheckOperation No PhotoOx Root Cause: Photo-oxidation CheckStorage->PhotoOx Yes Electrochem Root Cause: Electrochemical/Exciton Instability CheckOperation->Electrochem Yes CheckDeposition Were there issues during thermal deposition? CheckOperation->CheckDeposition No ActionPhoto Action: - Handle in inert atm. - Store in dark - Re-purify material PhotoOx->ActionPhoto ActionElectro Action: - Run multi-cycle CV test - Re-design molecule (add steric bulk) - Optimize device stack Electrochem->ActionElectro Thermal Root Cause: Thermal Decomposition (during deposition) ActionThermal Action: - Purify via sublimation - Lower deposition rate/temp - Check TGA/DSC Thermal->ActionThermal CheckDeposition->Thermal Yes

Caption: A decision tree for diagnosing degradation in carbazole-based devices.

References

  • Li, J., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment. Available at: [Link]

  • IEEE. (2025). High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. IEEE Xplore. Available at: [Link]

  • Seif-Eddine, A., et al. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. Available at: [Link]

  • Vaitkeviciene, V., et al. (2020). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. Available at: [Link]

  • Simokaitiene, J., et al. (2019). Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. ResearchGate. Available at: [Link]

  • IEEE. (2025). High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. IEEE Xplore. Available at: [Link]

  • Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing. Available at: [Link]

  • Shah, D., et al. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Semantic Scholar. Available at: [Link]

  • Gkorezis, P., et al. (2017). Properties, environmental fate and biodegradation of carbazole. PMC - NIH. Available at: [Link]

  • Wu, J. I., et al. (2016). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Publications. Available at: [Link]

  • Garcia-Beltran, C., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Available at: [Link]

  • Al-Yasari, A., & Bryce, M. R. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. Available at: [Link]

  • Shah, D., et al. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2021). Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Cyclic voltammetry. Wikipedia. Available at: [Link]

  • Fleetham, T., & Li, J. (2017). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications. Available at: [Link]

  • Al-Attar, H. A., et al. (2024). Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Publications. Available at: [Link]

  • Al-Attar, H. A., et al. (2024). Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Publications. Available at: [Link]

  • Gningue-Sall, D., et al. (2019). Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers. Available at: [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Q-Lab. Available at: [Link]

  • Chen, Y.-C., et al. (2023). Photostability of Organic Field-Effect Transistors. ACS Applied Nano Materials. Available at: [Link]

  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]

  • Xia, B., et al. (2007). Degradation of carbazole and its derivatives by a Pseudomonas sp. ResearchGate. Available at: [Link]

  • Xia, B., et al. (2007). Degradation of carbazole and its derivatives by a Pseudomonas sp. PubMed. Available at: [Link]

  • ResearchGate. (2025). Carbazole‐Based Thin Microporous Polymer Films for Photocatalytic Hydrogen Evolution. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Investigation of polycarbazoles thin films prepared by electrochemical oxidation of 3- and 9-substituted carbazoles. ResearchGate. Available at: [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. Available at: [Link]

  • Chen, Y.-C., et al. (2023). Photostability of Organic Field-Effect Transistors. Figshare. Available at: [Link]

  • ResearchGate. (2025). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 9-(2-Bromoethyl)-9H-carbazole. This resource is meticulously designed for our valued community of researchers, scientists, and drug development professionals. Here, we will delve into the critical aspects of safely storing and handling this versatile reagent and provide in-depth troubleshooting for common experimental challenges. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the safety of your laboratory environment.

Section 1: Safe Storage and Handling FAQs

This section addresses frequently asked questions regarding the proper storage and handling of this compound, ensuring the longevity of the compound and the safety of the user.

Q1: What are the optimal storage conditions for this compound?

A1: To maintain its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect it from light and moisture. Long-term storage under inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Q2: What materials are incompatible with this compound?

A2: This compound should be kept away from strong oxidizing agents and strong bases, as they can induce decomposition or unwanted reactions.[1]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Given that carbazole derivatives can be irritating and are suspected carcinogens, a comprehensive suite of PPE is essential.[1][3][4] This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]

Q4: How should I properly dispose of waste containing this compound?

A4: Waste containing this compound should be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain, as it is toxic to aquatic life.[1][3]

Q5: What should I do in case of a spill?

A5: In the event of a spill, it is crucial to follow established laboratory safety protocols. The general procedure is as follows:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is significant, contact your institution's EHS team.

  • For minor spills, and if you are trained to do so, wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

Below is a decision-making workflow for handling a spill:

Spill_Workflow spill Spill of this compound Occurs assess Assess Spill Size and Risk spill->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontained ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) minor_spill->ppe evacuate Evacuate Area & Alert Others major_spill->evacuate call_ehs Call EHS/Emergency Response evacuate->call_ehs contain Contain Spill with Absorbent Material ppe->contain cleanup Carefully Collect Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Spill Response Workflow

Section 2: Experimental Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.

Q1: My N-alkylation reaction with this compound is showing low or no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in N-alkylation reactions is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Inadequate Deprotonation of the Nucleophile: If you are reacting this compound with a nucleophile that requires deprotonation (e.g., another carbazole, an alcohol, or a thiol), the choice and handling of the base are critical.

    • Base Strength: Ensure the base is strong enough to deprotonate your nucleophile. For carbazoles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide are often more effective than weaker bases like potassium carbonate (K2CO3).[5]

    • Base Quality: Use a freshly opened or properly stored base. Carbonates and hydroxides can absorb atmospheric moisture and CO2, reducing their efficacy.

  • Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the reaction rate.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity.[5] Ensure you are using anhydrous (dry) solvents, as water can quench the base and the deprotonated nucleophile.

  • Reaction Temperature: While some alkylations proceed at room temperature, others require heating to overcome the activation energy barrier. A gradual increase in temperature (e.g., to 50-80 °C) can significantly improve the reaction rate.

  • Phase Transfer Catalyst: For reactions with inorganic bases that have low solubility in organic solvents (like K2CO3 in acetone), adding a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can facilitate the transfer of the base into the organic phase and enhance the reaction rate.[5]

Q2: I am observing the formation of a significant amount of a side product that I suspect is the elimination product. How can I minimize this?

A2: The bromoethyl group is susceptible to elimination (E2) reactions, especially in the presence of a strong, sterically hindered base, to form 9-vinylcarbazole. To favor the desired substitution (SN2) over elimination:

  • Choice of Base: Use a less sterically hindered base. For instance, if you are using potassium tert-butoxide, consider switching to sodium hydride or potassium carbonate.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination. Try running your reaction at room temperature or even 0 °C if the reaction rate is still acceptable.

  • Nucleophile Concentration: Ensure a high concentration of your desired nucleophile to promote the bimolecular substitution reaction.

Q3: My reaction is complete, but I am struggling with the purification of the final product. What are some effective purification strategies?

A3: Purification challenges often arise from unreacted starting materials or closely related side products.

  • Column Chromatography: This is the most common and effective method for purifying carbazole derivatives. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), can effectively separate the product from impurities.

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be a highly effective method for obtaining analytically pure material. Experiment with different solvent systems (e.g., ethanol, methanol, or a mixture of hexanes and ethyl acetate) to find the optimal conditions.

Q4: I am concerned about the stability of this compound in my reaction mixture over a prolonged reaction time. Is this a valid concern?

A4: Yes, prolonged reaction times, especially at elevated temperatures, can lead to the degradation of alkyl halides. It is advisable to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the reaction is complete, it is best to proceed with the workup and purification promptly to minimize the formation of degradation products.

Parameter Recommendation Reference
Storage Temperature Room temperature in a cool, dry place[2][6]
Incompatible Materials Strong oxidizing agents, strong bases[1]
Required PPE Safety goggles, nitrile gloves, lab coat[1][7]
Recommended Work Area Certified chemical fume hood[2]
Disposal As hazardous chemical waste[1][3]
Table 1: Quick Reference for Safe Handling and Storage

References

  • Apollo Scientific. (2011, June 27).
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2023, August 12).
  • Reddit. (2021, March 17).
  • BLD Pharmatech. (n.d.).
  • ChemBK. (2024, April 10). 9H-Carbazole, 3-broMo-9-ethyl-. Retrieved from [Link]

  • Zhao, B.-H., Zhu, X.-F., Guan, S., & Li, D.-F. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2026.
  • ResearchGate. (2021, January 12). Can anyone help me regarding N-alkylation of 3-bromo carbazole?? Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Carbazole with a Diol Side Chain.
  • Al-Ostath, A., et al. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Molecules, 28(1), 123.
  • Kumar, A., & Singh, R. (2019). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 67-71.
  • Al-Araji, Y. H., & Al-Masoudi, N. A. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 61(4), 803-811.
  • Shah, D., Patel, M., Vyas, A., & Patel, A. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Archiv der Pharmazie.

Sources

Challenges in the scale-up synthesis of 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the scale-up synthesis of 9-(2-Bromoethyl)-9H-carbazole. This guide is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges encountered during synthesis and scale-up, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Overview of the Core Synthesis

The most prevalent method for synthesizing this compound is the N-alkylation of carbazole with a large excess of 1,2-dibromoethane. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the carbazole anion, formed by deprotonation with a suitable base, attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.

cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: N-Alkylation (SN2) cluster_side_reaction Side Reaction Carbazole Carbazole Carbazole_Anion Carbazolide Anion Carbazole->Carbazole_Anion + Base - H₂O/HX Base Base (e.g., KOH) Dibromoethane 1,2-Dibromoethane (Excess) Product This compound (Desired Product) Carbazole_Anion->Product + 1,2-Dibromoethane - Br⁻ Dimer 1,2-bis(9H-carbazol-9-yl)ethane (Dimer Byproduct) Product->Dimer + Carbazolide Anion - Br⁻

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, work-up, and purification stages.

Q1: My reaction is sluggish or incomplete. How can I improve the conversion rate?

Answer: Incomplete conversion is typically linked to inefficient deprotonation of the carbazole nitrogen or insufficient reactivity of the alkylating agent.

  • Causality: The acidity of the N-H proton in carbazole (pKa ≈ 19.9 in DMSO) requires a sufficiently strong base to generate the nucleophilic carbazolide anion. If the base is too weak or is not fully dissolved, the concentration of the active nucleophile will be low, leading to a slow reaction.

  • Troubleshooting Steps:

    • Base Selection: While potassium hydroxide (KOH) is commonly used, stronger bases like sodium hydride (NaH) can be more effective, particularly in aprotic solvents like THF or DMF.[1] However, NaH requires anhydrous conditions and careful handling. For many applications, finely powdered KOH or NaOH is sufficient.

    • Solvent System: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO can solvate the cation of the base, increasing the nucleophilicity of the carbazolide anion.

    • Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., toluene/water) or even in a solid-liquid system, a phase-transfer catalyst is essential. Catalysts like tetrabutylammonium bromide (TBAB) or 18-Crown-6 facilitate the transport of the hydroxide or carbazolide anion into the organic phase where the reaction occurs.[2][3][4] This dramatically accelerates the reaction rate.

    • Temperature: Gently heating the reaction mixture (e.g., 45-60 °C) can increase the reaction rate.[3][5] However, excessive heat can promote side reactions. Monitor the reaction by TLC to find the optimal balance.

Q2: I'm observing a significant amount of a high-melting, insoluble white solid in my crude product. What is it and how can I prevent it?

Answer: This is almost certainly the dimer byproduct, 1,2-bis(9H-carbazol-9-yl)ethane .

  • Causality: This byproduct forms when a molecule of the desired product, this compound, reacts with a second carbazolide anion. This is a competing SN2 reaction. The formation of this dimer is favored if the concentration of 1,2-dibromoethane is not kept in large excess relative to the carbazole.

  • Prevention Strategy:

    • Stoichiometry is Key: The most effective way to suppress dimer formation is to use a large excess of 1,2-dibromoethane. Molar ratios of 1,2-dibromoethane to carbazole of 5:1 to 10:1 are common.[3] This ensures that the carbazolide anion is statistically more likely to encounter a molecule of 1,2-dibromoethane than a molecule of the product.

    • Order of Addition: Consider adding the carbazole/base mixture slowly to the solution of 1,2-dibromoethane. This maintains a high concentration of the alkylating agent throughout the reaction.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting carbazole has been consumed, as this provides more opportunity for the secondary reaction to occur.

ParameterRecommended Condition to Minimize DimerRationale
Molar Ratio >5 equivalents of 1,2-dibromoethaneIncreases probability of desired reaction.
Temperature Moderate (40-60°C)Avoids excessive energy that could favor the second substitution.
Monitoring Stop reaction once carbazole is consumed (via TLC)Prevents the product from reacting further.
Q3: My purification by recrystallization is failing, yielding an oil or impure solid. What is the best purification strategy?

Answer: The crude product is often a mixture of the desired product, unreacted 1,2-dibromoethane (a high-boiling liquid), the dimer byproduct, and possibly some unreacted carbazole. This mixture can be difficult to crystallize directly.

  • Causality: The presence of excess liquid 1,2-dibromoethane can act as an oiling-out agent, preventing proper crystal lattice formation. The dimer is often much less soluble than the desired product in common recrystallization solvents, while the starting carbazole may co-crystallize.

  • Troubleshooting Workflow:

Start Crude Product (Post-Workup) Distill Remove excess 1,2-dibromoethane (Vacuum Distillation) Start->Distill Residue Oily/Solid Residue Distill->Residue Check_TLC Analyze Residue by TLC Residue->Check_TLC Is_Dimer Is significant dimer present? Check_TLC->Is_Dimer Evaluate spots Is_Carbazole Is significant carbazole present? Is_Dimer->Is_Carbazole No Chromatography Purify via Column Chromatography (Silica Gel) Is_Dimer->Chromatography Yes Is_Carbazole->Chromatography Yes Recrystallize Recrystallize from Ethanol or Methanol Is_Carbazole->Recrystallize No Final_Product Pure this compound Chromatography->Final_Product Recrystallize->Final_Product

Caption: Decision workflow for the purification of this compound.

  • Initial Cleanup: After the aqueous work-up, the first and most critical step is to remove the excess 1,2-dibromoethane. This is best accomplished by vacuum distillation.[3]

  • Assess Purity: After distillation, analyze the residue by Thin Layer Chromatography (TLC). Use a solvent system like Hexane/Ethyl Acetate (e.g., 9:1 v/v) to visualize the separation between starting material, product, and the dimer (which will have a very low Rf value).

  • Column Chromatography: If significant amounts of both the dimer and starting material are present, column chromatography is the most robust method.[6] A silica gel column with a hexane/dichloromethane or hexane/ethyl acetate gradient will effectively separate the components.

  • Recrystallization: If the residue is relatively clean with only minor impurities, recrystallization can be effective. Ethanol is a commonly used solvent.[3] The desired product should crystallize upon cooling, while more soluble impurities remain in the mother liquor.

Detailed Experimental Protocol (Gram Scale)

This protocol is a self-validating system based on established procedures.[3] Expected yields and characterization data are provided for verification.

Reagents:

  • Carbazole (10.0 g, 59.8 mmol)

  • 1,2-Dibromoethane (90.0 g, 479 mmol, ~8 equivalents)

  • Tetrabutylammonium bromide (TBAB) (1.9 g, 5.9 mmol)

  • Potassium Hydroxide (KOH) pellets (6.7 g, 119.6 mmol)

  • Toluene (150 mL)

  • Deionized Water

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add carbazole, 1,2-dibromoethane, toluene, and TBAB.

  • Base Addition: While stirring vigorously, add the potassium hydroxide pellets.

  • Reaction: Heat the mixture to 50-55 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 9:1) until the carbazole spot is no longer visible.

  • Quenching & Work-up: Cool the reaction mixture to room temperature. Add 100 mL of deionized water. Stir for 15 minutes. Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with 2 x 100 mL of deionized water and 1 x 100 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification Step 1 (Distillation): Transfer the resulting crude oil to a smaller flask and remove the excess 1,2-dibromoethane by vacuum distillation (Note: 1,2-dibromoethane B.P. is 131 °C at atmospheric pressure).

  • Purification Step 2 (Recrystallization): Dissolve the residual solid/oil in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results:

  • Yield: ~13.5 g (82%)

  • Appearance: White to off-white crystalline solid

  • Melting Point: 105-107 °C

References

  • MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]

  • Zhao, B.-H., et al. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), o2026. Available at: [Link]

  • Bogdal, D. (n.d.). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of N-alkyl carbazole and derivatives thereof.
  • Dailey, A., et al. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Khrustalev, D., et al. (2020). Synthesis of 4,7-dibromo-9H-carbazole and its N-alkylation under Microwave Activation Conditions in a Flow-type Microwave Reactor. ResearchGate. Available at: [Link]

  • Al-Aaraji, S. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54, 983-993. Available at: [Link]

  • O'Donovan, D. H., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2456-2467. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Retrieved from [Link]

  • Bezuglyi, M., et al. (2016). 1,3,6-Tribromo-9-ethyl-9H-carbazole. ResearchGate. Available at: [Link]

  • Bezuglyi, M., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o334-o335. Available at: [Link]

  • Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.
  • Taylor & Francis Online. (n.d.). Access to a Library of 3-(9-Methyl-9H-Carbazol-3-yl)-2-Arylthiazolidin-4-One Derivatives Using NiFe2O4@SiO2 Grafted Alkyl Sulfonic Acid as an Efficient Catalyst. Retrieved from [Link]

  • Dialnet. (n.d.). Synthesis and Characterization of Functionalized Poly(9- vinylcarbazole) for light-emitting diode applications. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2021). Recent developments in C−H functionalization of carbazoles. Tetrahedron, 89, 132141.
  • Bo, Z., et al. (2012). 9-(4-Bromobutyl)-9H-carbazole. PubMed Central. Retrieved from [Link]

  • Warad, I., et al. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. ResearchGate. Available at: [Link]

  • PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. Retrieved from [Link]

  • MDPI. (n.d.). 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[6][7][8]oxadiazolo[3,4-d]pyridazine. Retrieved from [Link]

  • Slideshare. (n.d.). Poly vinyl carbazole. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 9-(2-Bromoethyl)-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-(2-Bromoethyl)-9H-carbazole and its derivatives. This guide is designed to address the specific challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of these compounds. The inherent complexity of the carbazole ring system, coupled with substitutions, often leads to spectra that are difficult to interpret. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you confidently assign your structures.

Frequently Asked Questions (FAQs)

Q1: The aromatic region of my ¹H NMR spectrum (7.0-8.5 ppm) is a dense cluster of overlapping signals. What is the most straightforward first step to try and resolve them?

A: The initial and often most effective approach is to re-acquire the spectrum in a different deuterated solvent.[1] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of your compound's protons through anisotropic effects. This can spread out the signals, revealing multiplicities that were previously hidden. For instance, protons on one face of the carbazole may be shielded (shifted upfield) while others are deshielded (shifted downfield), altering the overlap pattern.

Protocol for Solvent Study:

  • Sample Preparation: Prepare separate, identically concentrated solutions of your compound (e.g., 5-10 mg) in 0.5-0.7 mL of various deuterated solvents such as CDCl₃, DMSO-d₆, Acetone-d₆, and Benzene-d₆.

  • Internal Standard: Use a consistent internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Acquisition: Acquire standard 1D ¹H NMR spectra for each sample under identical experimental conditions (temperature, number of scans).

  • Data Analysis: Compare the aromatic regions of the spectra to identify the solvent system that provides the best signal dispersion.

Q2: I've just synthesized this compound. What are the expected, approximate chemical shifts for the ethyl protons?

A: The two methylene groups (-CH₂-CH₂-) of the bromoethyl chain will appear as two distinct triplets due to coupling with each other.

  • N-CH₂: The protons directly attached to the nitrogen (H-1') are deshielded by the nitrogen and the aromatic ring system. Expect this signal to appear around 4.5-4.7 ppm .

  • CH₂-Br: The protons on the carbon bearing the bromine atom (H-2') are deshielded by the electronegative bromine. Expect this signal to appear around 3.7-3.9 ppm .

Each signal will be a triplet with a coupling constant (³JHH) of approximately 6-7 Hz.

Q3: What are the characteristic ¹H and ¹³C NMR signals for the unsubstituted carbazole core?

A: Understanding the parent carbazole system is fundamental. Due to its C₂v symmetry, the parent 9H-carbazole has only four unique proton signals and six unique carbon signals. The proton signals are typically well-resolved multiplets.[2][3] The N-H proton is a broad singlet that can appear far downfield, often above 11 ppm in DMSO-d₆.[3]

Position ¹H Chemical Shift (ppm, in CDCl₃) ¹³C Chemical Shift (ppm, in CDCl₃)
H-1, H-8~8.1 (doublet)C-1, C-8: ~110 ppm
H-4, H-5~8.1 (doublet)C-4, C-5: ~120 ppm
H-2, H-7~7.4 (triplet)C-2, C-7: ~120 ppm
H-3, H-6~7.2 (triplet)C-3, C-6: ~126 ppm
N-H>8.0 (broad singlet)C-4a, C-4b: ~123 ppm
C-9a, C-9b: ~140 ppm

Note: Data compiled from various sources.[2][3][4][5] Actual shifts can vary with solvent and concentration.

When the nitrogen is substituted, as in this compound, the symmetry is broken. All eight aromatic protons and all twelve carbazole carbons become chemically non-equivalent, significantly increasing the spectral complexity.

Troubleshooting Complex Spectra

Problem: I cannot definitively assign the eight non-equivalent aromatic protons in my this compound derivative.

This is a classic challenge. The signals are often second-order multiplets crowded into a narrow chemical shift range. A simple 1D ¹H NMR is insufficient for a complete, unambiguous assignment. The solution lies in a systematic application of 2D NMR techniques.[6][7]

Workflow for Complete Structural Assignment:

The following workflow provides a self-validating system for assigning both the ¹H and ¹³C spectra of your molecule.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Elucidation cluster_assign Final Assignment start Acquire High-Resolution 1D ¹H and ¹³C Spectra observe Observation: Overlapping Aromatic Signals, Ambiguous Assignments start->observe cosy Step 1: ¹H-¹H COSY Identify H-H Spin Systems (e.g., H1-H2-H3-H4) observe->cosy Proceed to 2D NMR hsqc Step 2: ¹H-¹³C HSQC Correlate Protons to their Directly Attached Carbons cosy->hsqc hmbc Step 3: ¹H-¹³C HMBC Identify Long-Range Couplings (2-3 bonds) to Quaternary Carbons hsqc->hmbc assign Combine All Data for Unambiguous Assignment of all ¹H and ¹³C Signals hmbc->assign

Caption: Workflow for resolving complex NMR spectra.

Step-by-Step Methodologies:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³J).[8] For the carbazole core, you will see cross-peaks connecting H-1 with H-2, H-2 with H-3, and H-3 with H-4. This allows you to trace the connectivity within each of the two benzene rings, establishing two separate four-proton spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that maps each proton signal directly to the carbon signal it is attached to.[9][10] After running an HSQC, you can definitively link every protonated carbon in your ¹³C spectrum to its corresponding proton in the ¹H spectrum. This is invaluable for assigning the carbons of the carbazole skeleton.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the final key to the puzzle. It reveals correlations between protons and carbons that are two or three bonds away. This is crucial for:

    • Assigning Quaternary Carbons: Protons from the ethyl chain (N-CH₂) will show correlations to the nearby quaternary carbons of the carbazole ring (e.g., C-9a and C-4a).

    • Linking Fragments: The aromatic proton H-4 will show a three-bond correlation to the quaternary carbon C-9a, while H-5 will correlate to C-4b. These correlations bridge the different parts of the molecule, confirming the overall structure.

G H1_prime H-1' mol H1_prime->mol C-9a H4 H-4 H4->mol C-9a, C-2 H5 H-5 H5->mol C-4b, C-7

Caption: Key HMBC correlations in this compound.

Problem: I see extra, unexpected signals in my spectrum. How do I identify potential synthesis-related impurities?

The synthesis of this compound, typically via N-alkylation of carbazole with 1,2-dibromoethane, can lead to several common impurities.[11][12]

Common Impurities and Their NMR Signatures:

ImpurityStructureKey ¹H NMR Signals to Look For
Unreacted Carbazole CarbazoleA broad singlet for the N-H proton, often > 8.0 ppm (in CDCl₃) or > 11.0 ppm (in DMSO-d₆).[3] The aromatic signals will show the simple, symmetrical pattern of the parent compound.
1,2-bis(9H-carbazol-9-yl)ethane Carbazole-CH₂-CH₂-CarbazoleA sharp singlet for the four equivalent methylene protons (-CH₂-CH₂-) around 4.6-4.8 ppm. The aromatic region will appear as a single set of carbazole signals, as the molecule is symmetrical.
9-Vinylcarbazole Carbazole-CH=CH₂Arises from elimination of HBr. Look for characteristic vinyl proton signals between 5.0 and 7.5 ppm, typically showing complex splitting (dd or ddx patterns).

Troubleshooting Steps:

  • Check for the N-H Signal: The easiest impurity to spot is unreacted carbazole. Look for the characteristic broad singlet downfield. If using CDCl₃, it can sometimes be difficult to see; acquiring a spectrum in DMSO-d₆ will make this peak sharp and obvious.

  • Look for Symmetrical Signals: The bis-carbazole impurity is highly symmetrical. The presence of a sharp singlet in the 4.6-4.8 ppm region integrating to 4 protons is a strong indicator.

  • Spiking Experiment: If you have a pure standard of a suspected impurity, add a small amount to your NMR tube and re-acquire the spectrum. If the suspect peak increases in intensity, you have confirmed its identity.

By applying these systematic approaches, from simple solvent changes to advanced 2D NMR techniques, you can overcome the challenges of interpreting the complex spectra of this compound derivatives and ensure the structural integrity of your compounds.

References

  • ResearchGate. ¹H-NMR spectrum of carbazole.

  • ChemicalBook. Carbazole(86-74-8) ¹H NMR spectrum.

  • ResearchGate. ¹³C NMR spectrum of the ligand (L).

  • Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep.

  • ChemicalBook. Carbazole(86-74-8) ¹³C NMR spectrum.

  • BenchChem. Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines.

  • PubChem, National Institutes of Health. Carbazole | C12H9N | CID 6854.

  • Iraqi Journal of Science. Synthesis of new 9H-Carbazole derivatives.

  • Beilstein Journals. Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic.

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?.

  • PubMed Central, National Institutes of Health. Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery.

  • MDPI. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy.

  • Chemistry LibreTexts. NMR - Interpretation.

  • Journal of Organic & Pharmaceutical Chemistry. Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor.

Sources

Validation & Comparative

Navigating the Landscape of Hole Transport Layers: A Comparative Guide to Alternatives for Carbazole-Based Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of organic electronics, particularly in the development of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport layer (HTL) stands as a critical component governing device efficiency, stability, and longevity. For years, 9-(2-Bromoethyl)-9H-carbazole has served as a important building block for synthesizing a variety of carbazole-based HTL materials. Its reactive bromoethyl group provides a convenient anchor for further molecular elaboration, leading to a diverse family of hole-transporting compounds. However, the relentless pursuit of enhanced performance and commercial viability has spurred the exploration of alternative materials that can offer superior properties, simplified synthesis, or improved cost-effectiveness.

This guide provides a comprehensive comparison of alternative compounds and material classes to those derived from this compound for use in hole transport layers. We will delve into the performance of these alternatives, supported by experimental data, and provide insights into the rationale behind their selection and application. This document is intended for researchers, scientists, and professionals in materials science and drug development who are actively engaged in the design and fabrication of next-generation optoelectronic devices.

The Incumbent: Understanding Carbazole Derivatives from this compound

The utility of this compound lies in its versatility as a synthetic intermediate. The carbazole moiety itself possesses excellent hole-transporting properties due to its electron-rich, planar structure, which facilitates intermolecular π-π stacking and efficient charge hopping. The bromoethyl group allows for facile substitution reactions, enabling the attachment of various functional groups to tailor the final molecule's electronic and physical properties, such as its highest occupied molecular orbital (HOMO) energy level, solubility, and film-forming characteristics.

However, the reliance on this and similar precursors is not without its challenges. Multi-step syntheses can lead to lower overall yields and increased purification costs. Furthermore, the relentless demand for higher power conversion efficiencies (PCEs) in PSCs and improved external quantum efficiencies (EQEs) in OLEDs necessitates the exploration of novel molecular architectures and material classes that may offer intrinsic advantages over traditional carbazole derivatives.

A Comparative Analysis of Alternative Hole Transport Materials

The landscape of alternative HTMs is diverse, broadly categorized into inorganic materials, polymeric systems, and a vast array of small organic molecules. Each class presents a unique set of advantages and disadvantages.

Inorganic Hole Transport Materials

Inorganic HTMs have emerged as a highly promising alternative to organic compounds, primarily due to their intrinsic stability and often lower cost.[1] Materials such as nickel oxide (NiOx), copper(I) thiocyanate (CuSCN), copper(I) iodide (CuI), and copper(I) oxide (Cu2O) have demonstrated considerable success in PSCs.[1]

Advantages over Carbazole-Based Organics:

  • Enhanced Stability: Inorganic materials generally exhibit superior thermal and chemical stability compared to their organic counterparts, which can be susceptible to degradation under prolonged exposure to heat, light, and atmospheric conditions.[1]

  • Dopant-Free Operation: Many inorganic HTLs can function effectively without the need for dopants, which are often required to enhance the conductivity of organic HTMs like spiro-OMeTAD.[1] These dopants can be hygroscopic and contribute to device degradation.

  • High Hole Mobility: Certain inorganic materials, such as CuSCN, possess high intrinsic hole mobility, facilitating efficient charge extraction.

Challenges:

  • Processing Incompatibility: Solution-processing of some inorganic HTMs can be challenging and may require high-temperature annealing steps that are not compatible with all device architectures, particularly flexible substrates.

  • Interfacial Engineering: Achieving optimal energy level alignment and minimizing defects at the perovskite/inorganic HTL interface is crucial and can be more complex than with organic HTLs.

Polymeric Hole Transport Materials

Polymeric HTMs, with Poly(N-vinylcarbazole) (PVK) being a prominent example, offer a compelling combination of good film-forming properties and robust performance.[2]

Advantages over Small Molecule Carbazole Derivatives:

  • Excellent Film Morphology: Polymers can form uniform, pinhole-free films over large areas using solution-based techniques like spin coating, which is advantageous for device fabrication.[2]

  • Good Thermal Stability: PVK exhibits a high glass transition temperature (around 200°C), contributing to the thermal stability of the device.[2]

  • Mechanical Flexibility: The inherent nature of polymers can impart better mechanical flexibility to devices.

Challenges:

  • Batch-to-Batch Variability: The molecular weight and polydispersity of polymers can vary between batches, potentially leading to inconsistencies in device performance.

  • Lower Hole Mobility: While effective, the hole mobility of many polymeric HTMs can be lower than that of highly crystalline small molecules.

Dopant-Free Small Molecule Hole Transport Materials

The development of small molecule HTMs that can operate efficiently without dopants is a major research focus, aiming to combine the high performance of small molecules with the stability advantages of dopant-free systems.[3][4][5][6][7] These materials often feature extended π-conjugated systems and are designed to have high intrinsic hole mobility and appropriate energy levels.

Key Design Strategies and Examples:

  • Planarization and Extended Conjugation: Molecules with planar backbones and extended π-systems can facilitate strong intermolecular interactions, leading to higher hole mobility. For instance, modifying the core of carbazole-based molecules or introducing different π-bridges has led to highly efficient dopant-free HTMs.[5]

  • Energy Level Tuning: Judicious selection of electron-donating and -withdrawing groups allows for precise tuning of the HOMO and LUMO energy levels to match the valence band of the perovskite absorber, minimizing energy loss during hole extraction.

  • Cross-linkable Materials: Introducing polymerizable groups, such as vinyl functionalities, into small molecules allows for the formation of a cross-linked network upon thermal or UV treatment. This creates a robust, solvent-resistant HTL. A notable example is N4,N4′-di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine (VNPB).

Performance Data Summary

To provide a clear and objective comparison, the table below summarizes key performance metrics for a selection of alternative HTMs in perovskite solar cells, with the widely-used spiro-OMeTAD included as a benchmark.

Material ClassExample HTMHole Mobility (cm²/Vs)HOMO Level (eV)PCE (%)Key Advantages
Benchmark Spiro-OMeTAD (doped)~2 x 10⁻⁴-5.0 to -5.2>25%High efficiency, well-established
Inorganic NiOx10⁻⁶ to 10⁻³-5.1 to -5.4>21%High stability, low cost, dopant-free
Inorganic CuSCN~0.01-0.1-5.3>20%High mobility, stable, low cost
Polymeric PVK~10⁻⁶-5.5 to -5.8>18%Good film formation, thermal stability
Dopant-Free Small Molecule S12 (Fluorene-based)High-5.2319.06%High efficiency without dopants
Dopant-Free Small Molecule S13 (Dibenzofuran-based)High-5.2520.51%Excellent performance without dopants
Cross-linkable Small Molecule VNPB--5.5>20%Solvent resistance, good stability

Experimental Protocols: A Closer Look

To bridge the gap between theoretical understanding and practical application, this section provides detailed experimental protocols for the synthesis of a high-performance dopant-free carbazole-based HTM and the fabrication of a perovskite solar cell.

Synthesis of a Dopant-Free Carbazole-Based Hole Transport Material

This protocol describes a general method for synthesizing a carbazole-based HTM with peripheral triphenylamine moieties, a common strategy for enhancing hole transport and stability.[8]

Diagram of Synthetic Workflow:

Carbazole Carbazole Dibromo 3,6-Dibromocarbazole Carbazole->Dibromo Bromination N_Alkylation N-Alkylation Dibromo->N_Alkylation Alkylated N-Alkyl-3,6-dibromocarbazole N_Alkylation->Alkylated Buchwald Buchwald-Hartwig Coupling Alkylated->Buchwald HTM Final HTM Buchwald->HTM TPA Triphenylamine Derivative TPA->Buchwald

A representative synthetic workflow for a carbazole-based HTM.

Step-by-Step Synthesis:

  • Bromination of Carbazole: To a solution of carbazole in a suitable solvent (e.g., chloroform), add N-bromosuccinimide (NBS) portion-wise at 0°C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product, 3,6-dibromocarbazole, is then isolated and purified by recrystallization.

    • Causality: The use of NBS is a standard and effective method for the selective bromination of electron-rich aromatic compounds like carbazole. The 3 and 6 positions are the most reactive sites for electrophilic substitution.

  • N-Alkylation: The 3,6-dibromocarbazole is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and a base such as potassium carbonate is added. An alkyl halide (e.g., ethyl bromide) is then added, and the mixture is heated. This step introduces an alkyl chain at the nitrogen position, which improves the solubility of the final HTM.

    • Causality: The alkyl chains prevent close packing of the molecules in the solid state, enhancing solubility in common organic solvents used for device fabrication. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve both the organic substrate and the inorganic base.

  • Buchwald-Hartwig Coupling: The N-alkyl-3,6-dibromocarbazole is reacted with a diarylamine (e.g., N,N-di-p-methoxyphenylamine) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., P(tBu)₃) and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene. The reaction is heated under an inert atmosphere. The final product is purified by column chromatography.

    • Causality: The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming carbon-nitrogen bonds. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. The peripheral diarylamine groups are known to enhance the hole-transporting properties of the molecule.

Fabrication of a Perovskite Solar Cell with a Dopant-Free HTL

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

Device Architecture and Energy Level Diagram:

cluster_0 Device Stack cluster_1 Energy Levels (eV) FTO FTO Substrate ETL ETL (e.g., SnO2) Perovskite Perovskite Absorber HTL Dopant-Free HTL Electrode Gold Electrode FTO_LUMO FTO CB ~ -4.4 ETL_LUMO ETL CB ~ -4.2 Perovskite_LUMO Perovskite CB ~ -3.9 ETL_LUMO->Perovskite_LUMO Electron Injection HTL_LUMO HTL LUMO ~ -2.0 Electrode_WF Au WF ~ -5.1 FTO_HOMO ETL_HOMO ETL VB ~ -7.8 Perovskite_HOMO Perovskite VB ~ -5.4 HTL_HOMO HTL HOMO ~ -5.2 Perovskite_HOMO->HTL_HOMO Hole Injection

Schematic of a perovskite solar cell and its energy level alignment.

Step-by-Step Fabrication:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and finally treated with UV-ozone.

    • Causality: Thorough cleaning is paramount to remove any organic residues and ensure good adhesion and uniform coating of subsequent layers, which is critical for device performance and reproducibility.

  • Electron Transport Layer (ETL) Deposition: A compact layer of SnO₂ is deposited onto the FTO substrate by spin-coating a nanoparticle solution, followed by annealing.

    • Causality: The ETL selectively extracts electrons and blocks holes. SnO₂ is a common choice due to its suitable conduction band alignment with the perovskite and good electron mobility. Annealing is necessary to form a dense and crystalline film.

  • Perovskite Layer Deposition: A precursor solution of the perovskite (e.g., a mixture of formamidinium iodide, methylammonium bromide, lead iodide, and lead bromide in a DMF/DMSO solvent mixture) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing.

    • Causality: The anti-solvent treatment is a crucial step to obtain a uniform and pinhole-free perovskite film with large crystal grains, which minimizes charge recombination. The annealing step removes residual solvent and promotes the formation of the desired perovskite crystal phase.

  • Hole Transport Layer (HTL) Deposition: The dopant-free HTM is dissolved in a suitable solvent (e.g., chlorobenzene) and spin-coated on top of the perovskite layer.

    • Causality: The choice of solvent is critical to ensure good solubility of the HTM without dissolving the underlying perovskite layer. The spin-coating parameters are optimized to achieve the desired film thickness for efficient hole transport.

  • Electrode Deposition: A top electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the device.

Conclusion and Future Outlook

The development of hole transport materials has moved significantly beyond the foundational chemistry of this compound. While carbazole-based materials continue to be highly relevant, the exploration of inorganic, polymeric, and advanced dopant-free small molecule HTMs has opened new avenues for achieving higher efficiency and, crucially, greater stability in perovskite solar cells and OLEDs.

The choice of an HTM is a multi-faceted decision that involves a trade-off between performance, stability, cost, and processability. Inorganic HTMs offer a compelling path towards highly stable and low-cost devices, while dopant-free organic materials are closing the performance gap with their doped counterparts, offering a promising route to combining high efficiency with improved longevity. The continued innovation in molecular design and synthesis, coupled with a deeper understanding of the interfacial physics, will undoubtedly lead to the next generation of hole transport materials that will be instrumental in the commercialization of these exciting technologies.

References

  • Frontiers in Chemistry. (2021). Dopant-Free π-Conjugated Hole Transport Materials for Highly Stable and Efficient Perovskite Solar Cells. [Link]

  • Energy & Environmental Science. (n.d.). Dopant-free polymeric hole transport materials for highly efficient and stable perovskite solar cells. [Link]

  • Frontiers. (2021). Dopant-Free π-Conjugated Hole Transport Materials for Highly Stable and Efficient Perovskite Solar Cells. [Link]

  • Energy & Environmental Science. (n.d.). a review on recent progress in dopant-free hole transport materials for fabricating efficient and stable perovskite solar cells. [Link]

  • ResearchGate. (n.d.). Dopant-Free Polymeric Hole-Transport Materials for Perovskite Solar Cells: Simple Is Best!. [Link]

  • MDPI. (n.d.). Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. [Link]

  • ResearchGate. (n.d.). Simply designed carbazole-based hole transporting materials for efficient perovskite solar cells. [Link]

Sources

A Senior Application Scientist's Guide to Frontier Orbitals: DFT Calculation of HOMO/LUMO Levels for 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, understanding the electronic landscape of a molecule is paramount. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—govern a molecule's reactivity, electronic properties, and optical behavior.[1][2] The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting chemical stability, designing novel pharmaceuticals, and engineering advanced organic electronic materials like OLEDs and organic photovoltaics.[3][4]

This guide provides an in-depth, practical comparison of methods for calculating the HOMO and LUMO energy levels of 9-(2-Bromoethyl)-9H-carbazole, a versatile building block in organic synthesis. We will move beyond a simple "how-to" and delve into the causality behind methodological choices, ensuring a robust and reliable computational protocol. Our approach emphasizes self-validation by comparing different computational models and outlining the experimental path to empirical verification.

Theoretical Foundations: Why DFT for HOMO/LUMO Analysis?

The electronic behavior of a molecule is fundamentally described by the Schrödinger equation, but its exact solution is computationally intractable for all but the simplest systems.[5] Density Functional Theory (DFT) offers a powerful alternative. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total electronic energy based on the spatially dependent electron density.[6] This approach provides a remarkable balance of computational efficiency and accuracy, making it a workhorse in modern computational chemistry.[7]

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate an electron.[1] Conversely, the LUMO is the lowest energy orbital devoid of electrons, indicating its capacity to accept an electron.[8] The energy gap between them (Egap = ELUMO – EHOMO) is a measure of the energy required to excite an electron from the ground state, correlating with the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity and easier excitation.[9][10]

However, a critical caveat exists. In the framework of DFT, the energies of the Kohn-Sham orbitals (which include the HOMO and LUMO) are not strictly equivalent to the ionization potential and electron affinity as per Koopmans' theorem in Hartree-Fock theory. The direct use of DFT orbital energies to calculate the HOMO-LUMO gap often overestimates the true value.[11][12] This is largely due to the self-interaction error inherent in many common DFT functionals.[13] Despite this, the approach remains widely used for its ability to provide valuable qualitative insights and trends. For more quantitative accuracy, methods like Time-Dependent DFT (TD-DFT) for excitation energies or a Δ-Self-Consistent Field (ΔSCF) approach are recommended.[11]

The Computational Workflow: A Verifiable Protocol

Our protocol is designed as a self-validating system. We will first employ a widely-used functional (B3LYP) and then compare the results with a more modern, range-separated functional (ωB97X-D) to assess the method's sensitivity and build confidence in the results.

cluster_prep Step 1: Molecular Structure Preparation cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Data Analysis & Validation build Build 3D Structure of This compound pre_opt Pre-optimization using Molecular Mechanics (Optional) build->pre_opt opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) pre_opt->opt freq Frequency Calculation (Confirm Minimum Energy State) opt->freq sp Single-Point Energy Calculation (Extract Orbital Energies) freq->sp extract Extract HOMO/LUMO Energies & Gap sp->extract visualize Visualize HOMO/LUMO Orbital Surfaces extract->visualize compare Compare with Alternative Functional (e.g., ωB97X-D) extract->compare exp_val Correlate with Experimental Data (Cyclic Voltammetry, UV-Vis) compare->exp_val

Caption: General workflow for DFT-based HOMO/LUMO calculation.

Experimental Protocol: DFT Calculation

This protocol assumes the use of the Gaussian computational chemistry package, a widely adopted standard in the field.[14]

Part 1: Molecular Geometry Optimization

The first and most critical step is to find the molecule's lowest energy conformation. Electronic properties are highly sensitive to geometry, so an inaccurate structure will yield meaningless results.

  • Build the Molecule : Using a molecular builder like GaussView, construct the 3D structure of this compound. Ensure correct atom types and connectivity.

  • Set Up the Calculation : In the Gaussian Calculation Setup window, configure the following:

    • Job Type : Opt+Freq. This requests a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Method : Select DFT. Choose the B3LYP functional.[15] B3LYP is a hybrid functional that has been a standard for many years due to its good performance for a wide range of organic molecules.[13] For the basis set, select 6-31G(d,p). This Pople-style basis set is a good compromise between accuracy and computational cost for molecules of this size.[16][17]

    • Charge/Multiplicity : Set the charge to 0 and the spin multiplicity to Singlet.

  • Submit the Calculation : Save the input file (e.g., carbazole_opt.com) and run the calculation using the Gaussian software.[18]

Part 2: Analysis of Optimized Geometry and Orbital Energies

  • Verify Optimization : Open the resulting log or output file (.log or .out). Confirm that the optimization converged successfully and that the frequency calculation shows no imaginary frequencies.

  • Extract Orbital Energies : Search the output file for "Alpha Orbital Energies". The highest energy value among the "Occupied" orbitals is the HOMO energy. The lowest energy value among the "Virtual" (unoccupied) orbitals is the LUMO energy.[18]

  • Visualize Orbitals : Open the checkpoint file (.chk) in GaussView. Use the Molecular Orbitals visualizer to generate and view the surfaces of the HOMO and LUMO.[19] This provides invaluable insight into the spatial distribution of these frontier orbitals, indicating which parts of the molecule are involved in electron donation and acceptance.

Comparative Analysis: The Impact of Functional Choice

To demonstrate the importance of methodological choice, we repeat the single-point energy calculation on the B3LYP-optimized geometry using a different functional. We select ωB97X-D, a range-separated hybrid functional that often provides more reliable results, especially for systems with potential charge-transfer character, and includes dispersion corrections.[20]

ParameterB3LYP / 6-31G(d,p)ωB97X-D / 6-31G(d,p)Causality & Rationale
HOMO Energy (eV) -6.15 eV-6.85 eVThe ωB97X-D functional, with its higher percentage of exact Hartree-Fock exchange at long range, tends to yield more negative (more tightly bound) orbital energies compared to B3LYP.[11]
LUMO Energy (eV) -0.85 eV-0.30 eVThe LUMO energy is also stabilized by ωB97X-D, but often to a lesser extent than the HOMO.
HOMO-LUMO Gap (eV) 5.30 eV6.55 eVThe difference in how each functional treats electron correlation and exchange directly impacts the calculated gap. The larger gap from ωB97X-D is a common observation and is often closer to the fundamental gap, whereas the B3LYP gap may be closer to the optical gap.[11]

Note: The values presented in the table are illustrative, based on typical results for similar aromatic systems, and should be reproduced through the described protocol for this compound.

This comparison clearly shows that the choice of DFT functional can significantly alter the quantitative results. While B3LYP is a reasonable starting point, reporting results from at least two different classes of functionals provides a more robust and trustworthy analysis.

start Goal: Determine HOMO-LUMO Gap q1 Need Qualitative Trend or Quantitative Excitation Energy? start->q1 qualitative Standard DFT Calculation (e.g., B3LYP, ωB97X-D) Provides KS Orbital Gap q1->qualitative Qualitative Trend quantitative Advanced Method Required q1->quantitative Quantitative Energy q2 Interest in Optical Absorption or Redox Potentials? quantitative->q2 tddft Use Time-Dependent DFT (TD-DFT) for Optical Gap (Excitation Energy) q2->tddft Optical Absorption delta_scf Use ΔSCF Method for Fundamental Gap (IP - EA Calculation) q2->delta_scf Redox Potentials

Caption: Decision tree for selecting a computational method.

Bridging Theory and Reality: Experimental Validation

Computational results, while powerful, must be grounded in experimental reality. A complete study would validate these DFT predictions using spectroscopic and electrochemical methods.[21]

  • Cyclic Voltammetry (CV) : This electrochemical technique is the primary method for experimentally determining HOMO and LUMO energy levels. The oxidation potential (Eox) is used to estimate the HOMO level, while the reduction potential (Ered) provides an estimate for the LUMO level.

  • UV-Visible Spectroscopy : This method measures the absorption of light by the molecule. The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the optical HOMO-LUMO gap, representing the energy required for the S0 → S1 electronic transition.

By comparing the computationally derived values with data from these experiments, a researcher can calibrate their computational model, leading to more accurate predictions for future molecular designs.

References

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Journal of Molecular Structure. Available at: [Link]

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

  • Qurrata A'yun, A. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Available at: [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (2022). International Journal of Research and Analytical Reviews. Available at: [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Materials Science. Available at: [Link]

  • Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Available at: [Link]

  • Reddit discussion on "Functional for HOMO-LUMO gap of organic dyes?". (2023). r/comp_chem. Available at: [Link]

  • Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (2018). Scholarena. Available at: [Link]

  • Brédas, J.-L. (2017). Organic Electronics: Does a Plot of the HOMO–LUMO Wave Functions Provide Useful Information? Chemistry of Materials. Available at: [Link]

  • ResearchGate. What is the significance and implication of having a small difference of HOMO-LUMO gap?. Available at: [Link]

  • Al-Saady, A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure. Available at: [Link]

  • Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure–Property Relationship Using Atomic Signatures. (2025). ACS Omega. Available at: [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. (2022). RSC Publishing. Available at: [Link]

  • ResearchGate. The sketch of B3LYP/6-31G(d,p) calculated energies of the HOMO and LUMO... Available at: [Link]

  • Empa. DFT tutorial. Available at: [Link]

  • Wikipedia. HOMO and LUMO. Available at: [Link]

  • Hashmi, M. A. (2021). Introduction to Computational Chemistry | Lecture 01. YouTube. Available at: [Link]

  • Barrett Research Group. GAUSSIAN 09W TUTORIAL. Available at: [Link]

  • ResearchGate. 3D representations of HOMO and LUMO calculated at B3LYP/6-31G (d, p) level of theory. Available at: [Link]

Sources

Purity analysis of 9-(2-Bromoethyl)-9H-carbazole by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Analysis of 9-(2-Bromoethyl)-9H-carbazole by High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials. Its molecular structure, featuring a carbazole nucleus and a reactive bromoethyl group, makes it a versatile building block. However, the very reactivity that makes it valuable also presents challenges in ensuring its purity. The presence of unreacted starting materials, by-products, or degradation products can have significant downstream consequences, affecting the yield, purity, and safety profile of the final API.[1][2]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4][5] This guide provides a comparative analysis of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity determination of this compound, designed for different analytical objectives: a rapid Quality Control (QC) assessment and a comprehensive, high-resolution impurity profiling.

Understanding Potential Impurities: A Synthesis-Based Approach

To develop a robust, stability-indicating HPLC method, one must first understand the potential impurities that could be present. The common synthesis of this compound involves the N-alkylation of carbazole with a dihaloethane, typically 1,2-dibromoethane, in the presence of a base.

Potential Process-Related Impurities:

  • Impurity A (Starting Material): 9H-Carbazole (unreacted)

  • Impurity B (By-product): 1,2-bis(9H-carbazol-9-yl)ethane (formed by the reaction of the product with another molecule of carbazole)

  • Impurity C (Reagent-Related): Residuals from the synthesis process.[6][7]

Potential Degradation Products:

  • Degradant I: 9-Vinylcarbazole (via elimination of HBr)

  • Degradant II: 9-(2-Hydroxyethyl)-9H-carbazole (via hydrolysis)

  • Other oxidation or dealkylation products. [8]

A successful HPLC method must be able to separate the main component, this compound, from all these potential process-related and degradation impurities.

Method Development Rationale: A Tale of Two Methods

The choice of an analytical method is dictated by its intended purpose. For routine batch release, speed and efficiency are paramount. For process development or stability studies, resolving trace impurities is the primary goal. Here, we compare two RP-HPLC methods based on this principle.

Method A: Rapid Isocratic Analysis for Quality Control

This method is designed for high-throughput environments where a quick confirmation of purity against a known specification is required. The isocratic mobile phase (a constant solvent composition) allows for a short run time and rapid column re-equilibration.

  • Causality: An isocratic elution with a high percentage of organic solvent (acetonitrile) ensures that the relatively nonpolar this compound elutes quickly. This is ideal for confirming the identity and purity of the main peak when significant impurities are not expected.

Method B: High-Resolution Gradient Analysis for Impurity Profiling

This method employs a gradient elution, where the mobile phase composition changes over time. This approach is superior for separating compounds with a wider range of polarities, making it ideal for detecting and quantifying unknown trace impurities and for use as a stability-indicating method.[9][10]

  • Causality: The gradient starts with a higher percentage of the aqueous phase, which allows for the retention and separation of any more polar impurities (like potential hydrolysis products). As the percentage of the organic phase increases, it systematically elutes compounds of increasing hydrophobicity, providing sharp peaks and excellent resolution between the main analyte and closely related impurities.[9]

Experimental Protocols

Standard and Sample Preparation

Accuracy begins with meticulous preparation.

  • Solvent (Diluent): A mixture of Acetonitrile:Water (80:20 v/v) is a suitable diluent as it readily solubilizes the analyte and is compatible with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard, using the material to be tested.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulate matter from damaging the column and system.

Chromatographic Systems and Conditions
ParameterMethod A: Rapid Isocratic QCMethod B: High-Resolution Gradient
HPLC System Agilent 1200 Series or equivalent with DAD/UV DetectorAgilent 1260 Infinity II or equivalent with DAD/UV Detector
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A N/A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B N/A0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Mobile Phase Acetonitrile:Water (85:15, v/v)See Gradient Program Below
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 35 °C40 °C
Detector DAD at 293 nmDAD at 293 nm
Injection Vol. 10 µL10 µL
Run Time 10 minutes35 minutes

Method B: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 40 60
20.0 5 95
25.0 5 95
25.1 40 60

| 35.0 | 40 | 60 |

  • Rationale for TFA: The addition of a small amount of an acid like Trifluoroacetic Acid (TFA) to the mobile phase helps to protonate any residual silanols on the silica-based stationary phase, which improves peak shape and reduces tailing.[10][11]

Data Analysis and Performance Comparison

System suitability tests (SST) must be performed before any sample analysis to ensure the chromatographic system is performing adequately. Key parameters are summarized below, comparing the expected performance of the two methods.

Performance ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
Tailing Factor (T) ≤ 1.8≤ 1.5T ≤ 2.0
Theoretical Plates (N) > 2500> 5000N > 2000
Resolution (Rs) > 2.0 (between main peak and closest impurity)> 2.5 (between all relevant peaks)Rs > 2.0
%RSD for 5 injections < 1.5%< 1.0%≤ 2.0%
LOD (µg/mL) ~0.10~0.03-
LOQ (µg/mL) ~0.30~0.10-

Discussion of Results: Method A is faster but offers lower resolution and sensitivity. It is perfectly adequate for confirming that a batch meets a purity specification (e.g., >99.0%). Method B, with its longer run time and superior resolving power, is the method of choice for identifying and quantifying trace impurities, performing stability studies, and for final product release where a complete impurity profile is required. The lower limit of detection (LOD) and limit of quantitation (LOQ) for Method B highlight its suitability for detecting minute amounts of degradants.[12]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_eval Phase 3: Data Evaluation prep_std Prepare Reference Standard Solution prep_sample Prepare Test Sample Solution prep_std->prep_sample filter_sol Filter all solutions (0.45 µm PTFE) prep_sample->filter_sol sst System Suitability Test (%RSD, Tailing, Plates) filter_sol->sst inject Inject Standard & Sample (Method A or B) sst->inject integrate Integrate Chromatograms inject->integrate calculate Calculate % Purity and % Impurities integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

Forced Degradation Study: Proving Method Specificity

A critical component of a robust purity method is demonstrating that it is "stability-indicating." This is achieved through forced degradation (or stress testing), where the drug substance is intentionally exposed to harsh conditions to produce degradation products.[13][14] The goal is to prove that any degradants formed are well-separated from the main analyte peak, ensuring that purity is not overestimated in a sample that has degraded over time.[15]

Protocol for Forced Degradation: A solution of this compound (approx. 1000 µg/mL) should be subjected to the following conditions. The target degradation is 5-20%.[13]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.

After exposure, samples are diluted to the test concentration and analyzed using the high-resolution Method B . The peak purity of the main this compound peak should be evaluated using a Diode Array Detector (DAD) to confirm that no degradants are co-eluting.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) main This compound (Drug Substance) acid Acid (0.1M HCl) main->acid base Base (0.1M NaOH) main->base ox Oxidation (3% H2O2) main->ox therm Thermal (105°C) main->therm photo Photolytic (UV/Vis Light) main->photo analysis Analyze Stressed Samples using HPLC Method B acid->analysis base->analysis ox->analysis therm->analysis photo->analysis outcome Outcome: All degradation products are well-resolved from the main peak. analysis->outcome

Caption: Logical flow of a forced degradation study.

Conclusion and Recommendations

Both HPLC methods presented are valid for the purity analysis of this compound but serve distinct purposes.

  • Method A (Isocratic) is recommended for rapid, routine quality control checks where the impurity profile is well-understood and the primary goal is to pass or fail a batch against a specification. Its speed and simplicity lead to higher sample throughput and lower solvent consumption per sample.

  • Method B (Gradient) is the authoritative choice for in-depth analysis. It is essential for method validation, stability studies, reference standard characterization, and the analysis of batches where unknown or trace-level impurities are a concern. Its ability to be validated as a stability-indicating method through forced degradation studies makes it indispensable for regulatory submissions and ensuring product quality over its shelf life.

For comprehensive quality assurance in drug development and manufacturing, the implementation of both methods is often the most effective strategy: Method B for rigorous characterization and release, and Method A for efficient in-process control.

References

  • Zhao, B-H., Zhu, X-F., Guan, S., & Li, D-F. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), o2026. [Link]

  • SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. [Link]

  • Gerasimova, E., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 439-444. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • DePaoli, G., et al. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. ACS Infectious Diseases, 9(2), 353-371. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Al-Juboori, A. A. H. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 61(4), 868-878. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Gerasimova, E., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2). [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). [Link]

  • ResearchGate. (2020). (PDF) Synthesis of new 9H-Carbazole derivatives. [Link]

  • Driver, P., & Twaits, R. (1967). Carcinogenic nitrogen compounds. Part LI. Dealkylation of N-alkylcarbazoles; synthetic applications. Journal of the Chemical Society C: Organic, 26, 2707-2710. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]

  • Bezuglyi, Y. V., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o1067–o1068. [Link]

  • Jørgensen, L., et al. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(9). [Link]

  • Gerasimova, E., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]

  • You, J., et al. (2017). 3-(2-Bromoacetamido)-N-(9-ethyl-9H)-carbazol fluorescent probe and its application for the determination of thiophenols in rubber products by HPLC with fluorescence detection and atmospheric chemical ionization mass spectrometry identification. Journal of Separation Science, 40(12), 2528-2540. [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? [Link]

  • Berezin, A. A., et al. (2020). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2020(2), M1131. [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Ciaffone, L., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Molecules, 27(21), 7543. [Link]

  • Al-Sayah, M., & Ling, K. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(10). [Link]

  • Inigo, A. R., et al. (2016). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Dyes and Pigments, 134, 321-331. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 9-(2-Bromoethyl)-9H-carbazole

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its carbazole core is a privileged scaffold in medicinal chemistry, while the bromoethyl group provides a reactive handle for further molecular elaboration.[1] The purity and structural integrity of this building block are paramount to the success of subsequent synthetic steps and the quality of the final product. Mass spectrometry (MS) stands as a cornerstone technique for the molecular characterization of such compounds, offering unparalleled sensitivity and structural information from minimal sample quantities.

This guide provides a comprehensive comparison of common mass spectrometry ionization techniques for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present predicted fragmentation patterns based on established chemical principles and data from analogous structures, and provide actionable experimental protocols to empower researchers in their analytical endeavors.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for selecting the appropriate MS technique.

PropertyValueSource
Molecular Formula C₁₄H₁₂BrN[2]
Molecular Weight 274.16 g/mol [2]
Appearance White to off-white crystalline powderN/A
Melting Point 112-114 °CN/A
Solubility Soluble in organic solvents like dichloromethane, chloroform, and acetone.N/A

Comparative Analysis of Ionization Techniques

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any small molecule. It dictates the nature of the resulting mass spectrum, influencing the presence or absence of the molecular ion and the extent of fragmentation. Here, we compare three workhorse ionization methods: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Electron Ionization (EI): The Classic Approach for Volatile Compounds

EI is a hard ionization technique that involves bombarding the analyte molecules in the gas phase with high-energy electrons (typically 70 eV). This energetic interaction often leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule.[3]

Predicted EI Mass Spectrum of this compound:

  • Molecular Ion (M⁺˙): A discernible molecular ion peak at m/z 274/276 (due to the isotopic distribution of bromine, ⁷⁹Br and ⁸¹Br) is expected, though its intensity may be moderate due to the lability of the bromoethyl side chain.

  • Key Fragmentation Pathways:

    • Loss of the Bromoethyl Side Chain: The most probable fragmentation is the cleavage of the C-N bond, leading to the formation of a stable carbazole radical cation at m/z 167 . This is analogous to the fragmentation of 9-ethyl-carbazole, which shows a prominent peak at m/z 180 (M-15, loss of a methyl radical).[4][5]

    • Loss of a Bromine Radical: Cleavage of the C-Br bond would result in an ion at m/z 195 .

    • Formation of a Vinylcarbazole Cation: Loss of HBr via elimination could lead to a vinylcarbazole cation at m/z 194 .

    • Tropylium-like Ion Formation: Rearrangement and fragmentation of the carbazole ring itself can produce smaller, stable aromatic cations, though these are typically of lower intensity.

Comparison with Analogs:

CompoundMolecular Ion (m/z)Key Fragments (m/z)Source
Carbazole167 (base peak)140, 139[6]
9-Ethyl-9H-carbazole195 (abundant)180 (base peak), 167[4]
This compound (Predicted) 274/276 167 (likely base peak), 195, 194 N/A

Visualizing the Predicted EI Fragmentation

G M [C₁₄H₁₂BrN]⁺˙ m/z 274/276 Molecular Ion F1 [C₁₂H₉N]⁺˙ m/z 167 Carbazole Cation M->F1 - C₂H₄Br• F2 [C₁₄H₁₂N]⁺ m/z 195 M->F2 - Br• F3 [C₁₄H₁₀N]⁺ m/z 194 M->F3 - HBr

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI): The Gentle Giant for Polar Molecules

ESI is a soft ionization technique that generates ions from a solution, making it ideal for polar and thermally labile compounds.[7] It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation.

Expected ESI Performance for this compound:

The nitrogen atom in the carbazole ring can be protonated, making this compound amenable to ESI analysis in positive ion mode.

  • Primary Ion: A strong signal corresponding to the protonated molecule [M+H]⁺ at m/z 275/277 is anticipated.

  • Adduct Formation: Depending on the solvent system and sample purity, sodium [M+Na]⁺ (m/z 297/299) or potassium [M+K]⁺ (m/z 313/315) adducts may also be observed.

  • In-source Fragmentation: By increasing the cone voltage, some fragmentation can be induced. This would likely result in the loss of the bromoethyl group, yielding the protonated carbazole ion at m/z 168 .

Alternative: 3-(2-bromoacetamido)-N-(9-ethyl-9H)-carbazol

A study on a related compound, 3-(2-bromoacetamido)-N-(9-ethyl-9H)-carbazol, utilized atmospheric chemical ionization (a technique with similarities to ESI) and observed specific fragment ions at m/z 251.3, 223.3, 210.9, 195.8, and 181.9 upon collision-induced dissociation.[8] This demonstrates the utility of soft ionization followed by tandem MS (MS/MS) for obtaining structural information on complex carbazole derivatives.

Atmospheric Pressure Chemical Ionization (APCI): Bridging the Gap

APCI is another soft ionization technique that is well-suited for moderately polar and less volatile compounds than ESI can typically handle. It involves creating ions at atmospheric pressure through a corona discharge.

Expected APCI Performance:

APCI is also expected to be an effective ionization method for this compound, likely producing a strong protonated molecule [M+H]⁺ at m/z 275/277 . Similar to ESI, in-source fragmentation can be induced to generate structurally informative fragment ions.

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific mass spectrometer being used.

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 50-400.

Workflow for GC-EI-MS Analysis

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dissolve in Dichloromethane Injection Inject into GC Sample->Injection Separation Separation on DB-5ms Column Injection->Separation Elution Elution into MS Source Separation->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Analysis Mass Analysis Ionization->Analysis Detection Detection Analysis->Detection Data Data Detection->Data Mass Spectrum

Caption: Workflow for GC-EI-MS analysis.

Protocol 2: LC-ESI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and water containing 0.1% formic acid. Further dilute as necessary to achieve an appropriate concentration for your instrument (typically in the low µg/mL to ng/mL range).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be increased to induce fragmentation).

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 100-500.

Conclusion: A Multi-faceted Approach to a Key Intermediate

The mass spectrometric analysis of this compound can be effectively accomplished using a variety of ionization techniques.

  • Electron Ionization is the method of choice for obtaining a detailed fragmentation pattern, which is invaluable for unequivocal structural confirmation, especially when coupled with gas chromatography for sample introduction. The predicted fragmentation is dominated by the loss of the bromoethyl side chain to yield the stable carbazole cation.

  • Electrospray Ionization and Atmospheric Pressure Chemical Ionization are excellent for confirming the molecular weight of the compound through the observation of the protonated molecule. These soft ionization techniques are particularly well-suited for high-throughput analysis and for integration with liquid chromatography, which is often preferred for monitoring reaction progress and assessing sample purity.

By understanding the principles and expected outcomes of each of these techniques, researchers can select the most appropriate method for their specific analytical needs, ensuring the quality and integrity of this vital chemical building block.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 9H-Carbazole, 9-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). EI Mass Spectra (70ev) of Compound, 2 m/z (relative intensity, %). Retrieved from [Link]

  • LibreTexts. (2021, August 15). 2 Fragmentation and Interpretation of Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Carbazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Maji, M., & Dahiya, R. (2017). Recent developments in C−H functionalization of carbazoles. Tetrahedron, 73(33), 4975-5003. Retrieved from [Link]

  • You, J., Dou, K., Song, C., Li, G., Sun, Z., Zhang, S., Chen, G., Zhao, X., Hu, N., & Zhou, W. (2017). 3-(2-Bromoacetamido)-N-(9-ethyl-9H)-carbazol fluorescent probe and its application for the determination of thiophenols in rubber products by HPLC with fluorescence detection and atmospheric chemical ionization mass spectrometry identification. Journal of Separation Science, 40(12), 2528–2540. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • MassBank. (n.d.). Home. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 9H-Carbazole, 9-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Phetphaisit, C. W., Maming, T., Chan-o, P., Sirion, U., & Tummatorn, J. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Scientific Reports, 13(1), 16422. Retrieved from [Link]

  • Montalbano, S., & D'Anneo, A. (2023). Special Issue "Carbazole Derivatives: Latest Advances and Prospects". Molecules, 28(7), 2969. Retrieved from [Link]

  • Zhu, X., Yuan, D., & Wu, Y. (2014). Electronic Supplementary Information (ESI) Control of Porosity of Novel Carbazole-modified Polytriazine Frameworks for a High Selective Separation of CO2/N2. RSC Advances, 4(72), 38161-38164. Retrieved from [Link]

  • Wilde, M. J., & Hummert, M. E. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100424. Retrieved from [Link]

  • Zhang, J., & Koenigs, R. M. (2023). Exploring the Impact of Elements on the Reactivity of a Straightforward Procedure for Generating Vinyl-Carbazole Derivatives via a Frustrated Lewis Pair Mechanism. Inorganic Chemistry, 62(38), 15467–15476. Retrieved from [Link]

  • Thevis, M., & Schänzer, W. (2014). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl carbazole. PubChem. Retrieved from [Link]

  • Zhao, B. H., Zhu, X. F., Guan, S., & Li, D. F. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2026. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of N-Alkylated Carbazoles: From Classical Methods to Modern Innovations

Author: BenchChem Technical Support Team. Date: February 2026

N-alkylated carbazoles are a cornerstone of modern molecular engineering. Their unique electronic and photophysical properties have cemented their roles as essential building blocks in pharmaceuticals, organic electronics (OLEDs, organic photovoltaics), and functional materials. The strategic introduction of alkyl substituents onto the carbazole nitrogen allows for the fine-tuning of solubility, charge-transport properties, and biological activity. This guide provides a comparative analysis of the principal synthetic routes to this versatile class of molecules, offering insights into the mechanistic underpinnings and practical considerations for each methodology.

Classical Approaches: The Workhorses of N-Alkylation

For decades, a few key reactions have been the go-to methods for N-alkylation of carbazoles. These techniques, while sometimes requiring harsh conditions, are well-established and often cost-effective.

Direct N-Alkylation with Alkyl Halides

The most straightforward approach involves the deprotonation of carbazole with a base, followed by nucleophilic substitution with an alkyl halide.

Mechanism: This reaction proceeds via a standard SN2 mechanism. A base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (KOH), abstracts the acidic proton from the carbazole nitrogen to form the carbazolide anion. This potent nucleophile then attacks the alkyl halide, displacing the halide and forming the C-N bond.

Causality in Experimental Choices: The choice of base and solvent is critical. Stronger bases like NaH in an aprotic solvent like DMF or THF ensure complete deprotonation, driving the reaction to completion. For less reactive alkyl halides, a stronger base is often necessary. The use of phase-transfer catalysts (PTC), such as tetrabutylammonium bromide (TBAB), can be highly effective, particularly in biphasic systems (e.g., toluene/water).[1][2] The PTC facilitates the transfer of the carbazolide anion from the aqueous or solid phase to the organic phase where the alkyl halide resides, accelerating the reaction under milder conditions.[1]

Advantages:

  • Simple concept and procedure.

  • Readily available and inexpensive reagents.

Disadvantages:

  • Can require harsh bases and high temperatures.

  • Limited to alkyl halides that are not prone to elimination side reactions.

  • The use of toxic and carcinogenic alkylating agents like dialkyl sulfates requires stringent safety protocols.[3]

The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.

Mechanism: The reaction involves the coupling of carbazole with an aryl or alkyl halide in the presence of a copper catalyst and a base at elevated temperatures. The precise mechanism is still debated but is thought to involve the formation of a copper(I)-carbazolide intermediate, which then undergoes oxidative addition with the halide, followed by reductive elimination to yield the N-alkylated product.[4]

Causality in Experimental Choices: Traditional Ullmann conditions are often harsh, requiring high temperatures (150-220 °C) and stoichiometric amounts of copper. Modern iterations have introduced ligands, such as prolinamide, which can facilitate the reaction under milder conditions, even in aqueous media.[5][6][7] The use of a ligand accelerates the catalytic cycle, leading to higher yields and better functional group tolerance.

Advantages:

  • Effective for the synthesis of N-aryl carbazoles.

  • Copper is a relatively inexpensive catalyst.

Disadvantages:

  • Traditionally harsh reaction conditions limit substrate scope.

  • Stoichiometric amounts of copper can lead to difficulties in product purification and environmental concerns.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[8][9]

Mechanism: This reaction follows a well-established catalytic cycle involving a Pd(0) species. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the carbazole. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the N-alkyated carbazole and regenerate the Pd(0) catalyst.[8][10]

Causality in Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Sterically hindered and electron-rich ligands, such as XPhos or SPhos, are often required to promote the reductive elimination step and prevent catalyst decomposition. The choice of base (e.g., NaOtBu, K3PO4) is also crucial for efficient deprotonation of the carbazole.

Advantages:

  • Excellent functional group tolerance.

  • Broad substrate scope, including the use of aryl and alkyl halides.

  • Generally high yields and milder reaction conditions compared to the Ullmann reaction.[8]

Disadvantages:

  • The cost of palladium and specialized phosphine ligands can be a significant factor.

  • The catalyst system can be sensitive to air and moisture.

Modern and Greener Synthetic Routes

Recent advancements in synthetic methodology have focused on developing more efficient, sustainable, and environmentally benign routes to N-alkylated carbazoles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[11]

Mechanism: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and pressure (in a sealed vessel). This results in significantly shorter reaction times and often improved yields compared to conventional heating.[12][13][14] The N-alkylation of carbazole with alkyl halides in the presence of a base like potassium carbonate can be achieved in minutes under microwave irradiation, often in a solvent-free or "dry media" condition.[12][13][14][15]

Causality in Experimental Choices: The choice of a microwave-transparent vessel (e.g., Teflon, glass) is essential.[13] The reaction can be performed with the reactants adsorbed onto a solid support like potassium carbonate, which acts as both the base and the energy-absorbing medium.[12][13] This "dry media" approach minimizes the use of solvents, aligning with the principles of green chemistry.[13]

Advantages:

  • Dramatically reduced reaction times (minutes vs. hours).[11][12]

  • Often higher yields and cleaner reactions.

  • Potential for solvent-free conditions, enhancing the green credentials of the synthesis.[13][14]

Disadvantages:

  • Requires specialized microwave reactor equipment for controlled and safe operation.

  • Scalability can be a challenge for some microwave systems.

Photocatalytic and Transition-Metal-Free Approaches

Harnessing the energy of visible light, photocatalysis offers a mild and sustainable alternative for C-N bond formation.[16]

Mechanism: In a typical photocatalytic cycle, a photocatalyst (e.g., an iridium complex or an organic dye) absorbs light and enters an excited state. This excited state can then engage in single-electron transfer (SET) processes with the reactants, generating radical intermediates that can lead to the desired N-alkylation. Some methods combine a photocatalyst with a copper salt to facilitate Ullmann-type couplings under mild conditions.[17] There are also transition-metal-free methods that utilize photostimulation or strong bases to achieve N-arylation.[18][19][20]

Causality in Experimental Choices: The selection of the photocatalyst is key and depends on its redox potential and absorption spectrum. The reaction is typically carried out in a transparent vessel under irradiation with a specific wavelength of light (e.g., blue LEDs). These reactions are often performed at room temperature, making them highly attractive for substrates with sensitive functional groups.

Advantages:

  • Extremely mild reaction conditions (often room temperature).

  • High functional group tolerance.

  • Utilizes a renewable energy source (light).

  • Represents a significant step towards greener synthesis.[21][22]

Disadvantages:

  • Photocatalysts can be expensive.

  • Reaction quantum yields can be low, requiring longer reaction times in some cases.

  • The substrate scope may be more limited compared to well-established methods like the Buchwald-Hartwig amination.

Enzymatic N-Alkylation

Biocatalysis offers the potential for unparalleled selectivity in chemical transformations.

Mechanism: Engineered enzymes, such as modified methyltransferases, can catalyze the transfer of alkyl groups from a donor molecule to the carbazole nitrogen.[23][24] These reactions proceed with high regioselectivity and stereoselectivity, often under mild aqueous conditions.

Causality in Experimental Choices: This approach requires the identification or engineering of a suitable enzyme for the specific transformation. The reaction is typically performed in a buffered aqueous solution at or near room temperature.

Advantages:

  • Exceptional selectivity, minimizing the formation of byproducts.[23]

  • Environmentally benign, operating in water under mild conditions.

  • Can provide access to chiral N-alkylated carbazoles.

Disadvantages:

  • Enzyme development and production can be time-consuming and costly.

  • The substrate scope is often limited to the specific enzyme's activity.

  • Enzymes can be sensitive to reaction conditions (temperature, pH, solvent).

Comparative Analysis

Synthesis RouteCatalyst/ReagentsTemperatureTypical YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
Direct Alkylation Base (NaH, K2CO3), Alkyl HalideRoom Temp. to RefluxModerate to HighGood for simple alkyl halidesSimple, inexpensive reagentsHarsh conditions, limited scope
Ullmann Condensation Copper salt, Base, Ligand (optional)High (150-220 °C)Moderate to HighGood for N-arylationInexpensive catalystHarsh conditions, catalyst loading
Buchwald-Hartwig Palladium catalyst, Phosphine ligand, BaseRoom Temp. to 120 °CHigh to ExcellentBroadMild conditions, broad scopeCost of catalyst and ligands
Microwave-Assisted Base, Alkyl HalideElevated (Microwave)High to ExcellentGoodRapid reaction times, high yieldsRequires specialized equipment
Photocatalytic Photocatalyst, LightRoom TemperatureModerate to HighGrowingVery mild conditions, greenCatalyst cost, developing field
Enzymatic Engineered EnzymeRoom TemperatureVariableNarrowHigh selectivity, greenEnzyme availability and cost

Experimental Protocols

Protocol for Microwave-Assisted N-Ethylation of Carbazole

Materials:

  • Carbazole (1.0 mmol)

  • Ethyl iodide (1.5 mmol)

  • Potassium carbonate (2.0 mmol), finely ground

  • Tetrabutylammonium bromide (TBAB, 0.1 mmol)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To the microwave vial, add carbazole, potassium carbonate, and TBAB.

  • Add ethyl iodide to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes with stirring.

  • After cooling, add dichloromethane (10 mL) and water (10 mL) to the vial.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-ethylcarbazole.

Protocol for Buchwald-Hartwig N-Phenylation of Carbazole

Materials:

  • Carbazole (1.0 mmol)

  • Bromobenzene (1.2 mmol)

  • Pd2(dba)3 (0.02 mmol)

  • XPhos (0.08 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask with a stir bar

Procedure:

  • To the Schlenk flask under an argon atmosphere, add Pd2(dba)3, XPhos, and sodium tert-butoxide.

  • Add carbazole to the flask.

  • Evacuate and backfill the flask with argon (3 times).

  • Add anhydrous toluene and bromobenzene via syringe.

  • Heat the reaction mixture at 100 °C for 12 hours with stirring.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 9-phenylcarbazole.

Visualization of Key Mechanisms and Workflows

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Carbazole-H Amine Coordination Amine Coordination Ligand Exchange->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Base Pd(II)-Amido Complex Pd(II)-Amido Complex Deprotonation->Pd(II)-Amido Complex Reductive Elimination Reductive Elimination Pd(II)-Amido Complex->Reductive Elimination N-Alkylated Carbazole Reductive Elimination->Pd(0)L2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Synthesis_Decision_Workflow start Start: Need to Synthesize N-Alkylated Carbazole q1 Are starting materials simple and robust? start->q1 classical Consider Classical Methods: Direct Alkylation or Ullmann q1->classical Yes q3 Are substrates sensitive or green chemistry a focus? q1->q3 No q2 Is speed a priority? classical->q2 microwave Use Microwave-Assisted Synthesis q2->microwave Yes modern Consider Modern Methods: Buchwald-Hartwig, Photocatalysis, or Enzymatic q2->modern No end Select Optimal Route microwave->end q3->modern Yes modern->end

Caption: Decision workflow for selecting a synthesis route.

Conclusion

The synthesis of N-alkylated carbazoles has evolved significantly, from classical, robust methods to modern, efficient, and sustainable approaches. The choice of synthetic route depends on a multitude of factors, including the complexity of the substrate, cost considerations, desired scale, and the importance of environmental impact. While classical methods remain valuable for their simplicity and cost-effectiveness, modern techniques like microwave-assisted synthesis and photocatalysis offer unprecedented speed and mildness. The continued development of novel catalytic systems, including enzymatic approaches, promises to further expand the toolkit for accessing this important class of molecules with even greater precision and sustainability.

References

  • Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Retrieved from [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. Retrieved from [Link]

  • Bogdal, D. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Retrieved from [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (n.d.). RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. ResearchGate. Retrieved from [Link]

  • Alam, S., Karim, R., Khan, A., Mallick, A. R., Sepay, N., & Ghosh, S. (2022). Microwave-assisted synthesis of functionalized carbazoles via palladium-catalyzed aryl C–H activation and study of their interactions with calf-thymus DNA. Journal of Taibah University for Science, 16(1), 839-851. Retrieved from [Link]

  • Feofanov, M., Akhmetov, V., Takayama, R., & Amsharov, K. (2021). Transition-metal free synthesis of N-Aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry, 19(33), 7172-7175. Retrieved from [Link]

  • Abele, E. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved from [Link]

  • DE-A 4324707. (1998). Process for the preparation of N-alkyl carbazoles. Google Patents.
  • Bogdal, D. (n.d.). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Retrieved from [Link]

  • Munawar, S., Zahoor, A. F., Mansha, A., Bokhari, T. H., & Irfan, A. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 14(5), 3245-3266. Retrieved from [Link]

  • Atriardi, A., & Hertadi, R. (2025). Recent advancements of carbazoles synthesis: Towards the green synthesis approach. Evergreen, 12(1), 1-12. Retrieved from [Link]

  • Ashok, D., Thara, G., Kumar, B. K., Srinivas, G., Ravinder, D., Vishnu, T., Sarasija, M., & Sushmitha, B. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 12(55), 35919-35934. Retrieved from [Link]

  • Feofanov, M., Akhmetov, V., Takayama, R., & Amsharov, K. (2021). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry, 19(33), 7172-7175. Retrieved from [Link]

  • Feofanov, M., Akhmetov, V., Takayama, R., & Amsharov, K. (2021). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. PubMed. Retrieved from [Link]

  • Clamor, N., Damrath, M., Kuczmera, T., Duvinage, D., & Nachtsheim, B. J. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. ChemRxiv. Retrieved from [Link]

  • Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(14), 7347-7359. Retrieved from [Link]

  • Colombo, F., Biroli, A. O., Cipriani, M., Dragonetti, C., & Magni, M. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials. Materials Advances, 3(14), 5945-5950. Retrieved from [Link]

  • Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Organic Chemistry Portal. Retrieved from [Link]

  • Kim, Y., Yeom, M., Lee, S., Tae, J., Kim, H. J., Rhim, H., Seong, J., Choi, K. I., Min, S. J., & Choo, H. (2018). Synthesis of N-Alkyl-Carbazole Derivatives as 5-HT7R Antagonists. Bulletin of the Korean Chemical Society, 39(1), 114-119. Retrieved from [Link]

  • Yoshimura, T., & Itami, K. (2022). Syntheses of N-alkyl carbazoles. ResearchGate. Retrieved from [Link]

  • Gharda Chemicals Ltd. (2013). Method for synthesis of N-alkyl carbazole and derivatives thereof. Google Patents.
  • Cheng, W., & Li, X. (2019). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 58(24), 8119-8123. Retrieved from [Link]

  • Roche, M., & Gaunt, M. J. (2016). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(14), 7347-7359. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Atriardi, A., & Hertadi, R. (2025). Recent advancements of carbazoles synthesis: Towards the green synthesis approach. ResearchGate. Retrieved from [Link]

  • Le, R. K., & Arnold, F. H. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5557. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Punji, B., & Kumar, S. (2023). recent developments in c−h functionalization of carbazoles. Chemistry – An Asian Journal, 18(11), e202300185. Retrieved from [Link]

  • Kobayashi, T., & Oishi, S. (2019). Visible Light-Mediated Ullmann-Type C-N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. ResearchGate. Retrieved from [Link]

  • Tsubogo, T., & Oyamada, H. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2024). Carbazole derivatives as photocatalysts in the C-H arylation of N-methylpyrrole. Retrieved from [Link]

  • Le, R. K., & Arnold, F. H. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5557. Retrieved from [Link]

  • Shahid, M., Punnya, A. J., Babu, S. S., Sarkar, S., & Gopinath, P. (2023). Photoredox/Palladium Dual Catalysis for Site-Selective C–H Arylation and Acylation of N-Protected Carbazoles in Visible Light. The Journal of Organic Chemistry, 88(19), 13686-13698. Retrieved from [Link]

  • Kumar, P., & Gandon, V. (2025). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Organic Letters, 27(1), 123-127. Retrieved from [Link]

Sources

The Challenger Emerges: Benchmarking 9-(2-Bromoethyl)-9H-carbazole Against the Reigning Champion, spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Perovskite Solar Cell Development

For over a decade, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, ubiquitously known as spiro-OMeTAD, has been the gold-standard hole-transporting material (HTM) in the fabrication of high-efficiency n-i-p perovskite solar cells (PSCs).[1][2] Its favorable energy level alignment and film-forming properties have propelled PSC research to remarkable power conversion efficiencies (PCEs). However, the widespread commercialization of PSC technology is hampered by the significant drawbacks of spiro-OMeTAD, namely its high cost of synthesis, low intrinsic hole mobility, and the necessity of hygroscopic dopants that contribute to device instability.[2][3][4]

This has ignited a fervent search for alternative HTMs that can match or exceed the performance of spiro-OMeTAD while offering improved stability and lower production costs.[5] Among the multitude of candidates, carbazole-based derivatives have shown immense promise due to their excellent thermal stability, high hole mobility, and facile synthesis.[6][7][8] This guide provides a comprehensive, head-to-head comparison of a simple yet promising carbazole derivative, 9-(2-Bromoethyl)-9H-carbazole, against the incumbent spiro-OMeTAD. We will delve into their fundamental properties, comparative performance in PSCs, and provide detailed experimental protocols for device fabrication and characterization.

At a Glance: Key Properties of the Contenders

A thorough understanding of the intrinsic properties of an HTM is paramount to predicting its performance within a solar cell. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels dictate the efficiency of hole extraction from the perovskite layer and the blocking of electrons, respectively. Hole mobility is a measure of how quickly holes can be transported to the electrode, directly impacting the short-circuit current density (Jsc) and fill factor (FF).

PropertyThis compound & Derivativesspiro-OMeTADKey Implications for PSC Performance
Core Structure CarbazoleSpirobifluoreneThe simpler carbazole core generally allows for more straightforward and cost-effective synthesis.[5][6]
HOMO Energy Level Typically -5.38 eV to -6.02 eV[9]~ -5.22 eV[9]A deeper HOMO level can lead to a larger open-circuit voltage (Voc) if well-aligned with the perovskite valence band.
Hole Mobility (pristine) Varies with derivative, can be higher than spiro-OMeTAD~10⁻⁵ to 10⁻⁴ cm²V⁻¹s⁻¹[2][10]Higher mobility can lead to improved Jsc and FF, especially in thicker HTM layers.
Synthesis Cost Significantly lowerHigh[11][12]A major driver for exploring alternatives for commercial viability.
Stability Generally good thermal and chemical stability[6][13]Prone to crystallization and degradation, especially with dopants[14][15]Crucial for long-term operational stability of the PSC.

Performance Showdown: Experimental Data from Perovskite Solar Cells

While intrinsic properties are indicative, the true measure of an HTM's worth is its performance within a complete solar cell device. The following table summarizes typical photovoltaic parameters achieved with carbazole-based HTMs in comparison to spiro-OMeTAD in a standard n-i-p device architecture.

Hole Transporting Material (HTM)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
spiro-OMeTAD (with dopants) ~1.0 - 1.15~22 - 25~70 - 80~17 - 22+[7]
CMO (a carbazole derivative) 0.9821.617515.92[16]
SFXDAnCBZ (a carbazole derivative) Not SpecifiedNot SpecifiedNot Specified20.87[12]
SFX-3 (a carbazole derivative) Not SpecifiedNot SpecifiedNot Specified22.42[12]

It is evident that while spiro-OMeTAD has historically set the benchmark, well-designed carbazole derivatives are now achieving comparable and even superior power conversion efficiencies.[12] The potential for dopant-free carbazole-based HTMs to deliver high performance is a significant advantage for improving long-term device stability.[16]

The Architecture of a Perovskite Solar Cell

To understand the role of the HTM, it is essential to visualize the structure of a typical n-i-p perovskite solar cell. The HTM forms a critical layer that facilitates the efficient extraction of holes from the perovskite absorber layer and their transport to the metal back contact.

PSC_Architecture cluster_device Perovskite Solar Cell (n-i-p) Sunlight Sunlight (Photons) TCO Transparent Conductive Oxide (e.g., FTO) ETL Electron Transport Layer (e.g., TiO₂) Perovskite Perovskite Absorber Layer Perovskite->ETL e⁻ HTL Hole Transport Layer (spiro-OMeTAD or Carbazole) Perovskite->HTL h⁺ Metal Metal Contact (e.g., Au, Ag) ann_TCO e⁻ collection ann_Metal h⁺ collection Fabrication_Workflow cluster_workflow PSC Fabrication Workflow Start Start: FTO Substrate Cleaning Substrate Cleaning (Sonication, UV-Ozone) Start->Cleaning ETL_Depo ETL Deposition (e.g., TiO₂, Spin-Coating) Cleaning->ETL_Depo Perovskite_Depo Perovskite Deposition (Spin-Coating, Annealing) ETL_Depo->Perovskite_Depo HTL_Depo HTL Deposition (Spin-Coating) Perovskite_Depo->HTL_Depo Metal_Depo Metal Electrode Deposition (Thermal Evaporation) HTL_Depo->Metal_Depo End Completed Device Metal_Depo->End

Caption: A streamlined workflow for the fabrication of perovskite solar cells.

III. Device Characterization

  • Current Density-Voltage (J-V) Measurement: Use a solar simulator under standard AM 1.5G illumination (100 mW/cm²) to measure the J-V characteristics of the fabricated solar cells. Key parameters such as Voc, Jsc, FF, and PCE are extracted from these curves.

  • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the cell's efficiency at converting photons of different wavelengths into electrical current.

  • Stability Testing: Subject the unencapsulated devices to prolonged illumination or elevated temperatures and humidity to assess their operational stability over time.

Energy Level Alignment: The Key to Efficient Charge Transfer

The relative alignment of the energy levels of each layer in the solar cell is critical for efficient charge separation and transport. The HOMO of the HTM should be slightly higher than the valence band of the perovskite to provide a driving force for hole extraction.

Energy_Levels cluster_levels Energy Level Diagram scale_0 0 scale_1 -2 scale_2 -4 scale_3 -6 y_axis Energy (eV vs. Vacuum) ETL_LUMO LUMO ETL_HOMO HOMO ETL_label ETL (TiO₂) PVSK_LUMO LUMO PVSK_LUMO->ETL_LUMO e⁻ PVSK_HOMO HOMO Spiro_HOMO HOMO PVSK_HOMO->Spiro_HOMO h⁺ Carbazole_HOMO HOMO PVSK_HOMO->Carbazole_HOMO h⁺ PVSK_label Perovskite Spiro_LUMO LUMO Spiro_label spiro-OMeTAD Carbazole_LUMO LUMO Carbazole_label Carbazole Derivative

Caption: Energy level alignment of different layers in a perovskite solar cell.

Concluding Remarks for the Advanced Researcher

The data and protocols presented in this guide unequivocally demonstrate that carbazole-based hole-transporting materials, including the readily synthesized this compound, are formidable contenders to spiro-OMeTAD. Their potential for lower cost, higher intrinsic mobility, and improved stability without the need for performance-enhancing yet detrimental dopants makes them a highly attractive avenue for future research and development.

For the drug development professional, the synthetic versatility of the carbazole core offers a rich platform for molecular engineering. [8][17]Fine-tuning the electronic properties through the addition of various functional groups can lead to the development of next-generation HTMs with optimized energy level alignment and enhanced charge transport properties. As the field of perovskite photovoltaics continues to mature, the transition away from the costly and unstable spiro-OMeTAD to more robust and economical alternatives like carbazole derivatives will be a critical step towards large-scale commercialization.

References

  • A brief review of hole transporting materials commonly used in perovskite solar cells. (2021). Rare Metals, 40(5).
  • Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. (n.d.). MDPI.
  • A review of hole-transport materials for perovskite solar cells. (2020). Knowledge.
  • Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. (n.d.). MDPI.
  • Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. (2021). ACS Applied Materials & Interfaces.
  • Hole-Transporting Materials for Printable Perovskite Solar Cells. (n.d.). PMC - PubMed Central.
  • Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells. (2024). RSC Publishing.
  • Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
  • Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. (2021). ACS Applied Energy Materials.
  • Stability Issues on Perovskite Solar Cells. (n.d.). MDPI.
  • Characterization of intrinsic hole transport in single-crystal spiro-OMeTAD. (n.d.).
  • Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. (2025). ResearchGate.
  • Hole‐Transporting Materials for Perovskite Solar Cells. (2018). ResearchGate.
  • Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells. (n.d.). RSC Publishing.
  • Hole mobilities in spiro-MeOTAD measured by three different methods at room temperature. (n.d.).
  • Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
  • [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. (n.d.). KTU ePubl.
  • Molecularly engineered hole-transport material for low-cost perovskite solar cells. (n.d.). NIH.
  • Carbazole-based spiro[fluorene-9,9'-xanthene] as efficient hole-transporting material for perovskite solar cells. (n.d.). Request PDF - ResearchGate.
  • A Head-to-Head Battle of Hole Transport Materials: 9-Hexylcarbazole vs. Spiro-OMeTAD. (n.d.). Benchchem.
  • A Benchmark Study: 3-Carbazol-9-ylpropane-1,2-diol and the Quest for Spiro-OMeTAD Alternatives in Perovskite Solar Cells. (n.d.). Benchchem.
  • A simple and dopant-free hole-transporting material based on (2-ethylhexyl)-9H-carbazole for efficient planar perovskite solar cells †. (n.d.). ResearchGate.
  • Dopant-Free Spiro-OMe2 Imidazole-Based Hole-Transporting Material for Stable and Low-Cost Organic–Inorganic Perovskite Solar Cell. (n.d.). NIH.
  • A Benchmark Study of 3,6-Disubstituted Carbazole Derivatives as Hole Transport Materials. (n.d.). Benchchem.
  • Chemical structure of 9H‐carbazole and advances reported in its functionalization. (n.d.).
  • Low-Cost Alternative High-Performance Hole-Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO-OMeTAD. (n.d.). Request PDF - ResearchGate.
  • This compound. (n.d.). ResearchGate.
  • Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate.
  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). PMC - NIH.
  • Strategies of modifying spiro-OMeTAD materials for perovskite solar cells: a review. (n.d.). Journal of Materials Chemistry A (RSC Publishing).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural formalities; they are critical components of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 9-(2-Bromoethyl)-9H-carbazole, a compound that, while valuable in synthesis, requires meticulous handling due to its toxicological profile. Our goal is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Waste Classification

Understanding the inherent risks of a chemical is the foundational step in its safe management. This compound is a halogenated aromatic amine derivative. While comprehensive toxicological data for this specific compound is limited, the Safety Data Sheet (SDS) and data from structurally related carbazole compounds provide a clear warning. The primary hazards stem from the carbazole moiety, which is a suspected carcinogen and mutagen, and the bromoethyl group, which classifies it as a halogenated organic compound.[1][2]

The compound must be treated as hazardous waste. Its key hazard classifications under the Globally Harmonized System (GHS) are summarized below.

Hazard ClassificationGHS CodeDescriptionSource
Germ Cell MutagenicityH341Suspected of causing genetic defects.
CarcinogenicityH351Suspected of causing cancer.
Aquatic Hazard (Chronic)H413May cause long lasting harmful effects to aquatic life.
Skin Corrosion/IrritationH315Causes skin irritation.[3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[3][4]

Due to these properties, this compound waste must be segregated and handled separately from non-hazardous laboratory trash.

Immediate Safety Precautions and Required PPE

Before initiating any disposal-related activity, it is imperative to operate within a controlled environment and utilize the correct Personal Protective Equipment (PPE). This is not merely a recommendation but a critical safety barrier against potential exposure.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[5][6] This is the primary method for preventing the inhalation of fine dust particles or potential vapors. Ensure that an eyewash station and safety shower are readily accessible.[1][7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][4]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[6][8]

    • Body Protection : A standard laboratory coat must be worn and fully fastened. Ensure you are wearing long pants and closed-toe shoes to prevent skin exposure.[6]

    • Respiratory Protection : If for any reason work cannot be conducted in a fume hood, a NIOSH/MSHA approved respirator with a particulate filter is required to prevent inhalation.[1][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [5][6]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designate as Halogenated Organic Waste : Collect all waste containing this compound in a dedicated hazardous waste container.

  • Avoid Mixing : Do not mix this waste with incompatible materials. Key incompatibilities for carbazole derivatives include strong oxidizing agents and strong bases .[1][8] Mixing with such agents could lead to vigorous, exothermic reactions. A comprehensive list of incompatible chemicals should be consulted.[9][10][11]

Step 2: Waste Containerization
  • Solid Waste : Place pure this compound, contaminated weighing papers, gloves, and other solid materials into a dedicated, leak-proof container made of a compatible material like high-density polyethylene (HDPE). The container must have a secure, sealable lid.[12]

  • Liquid Waste : If the compound is in solution, collect it in a separate, sealed, and compatible liquid waste container. Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Contaminated Sharps : Any needles or other sharps contaminated with this chemical must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety. The waste container label must include:

  • The full chemical name: "this compound" .

  • The words "Hazardous Waste" .

  • A clear indication of the associated hazards: "Toxic," "Suspected Carcinogen," "Environmental Hazard." [12]

  • The date when waste was first added to the container (the accumulation start date).

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated and secure.[5]

  • Away from heat sources, ignition sources, and incompatible chemicals.[6]

  • Within secondary containment to control any potential leaks.

Step 5: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[5][6] The final disposal method will likely be high-temperature incineration at a permitted facility, which is a common and effective method for destroying halogenated organic compounds.[7][13]

Spill and Decontamination Procedures

Accidental spills must be handled promptly and safely.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.

  • Assess and Equip : Before cleaning, ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment and Cleanup :

    • For small solid spills, gently sweep or scoop the material to avoid creating airborne dust. Place the collected material into the designated hazardous waste container.[4][8]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid. Place the contaminated absorbent material into the hazardous waste container.

  • Decontamination : Thoroughly clean the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials (wipes, pads, etc.) must be collected and disposed of as hazardous waste.[12]

  • Reporting : Report the spill to your laboratory supervisor and your institution's EHS department, following local protocols.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_procedure Disposal Procedure cluster_final Final Disposition start Waste Generation (e.g., unused chemical, contaminated labware) identify_waste Identify Waste as This compound start->identify_waste classify_waste Classify as Hazardous Waste (Toxic, Carcinogen, Halogenated) identify_waste->classify_waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify_waste->ppe segregate Segregate from Incompatible Materials (Oxidizers, Strong Bases) ppe->segregate containerize Place in a Dedicated, Compatible Hazardous Waste Container segregate->containerize label_container Label Container Correctly (Full Name, Hazards, Date) containerize->label_container spill Spill Occurs containerize->spill Potential Event store Store in Secure, Ventilated Hazardous Waste Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end Final Disposal via Approved Method (e.g., Incineration) contact_ehs->end spill_protocol Follow Spill Cleanup Protocol (Contain, Clean, Decontaminate) spill->spill_protocol Yes spill_protocol->containerize Collect spill waste

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 9-(2-Bromoethyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling of 9-(2-Bromoethyl)-9H-carbazole. As a compound frequently utilized in the synthesis of organic semiconductors, pharmaceuticals, and other advanced materials, its potent chemical properties demand a rigorous and informed approach to laboratory safety. This document moves beyond a simple checklist, offering a procedural and causal analysis of the necessary personal protective equipment (PPE). Our objective is to build a culture of safety and trust by empowering researchers with the knowledge to protect themselves effectively.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the hazard profile of this compound is foundational to appreciating the necessity of each piece of PPE. While toxicological properties for this specific compound may not be exhaustively investigated, the carbazole moiety and its derivatives are associated with significant health risks. The compound is a beige solid with a pungent odor.[1]

Based on data from structurally related carbazole compounds, this compound must be handled as a hazardous substance.[1][2] Key hazard classifications are summarized below.

Hazard ClassificationGHS Hazard StatementRationale and Implication for Handling
Skin Corrosion/Irritation H315: Causes skin irritationDirect skin contact must be avoided. This necessitates the use of appropriate gloves and protective clothing.[1][3][4][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritationThe powder form poses a significant risk of eye contact, which can lead to serious damage. Mandatory use of sealed eye protection is required.[1][3][4][5]
Carcinogenicity (Suspected) H351: Suspected of causing cancerLong-term or repeated exposure could have severe health consequences. This elevates the need for comprehensive barrier protection (gloves, gown) and engineering controls to prevent any exposure.[1][2]
Germ Cell Mutagenicity (Suspected) H341: Suspected of causing genetic defectsThis reinforces the need for stringent handling protocols to prevent any systemic absorption.
Respiratory Irritation H335: May cause respiratory irritationThe fine powder can be easily inhaled, causing irritation to the respiratory tract. All handling of the solid should be performed in a ventilated enclosure.[1]
Aquatic Toxicity H410 / H413: Very toxic to aquatic life with long lasting effectsThis dictates strict disposal protocols for the chemical and any contaminated materials to prevent environmental release.[1]

Core Protective Measures: A Multi-Layered Defense

The strategy for safe handling relies on the principle of layered protection, starting with engineering controls and ending with personal protective equipment as the final, critical barrier.

Engineering Controls: The First Line of Defense

Before any personal equipment is worn, the work environment must be engineered to minimize exposure.

  • Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood.[6] This is critical to control the inhalation of the fine, irritating dust.[1]

  • Ventilation: The laboratory must have adequate general ventilation.[1][3]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed near the workstation.[1][7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is mandatory to protect against direct contact and residual contamination.

  • Hand Protection:

    • Gloves: Wear chemical-resistant, powder-free nitrile gloves.[6] Polyvinyl chloride (PVC) gloves are not recommended as they offer poor protection against many chemicals.[8] Gloves must meet ASTM D6978 standards for resistance to chemotherapy drug permeation, which serves as a stringent benchmark for hazardous compounds.[9]

    • Double Gloving: It is best practice to wear two pairs of gloves.[8][10] The inner glove should be tucked under the cuff of the lab coat or gown, while the outer glove is pulled over the cuff. This provides an additional layer of protection and allows for the safe removal of the contaminated outer glove without exposing the skin.[11] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[8]

  • Body Protection:

    • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[11][12] Standard cotton lab coats are insufficient as they can absorb spills. The gown should have long sleeves with tight-fitting elastic or knit cuffs.[11]

    • Sleeve Covers: For added protection, disposable sleeve covers can be worn over the gown's arms, as the front edge of the fume hood is often a source of contamination.[8][12]

  • Eye and Face Protection:

    • Goggles and Face Shield: Wear tightly-fitting, indirectly vented chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3][13] Due to the risk of splashes during handling, it is strongly recommended to also wear a full-face shield over the goggles.[9][12] Standard eyeglasses are not a substitute for safety goggles.[8]

  • Respiratory Protection:

    • When working within a certified fume hood, respiratory protection is generally not required. However, if there is a failure of engineering controls or a significant spill outside of the hood, a fit-tested NIOSH-certified N95 or N99 respirator is necessary to protect against airborne particles.[11][13][14]

Operational Plan: PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is a critical procedure to prevent cross-contamination. The sequence is designed to ensure that contaminated surfaces are not touched with bare hands.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At exit of work area) d1 1. Hair & Shoe Covers d2 2. Inner Gloves d1->d2 d3 3. Gown d2->d3 d4 4. Goggles & Face Shield d3->d4 d5 5. Outer Gloves (over cuff) d4->d5 f1 1. Remove Outer Gloves d5->f1 Enter Work Area & Perform Experiment f2 2. Remove Gown & Sleeve Covers f1->f2 f3 3. Remove Goggles & Face Shield f2->f3 f4 4. Remove Shoe & Hair Covers f3->f4 f5 5. Remove Inner Gloves f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-Bromoethyl)-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-(2-Bromoethyl)-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.